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Foundational

Unraveling the In Vitro Mechanism of Action of RK-682 Calcium Salt

A Technical Guide for Phosphatase Inhibition Profiling Executive Summary RK-682 is a naturally occurring 3-acyltetronic acid derivative originally isolated from Streptomyces sp. 88-682. Recognized as a potent, broad-spec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Phosphatase Inhibition Profiling

Executive Summary

RK-682 is a naturally occurring 3-acyltetronic acid derivative originally isolated from Streptomyces sp. 88-682. Recognized as a potent, broad-spectrum inhibitor of protein tyrosine phosphatases (PTPases) and dual-specificity phosphatases (DSPs), it serves as a critical pharmacological tool compound. This whitepaper dissects the structural nuances of its calcium salt form, its competitive inhibition kinetics, and its downstream cellular effects, providing a definitive framework for rigorous in vitro application.

Structural Biology & The Calcium Salt Artifact

The native structure of RK-682 features a highly acidic 3-acyltetronic acid moiety. Interestingly, the commercially available and frequently utilized "calcium salt" form of RK-682 is not its native biological state. The formation of the calcium salt is a well-documented artifact of silica gel column chromatography during the isolation and purification process1[1].

Causality in Experimental Design : The highly acidic nature of the tetronic acid core acts as a structural mimic of a phosphate group, allowing it to competitively bind to the active sites of phosphatases 2[2]. However, this acidity also makes the molecule prone to chelating divalent cations like Ca²⁺. Researchers must account for this salt form when calculating molarity for in vitro assays, as the calcium ion alters the molecular weight and solubility profile compared to the free acid. Furthermore, the high acidity and charge density result in relatively poor membrane permeability, necessitating higher concentrations in whole-cell assays compared to cell-free enzymatic assays.

Target Specificity and Kinetic Profiling

RK-682 does not act via covalent modification; it is a reversible, competitive inhibitor. Its primary targets include VHR (Vaccinia H1-related phosphatase, DUSP3), CDC25B, and PTP1B.

A fascinating kinetic anomaly of RK-682 is its binding stoichiometry. Molecular dynamics and kinetic analyses have revealed that two molecules of RK-682 are required to inhibit a single molecule of VHR 3[3]. This 2:1 stoichiometry suggests that the hydrophobic alkyl chains of two RK-682 molecules interact to form a stable dimer within or near the active site pocket, effectively blocking substrate access.

Table 1: In Vitro IC₅₀ Profiling of RK-682 Against Key Phosphatases

Target Enzyme Phosphatase Class IC₅₀ (µM) Primary Cellular Function
CDC25B Dual-Specificity (DSP) 0.7 Cell cycle progression (G2/M and G1/S)
VHR (DUSP3) Dual-Specificity (DSP) 2.0 ERK1/2 dephosphorylation
PTP1B Tyrosine-Specific (PTP) 8.6 Insulin and leptin receptor signaling
LMW-PTP Tyrosine-Specific (PTP) 12.4 Platelet-derived growth factor signaling

| CD45 | Receptor-like PTP | 54.0 | T-cell and B-cell receptor signaling |

(Data aggregated from 4[4] and 5[5])

Cellular Signaling and Phenotypic Impact

Despite its poor membrane permeability, RK-682 exerts profound phenotypic effects in vitro when applied at sufficient concentrations. By inhibiting VHR, RK-682 prevents the dephosphorylation of activated ERK1/2, thereby sustaining ERK signaling cascades. Concurrently, its potent inhibition of CDC25 phosphatases directly impacts cell cycle machinery.

While broad-spectrum PTPase inhibitors like sodium orthovanadate typically arrest cells at the G2/M boundary, RK-682 uniquely arrests mammalian cell cycle progression at the G1/S transition 4[4]. This phenotypic divergence highlights the specific downstream consequences of its target profile, particularly its high affinity for CDC25B over other generic phosphatases.

G RK682 RK-682 Calcium Salt VHR VHR (DUSP3) RK682->VHR Competitive Inhibition (2:1) CDC25B CDC25B RK682->CDC25B Competitive Inhibition ERK ERK1/2 (Active) VHR->ERK Dephosphorylates (Inhibits) CDK CDK2 / Cyclin E CDC25B->CDK Activates G1S G1/S Phase Arrest CDK->G1S Prevents Arrest

RK-682 Calcium Salt Mechanism: VHR and CDC25B Inhibition Pathway

Self-Validating Experimental Methodologies

To ensure reproducible and trustworthy data when utilizing RK-682 calcium salt, the following protocols integrate built-in validation steps.

Protocol A: In Vitro pNPP Phosphatase Inhibition Assay

Objective : Determine the IC₅₀ and mechanism of inhibition (competitive vs. non-competitive) using recombinant VHR. Causality : p-Nitrophenyl phosphate (pNPP) is used because its dephosphorylated product (p-nitrophenol) absorbs strongly at 405 nm, allowing for real-time, continuous spectrophotometric monitoring of enzyme velocity.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare assay buffer (50 mM HEPES pH 7.0, 1 mM EDTA, 1 mM DTT, 0.05% Triton X-100). Causality: DTT is essential to maintain the catalytic cysteine of VHR in a reduced, active state.

  • Compound Dilution : Dissolve RK-682 calcium salt in DMSO. Prepare a 10-point serial dilution (0.1 µM to 100 µM final). Keep final DMSO concentration ≤1% to prevent enzyme denaturation.

  • Enzyme Incubation : Mix recombinant VHR (e.g., 50 nM final) with RK-682 dilutions in a 96-well microplate. Incubate for 15 minutes at room temperature to allow the 2:1 RK-682:VHR complex to reach thermodynamic equilibrium.

  • Substrate Addition : Initiate the reaction by adding pNPP at varying concentrations (e.g., 0.5x, 1x, and 2x the known Kₘ value). Validation Step: Varying substrate concentration is required to generate Lineweaver-Burk plots to confirm the competitive inhibition modality.

  • Measurement : Read absorbance at 405 nm every 1 minute for 30 minutes using a microplate reader.

  • Data Analysis : Calculate initial velocities (V₀). Plot 1/V₀ vs. 1/[S] (Lineweaver-Burk) to verify that Vmax remains constant while apparent Kₘ increases, the hallmark of competitive inhibition.

Workflow Step1 1. Recombinant Enzyme Prep (VHR/CDC25B) Step2 2. RK-682 Incubation (Concentration Gradient) Step1->Step2 Step3 3. Substrate Addition (pNPP) Step2->Step3 Step4 4. Spectrophotometric Read (Absorbance at 405 nm) Step3->Step4 Step5 5. Michaelis-Menten Kinetics (IC50 & Stoichiometry) Step4->Step5

In Vitro pNPP Phosphatase Inhibition Assay Workflow

Protocol B: Cell Cycle Arrest Validation via Flow Cytometry

Objective : Validate the G1/S phase arrest induced by RK-682 in cultured mammalian cells. Step-by-Step Methodology :

  • Cell Seeding & Treatment : Seed cells (e.g., Ball-1 leukemia cells) at 5x10⁵ cells/mL. Treat with 10 µM and 50 µM RK-682 calcium salt. Include a vehicle control (DMSO) and a positive control (100 µM Sodium Orthovanadate).

  • Incubation : Incubate for 24 hours. Causality: 24 hours ensures cells pass through at least one complete cell cycle, allowing accumulation at the targeted checkpoint.

  • Fixation : Pellet cells, wash with cold PBS, and fix in 70% cold ethanol dropwise while vortexing. Store at -20°C for at least 2 hours. Causality: Ethanol fixation permeabilizes the cell membrane, allowing the intercalating dye to reach nuclear DNA.

  • Staining : Wash out ethanol with PBS. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate for 30 mins at 37°C in the dark. Validation Step: RNase A is critical; PI binds both DNA and RNA, so RNA must be degraded to ensure the fluorescence signal is strictly proportional to DNA content.

  • Acquisition & Interpretation : Analyze via flow cytometry (excitation 488 nm, emission ~620 nm). RK-682 treated cells will show a massive accumulation of cells in the 2N peak (G1 phase) with a depleted S-phase population, whereas sodium orthovanadate will show accumulation in the 4N peak (G2/M phase) 4[4].

References
  • American Chemical Suppliers. calcium formate suppliers USA.
  • Journal of Medicinal Chemistry (ACS Publications). Synthesis of a Tetronic Acid Library Focused on Inhibitors of Tyrosine and Dual-Specificity Protein Phosphatases and Its Evaluation Regarding VHR and Cdc25B Inhibition.
  • Chemistry & Biology (PubMed). Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition.
  • FEBS Letters (PubMed). RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase.
  • MedChemExpress. (Rac)-RK-682 | PTPases Inhibitor.

Sources

Exploratory

Whitepaper: Functional Interrogation of Protein Tyrosine Phosphatases Using RK-682 Calcium Salt

Executive Summary & Chemical Identity Reversible phosphorylation, governed by the coordinated actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a fundamental regulatory mechanism for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Reversible phosphorylation, governed by the coordinated actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs), is a fundamental regulatory mechanism for cellular proliferation, differentiation, and metabolic signaling. RK-682 calcium salt has emerged as a critical small-molecule tool for the functional interrogation of these pathways.

Originally isolated from the fermentation broth of Streptomyces sp. 88-682, the chemical identity of RK-682 was initially misunderstood. Subsequent structural biology and synthetic efforts revealed that the natural monomer, TAN 1364B (3-hexadecanoyl-5-hydroxymethyltetronic acid), is highly unstable. During standard silica gel column chromatography, this monomer spontaneously coordinates with calcium ions to form a stable, dimeric calcium complex—the true biologically active form known as RK-682 (1[1]). This calcium-mediated dimerization is essential for its function as a specific, non-competitive inhibitor of PTPs, including PTP1B, VHR (DUSP3), and CD45 (2[2]).

Mechanistic Profiling & Signaling Pathways

RK-682 acts as a pan-PTP inhibitor but exhibits distinct affinities across the phosphatase superfamily. By binding allosterically (non-competitively), it avoids the highly conserved, positively charged catalytic pocket of PTPs, offering a unique pharmacological profile compared to competitive active-site inhibitors ().

  • VHR (Dual-Specificity Phosphatase 3): RK-682 potently inhibits VHR, preventing the dephosphorylation of extracellular signal-regulated kinases (ERKs). This blockade directly arrests mammalian cell cycle progression at the G1/S transition.

  • PTP1B: As a negative regulator of the insulin receptor (IR) signaling pathway, PTP1B is a prime target for metabolic diseases. RK-682 inhibits PTP1B, thereby preventing the dephosphorylation of activated IRs and enhancing downstream metabolic signaling (3[3]).

RK682_Signaling RK682 RK-682 Calcium Salt VHR VHR (DUSP3) RK682->VHR Inhibits PTP1B PTP1B RK682->PTP1B Inhibits CD45 CD45 RK682->CD45 Inhibits ERK ERK Pathway VHR->ERK Blocked Dephosphorylation IR Insulin Receptor PTP1B->IR Blocked Dephosphorylation CellCycle G1/S Phase Arrest ERK->CellCycle Downregulated Metabolism Metabolic Regulation IR->Metabolism Enhanced Signaling

RK-682 calcium salt signaling pathway and downstream physiological effects.

Quantitative Pharmacodynamics

The inhibitory potency of RK-682 varies significantly depending on the target enzyme and the cellular environment. Below is a consolidated summary of its pharmacodynamic profile based on established literature (, 4[4]).

Table 1: Enzymatic Half-Maximal Inhibitory Concentration (IC50)

Target EnzymeProtein ClassificationIC50 ValueInhibition Type
VHR Dual-Specificity Phosphatase~2.0 µMNon-competitive
PTP1B Protein Tyrosine Phosphatase~4.5 µMNon-competitive
CD45 Receptor-type PTP~54.0 µMNon-competitive

Table 2: Cellular Cytotoxicity & Viability (Bladder Cancer Models)

Cell LineTissue OriginIC50 ValueObserved Phenotype
T24 Human Bladder Carcinoma43.2 nMDecreased invasion/migration, reduced autophagy
MGH-U3 Human Bladder Carcinoma78.2 nMDecreased invasion/migration, reduced autophagy
UROtsa Normal Urothelium (Control)145.0 nMMinimal basal toxicity compared to carcinoma lines

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, all assays utilizing RK-682 must incorporate self-validating controls. The following protocols detail the optimal use of RK-682 in both biochemical and cell-based systems.

In Vitro PTP1B Colorimetric Inhibition Assay

This assay utilizes p-nitrophenyl phosphate (p-NPP) as a chromogenic substrate. Dephosphorylation of p-NPP by PTP1B yields p-nitrophenol, which turns intensely yellow under alkaline conditions (5[5]).

PTP1B_Assay Prep 1. Reagent Prep (Enzyme, p-NPP, RK-682) Incubate 2. Pre-incubation (37°C, 10 min) Prep->Incubate Reaction 3. Enzymatic Reaction (20°C, 20 min) Incubate->Reaction Terminate 4. Termination (Add 10 M NaOH) Reaction->Terminate Read 5. Absorbance Read (405 nm) Terminate->Read

Step-by-step workflow for the PTP1B colorimetric inhibition assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM EDTA, and 1 mM dithiothreitol (DTT). Causality Note: DTT is critical to maintain the active-site cysteine of PTP1B in a reduced, nucleophilic state.

  • Reagent Assembly: In a 96-well microplate, add human recombinant PTP1B and RK-682 (titrated from 0.1 µM to 50 µM in DMSO) to a final volume of 60 µL per well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 50 µL of 2 mM p-NPP (dissolved in assay buffer) to each well to initiate the reaction.

  • Enzymatic Reaction: Incubate the microplate at 20°C for exactly 20 minutes.

  • Termination: Stop the reaction by adding 10 µL of 10 M NaOH to each well.

  • Quantification: Measure absorbance at 405 nm using a microplate reader.

  • Self-Validation (Data Correction): Subtract the absorbance of a "No Enzyme" control well (correcting for non-enzymatic hydrolysis of p-NPP) from all test wells before calculating the percentage of inhibition.

Cell Viability & Migration Assay (Bladder Cancer Model)

RK-682 exhibits potent anti-migratory and anti-proliferative effects in high-heparanase expressing cell lines like T24 and MGH-U3 (4[4]).

Step-by-Step Methodology:

  • Starvation: Seed cells at a density of 2.5 × 10⁴ cells/well and incubate in serum-free RPMI-1640 media for 24 hours to synchronize the cell cycle.

  • Treatment: Replace media with fresh serum-free media containing RK-682 at concentrations ranging from 1 to 1000 nM. Include a vehicle control (DMSO < 0.1% final concentration).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Viability Measurement: Add Cell Counting Kit-8 (CCK-8) reagent according to the manufacturer's protocol. Incubate for 2 hours.

  • Readout: Measure absorbance at 490 nm (reference at 630 nm). Calculate IC50 using non-linear regression analysis.

Causality in Experimental Design (The Application Scientist's Perspective)

To generate reproducible and trustworthy data, researchers must understand the why behind the protocol steps:

  • Why use the Calcium Salt form? The monomeric form of this compound is highly unstable and prone to degradation. The calcium ion acts as a bridging coordinate, stabilizing the tetronic acid dimer. Using uncomplexed variants will lead to rapid loss of bioactivity in aqueous buffers and irreproducible IC50 values.

  • Why is Pre-incubation Mandatory? Because RK-682 is a non-competitive inhibitor, it binds to an allosteric site rather than the active site. Pre-incubating the enzyme with RK-682 prior to adding the p-NPP substrate allows the inhibitor time to bind and induce the necessary conformational change in the enzyme. Skipping this step will result in artificially high IC50 values.

  • Why Terminate with 10 M NaOH? The addition of a strong base serves a dual purpose. First, the extreme pH shift immediately denatures the PTP1B enzyme, freezing the reaction at a precise time point. Second, it shifts the equilibrium of the reaction product (p-nitrophenol) entirely to the p-nitrophenolate ion, which possesses a vastly higher molar absorptivity at 405 nm, maximizing the signal-to-noise ratio of the assay.

References

  • Title: RK-682 hemicalcium | HIV Protease | 332131-32-5 Source: InvivoChem URL
  • Title: RK-682 - TOKU-E Source: TOKU-E URL
  • Title: Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography Source: Mendeley URL
  • Title: RK-682 = 98 HPLC 150627-37-5 Source: Sigma-Aldrich URL
  • Title: Inhibition of Heparanase Expression Results in Suppression of Invasion, Migration and Adhesion Abilities of Bladder Cancer Cells Source: MDPI URL
  • Title: Natural products possessing protein tyrosine phosphatase 1B (PTP1B)
  • Title: Protein tyrosine phosphatase 1B (PTP1B)

Sources

Foundational

RK-682 Calcium Salt: Chemical Structure, Molecular Properties, and Mechanistic Workflows in Phosphatase Inhibition

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper The Chemical Identity of RK-682: Monomer vs. Calcium Complex In the landscape of phosp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

The Chemical Identity of RK-682: Monomer vs. Calcium Complex

In the landscape of phosphatase inhibitors, RK-682 stands out not only for its potent biological activity but also for its fascinating structural history. Originally isolated from the fermentation broth of Streptomyces sp. 88-682, the compound was initially identified as a monomeric free acid. However, rigorous structural re-evaluations revealed a critical nuance: the highly active form of RK-682 utilized in early landmark studies is actually a dimeric calcium complex formed artifactually during silica gel column chromatography 1[1].

The monomeric subunit, TAN 1364B (3-hexadecanoyl-5-hydroxymethyltetronic acid), possesses a highly acidic 3-acyltetronic acid core. Under physiological conditions, this core exists in a dissociated anionic form that structurally mimics the transition state of phosphate hydrolysis 2[2]. The calcium salt form stabilizes this complex, making it the preferred reagent for robust, reproducible in vitro and in vivo assays.

Physicochemical Profile

Understanding the molecular properties of the RK-682 calcium salt is critical for assay formulation. Because of its long hexadecanoyl aliphatic chain, the compound is highly hydrophobic, necessitating specific solvent handling (e.g., DMSO or DMF) to prevent precipitation in aqueous buffers.

Table 1: RK-682 Calcium Salt Molecular Properties

PropertyValue
Chemical Name (5R)-4-hydroxy-5-(hydroxymethyl)-3-(1-oxohexadecyl)-2(5H)-furanone, calcium salt (2:1)
Synonyms CI-010, TAN 1364B calcium complex
Molecular Formula C₄₂H₇₀CaO₁₀ (or[C₂₁H₃₅O₅]₂ · Ca)
Molecular Weight 775.1 g/mol
CAS Number 332131-32-5
Solubility DMSO, DMF, Ethanol, Methanol (Insoluble in water)

Mechanistic Action: Targeting VHR Phosphatase

Vaccinia H1-related phosphatase (VHR, also known as DUSP3) is a dual-specificity phosphatase that dephosphorylates activated ERK1/2, thereby attenuating the ERK signaling cascade. Unlike many protein tyrosine phosphatases (PTPs) that feature regulatory domains, VHR consists solely of a minimal catalytic domain (185 amino acids), making allosteric targeting notoriously difficult.

RK-682 overcomes this by acting as a competitive active-site inhibitor . Kinetic analyses and molecular dynamics simulations have established a unique stoichiometry: two molecules of RK-682 are required to inhibit one molecule of VHR 3[3]. The calcium-stabilized dimeric structure of RK-682 perfectly satisfies this 2:1 binding requirement, lodging its phosphate-mimicking tetronic acid cores into the highly conserved P-loop of the VHR active site.

VHR_Mechanism RK682 RK-682 Calcium Salt (Dimeric Complex) VHR VHR (DUSP3) Dual-Specificity Phosphatase RK682->VHR Competitive Inhibition (2:1 Stoichiometry) ERK ERK1/2 Pathway (Active/Phosphorylated) VHR->ERK Fails to Dephosphorylate (Due to Inhibition) ERK_Inact ERK1/2 Pathway (Inactive/Dephosphorylated) VHR->ERK_Inact Normal Function (Without RK-682) CellCycle Cell Cycle Progression (G1/S Phase Arrest) ERK->CellCycle Sustained Activation Alters Cycle

Fig 1. Mechanistic pathway of VHR inhibition by RK-682 leading to cell cycle arrest.

Biological Activity Spectrum

While RK-682 is a benchmark inhibitor for VHR, its phosphate-mimicking core grants it a broad spectrum of activity against other enzymes, including CD45, Heparanase, and HIV-1 protease 4[4].

Table 2: Biological Activity Profile

Target / AssayIC₅₀ ValueMechanism / Phenotypic Effect
VHR (DUSP3) 2.0 µMCompetitive inhibition; prevents ERK1/2 dephosphorylation
CD45 54 µMInhibits PTPase activity in lymphocyte signaling
Heparanase 17 µMSuppresses tumor cell invasion, migration, and angiogenesis
T24 Bladder Cancer Cells 43.2 nMPotent inhibition of cell viability; induces G1/S phase arrest

Self-Validating Experimental Protocol for VHR Inhibition

To ensure data integrity when evaluating RK-682, experimental workflows must account for the compound's hydrophobicity and the oxidative susceptibility of VHR's catalytic cysteine. The following protocol is engineered as a self-validating system , utilizing specific buffer additives and internal controls to eliminate false positives caused by compound aggregation or enzyme degradation.

Causality-Driven Buffer Preparation
  • 50 mM Tris-HCl (pH 7.5) & 150 mM NaCl: Maintains physiological pH and ionic strength.

  • 1 mM DTT (Dithiothreitol): Crucial causality: VHR contains a highly reactive catalytic cysteine (Cys124) that rapidly oxidizes in ambient air, rendering the enzyme inactive. DTT keeps this residue in its active, reduced state.

  • 0.01% Triton X-100: Crucial causality: RK-682's hexadecanoyl chains can cause it to form colloidal aggregates in aqueous media, leading to non-specific, promiscuous enzyme inhibition. Triton X-100 acts as a surfactant to maintain RK-682 in true solution.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock solution of RK-682 calcium salt in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent freeze-thaw degradation.

  • Control Setup (Self-Validation):

    • Vehicle Control (100% Activity): Assay buffer + 1% DMSO.

    • Positive Control (0% Activity): Assay buffer + 1 mM Sodium Orthovanadate (Na₃VO₄), a universal competitive PTP inhibitor.

    • Background Blank: Assay buffer + Substrate (No enzyme) to subtract spontaneous substrate hydrolysis.

  • Enzyme Pre-Incubation: Dilute recombinant human VHR enzyme to 50 nM in the assay buffer. Add RK-682 (serially diluted from 0.1 µM to 100 µM, keeping final DMSO at 1%). Incubate at 37°C for 15 minutes to allow the 2:1 stoichiometric complex to reach equilibrium.

  • Reaction Initiation: Add p-Nitrophenyl phosphate (pNPP) to a final concentration of 10 mM.

  • Kinetic Readout: Measure absorbance continuously at 405 nm for 30 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

  • Data Analysis: Normalize V0​ against the vehicle control and plot against log[RK-682] to derive the IC₅₀.

Workflow Prep Prepare RK-682 Stock in DMSO Dilute Serial Dilution in Assay Buffer Prep->Dilute Incubate Incubate with VHR Enzyme (15 min) Dilute->Incubate Substrate Add pNPP Substrate (Reaction Start) Incubate->Substrate Read Measure Absorbance at 405 nm Substrate->Read

Fig 2. Self-validating high-throughput workflow for VHR phosphatase inhibition assay.

Conclusion

RK-682 calcium salt remains a cornerstone molecule in the study of dual-specificity phosphatases. By understanding its true chemical identity—a dimeric calcium complex rather than a monomeric free acid—researchers can better rationalize its 2:1 binding stoichiometry with targets like VHR. When deployed within strictly controlled, self-validating biochemical assays, RK-682 provides highly reliable mechanistic insights into cell cycle regulation, ERK signaling, and tumor metastasis pathways.

References

  • Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition.Chemistry & Biology (PubMed).
  • RK-682 (calcium salt)
  • RK-682 Chemical Properties and Artifact History.TOKU-E.
  • RK-682 | PTPase Inhibitor Biological Activity.MedChemExpress.

Sources

Exploratory

Unveiling the Mechanistic and Kinetic Profile of RK-682 Calcium Salt as a PTP1B Inhibitor

The Therapeutic Imperative of PTP1B Inhibition Protein Tyrosine Phosphatase 1B (PTP1B) is a highly validated, yet notoriously challenging, therapeutic target in the management of type 2 diabetes and obesity. As a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

The Therapeutic Imperative of PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a highly validated, yet notoriously challenging, therapeutic target in the management of type 2 diabetes and obesity. As a primary negative regulator of the insulin and leptin signaling cascades, PTP1B dephosphorylates the activated insulin receptor (IR) and insulin receptor substrate (IRS), effectively dampening cellular insulin sensitivity[1]. Identifying small molecules that can potently and selectively inhibit PTP1B is a major objective in modern drug discovery. Among natural product derivatives, RK-682 has emerged as a benchmark compound for studying phosphatase inhibition[2].

Chemical Identity: The Calcium Salt Paradox of RK-682

A critical point of failure in many biochemical assays is the misunderstanding of a compound's structural state in solution. RK-682 was originally isolated from the fermentation broth of Streptomyces sp. 88-682. For years, commercial suppliers and researchers misidentified the monomeric subunit, TAN 1364B (3-hexadecanoyl-5-hydroxymethyltetronic acid), as the active RK-682 molecule[3].

Through rigorous structural elucidation, it was proven that true RK-682 is actually a dimeric calcium complex —with the molecular formula (C21​H35​O5​)2​⋅Ca —which forms naturally during silica gel chromatography[3][4].

Causality in Structural Biology: Why does the calcium salt matter? The calcium ion is not a mere formulation artifact; it acts as an essential bridging coordinate. It facilitates the dimerization of two TAN 1364B monomers, creating a rigid, hydrophobic complex. This dimeric architecture is strictly required to induce the conformational changes in the PTP1B active site that lead to high-affinity binding[3][5].

G Monomer TAN 1364B (Monomer) Silica Silica Chromatography + Ca2+ Ions Monomer->Silica Dimer RK-682 Calcium Salt (Active Dimeric Complex) Silica->Dimer Complexation PTP1B PTP1B Active Site Binding Dimer->PTP1B High Affinity

Diagram 1: Structural transition of TAN 1364B into the active RK-682 calcium salt dimer.

Binding Affinity and Kinetic Characterization

RK-682 calcium salt exhibits a unique, slow-onset inhibition profile against PTP1B. Rather than acting as a simple competitive inhibitor, it functions via a specific, noncompetitive (or mixed) mechanism. The compound utilizes its distinct hydrophobic regions to form stable hydrogen bonds with critical amino acid side chains within the PTP1B active site, stabilizing a "closed" enzymatic conformation that hinders substrate access[5].

Quantitative evaluations of RK-682 demonstrate potent activity across several phosphatase targets, though it maintains a notable affinity for PTP1B. The IC50​ values typically range between 4.47 μM and 8.6 μM , heavily dependent on the substrate utilized in the assay (e.g., small molecule pNPP vs. larger EGFR phosphopeptides)[6][7].

Table 1: Comparative Binding Affinities of RK-682 Calcium Salt
Phosphatase TargetReported IC50​ ( μM )Selectivity & Kinetic Profile
PTP1B 4.47 – 8.6High affinity; stabilizes closed conformation[6][7]
CDC25B 0.7Highest affinity target[6]
VHR 2.0High affinity target
LMW-PTP 12.4Moderate affinity[6]
CD45 54.0Low affinity; weak inhibition

Experimental Methodology: Self-Validating PTP1B Kinetic Assay

To accurately determine the binding affinity ( IC50​ and Ki​ ) of RK-682 calcium salt, researchers must employ a robust, self-validating in vitro biochemical assay. The following protocol utilizes an EGFR phosphopeptide substrate and malachite green detection, ensuring high sensitivity for inorganic phosphate release[8].

Step-by-Step Protocol
  • Reagent Preparation :

    • Enzyme : Recombinant human PTP1B (amino acids 1-322).

    • Inhibitor : Dissolve RK-682 calcium salt in 100% DMSO. Causality: The calcium salt form has lower aqueous solubility than the free acid[3]; initial DMSO solubilization prevents compound aggregation. The final assay concentration of DMSO must be kept strictly <5% to prevent solvent-induced enzyme denaturation.

    • Substrate : EGFR (988-998) phosphopeptide ( Km​=3.9μM ).

  • Pre-Incubation (The Critical Step) :

    • Mix h-PTP1B with varying concentrations of RK-682 in an assay buffer (50 mM HEPES, pH 7.2, 1 mM EDTA, 0.05% Tween-20).

    • Incubate at 25°C for exactly 30 minutes. Causality: Because RK-682 exhibits slow-onset binding kinetics[5], omitting this pre-incubation phase will artificially inflate the apparent IC50​ value, leading to false-negative potency readings.

  • Reaction Initiation :

    • Add the EGFR phosphopeptide substrate to the pre-incubated enzyme-inhibitor mixture to initiate dephosphorylation.

  • Termination and Detection (Self-Validating System) :

    • Terminate the reaction after 30 minutes by adding Malachite Green-Ammonium Molybdate reagent[8].

    • Validation Controls :

      • Negative Control: Add the terminating reagent before the substrate to quantify non-enzymatic phosphate hydrolysis (background noise).

      • Positive Control: Run the reaction with the DMSO vehicle alone (no RK-682) to define 100% baseline enzymatic activity[8].

    • Measure absorbance at 620 nm.

G Prep 1. Reagent Prep (h-PTP1B + RK-682 in DMSO) Incubate 2. Pre-Incubation (25°C, 30 min) Prep->Incubate Substrate 3. Substrate Addition (EGFR phosphopeptide) Incubate->Substrate Reaction 4. Enzymatic Reaction (Dephosphorylation) Substrate->Reaction Detection 5. Detection & Validation (Malachite Green + Controls) Reaction->Detection

Diagram 2: Self-validating experimental workflow for PTP1B kinetic assays.

Mechanistic Integration into Insulin Signaling

The ultimate goal of characterizing RK-682's binding affinity is understanding its systemic biological impact. By potently inhibiting PTP1B, RK-682 prevents the premature dephosphorylation of the Insulin Receptor (IR). This pharmacological intervention sustains the tyrosine phosphorylation cascade, thereby amplifying downstream signaling intermediates (such as IRS, PI3K, and AKT). The macroscopic result of this molecular inhibition is enhanced GLUT4 translocation and restored glucose uptake in insulin-resistant tissues[1][8].

G Insulin Insulin IR Insulin Receptor (IR) (Phosphorylated/Active) Insulin->IR Glucose Glucose Uptake (Metabolic Regulation) IR->Glucose Signaling Cascade (IRS, PI3K, AKT) PTP1B PTP1B (Negative Regulator) PTP1B->IR Dephosphorylates RK682 RK-682 Calcium Salt RK682->PTP1B Inhibits

Diagram 3: RK-682 mechanism of action within the insulin signaling pathway.

Conclusion

RK-682 calcium salt remains a foundational tool compound in the study of PTP1B inhibition. Recognizing its true chemical identity as a dimeric calcium complex—rather than a simple monomer—is paramount for reproducible assay design and accurate kinetic modeling. Its unique structural motifs, slow-onset binding kinetics, and ability to stabilize the closed conformation of PTP1B provide a highly validated blueprint for the rational design of next-generation, bioavailable antidiabetic therapeutics.

Sources

Foundational

RK-682 Calcium Salt: Mechanistic Insights into VHR Phosphatase Inhibition and ERK Pathway Modulation

Executive Summary The regulation of cellular signaling cascades relies heavily on the delicate balance between kinases and phosphatases. RK-682 , a bioactive tetronic acid derivative originally isolated from Streptomyces...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regulation of cellular signaling cascades relies heavily on the delicate balance between kinases and phosphatases. RK-682 , a bioactive tetronic acid derivative originally isolated from Streptomyces sp. 88-682, has emerged as a critical tool compound for interrogating these pathways. Specifically, the calcium salt variant (RK-682 hemicalcium) serves as a potent, competitive inhibitor of Vaccinia H1-related (VHR) phosphatase—a dual-specificity phosphatase (DUSP3) responsible for modulating the ERK1/2 signaling cascade.

This technical guide provides an in-depth analysis of the RK-682 calcium salt, detailing its molecular mechanism of action, quantitative pharmacodynamics, and self-validating experimental protocols designed for rigorous in vitro and cell-based applications.

Chemical Profile and Molecular Mechanism

The Calcium Salt Advantage

While the free acid form of RK-682 is biologically active, it is prone to instability. During purification via silica gel chromatography, (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid spontaneously converts into its calcium salt form (1). This RK-682 hemicalcium variant is less soluble in aqueous environments but offers superior long-term stability as a lyophilized powder, making it the preferred formulation for rigorous pharmacological assays (2).

Mechanism of VHR (DUSP3) Inhibition

VHR is a dual-specificity phosphatase that dephosphorylates activated ERK1/2, thereby weakening the ERK signaling cascade in mammalian cells. RK-682 acts as a competitive inhibitor of VHR.

Causality of Inhibition: The highly acidic 3-acyltetronic acid group of RK-682 acts as a structural phosphate mimic. This allows the compound to directly interact with the active-site loop of the phosphatase. Kinetic analyses and molecular dynamics simulations have revealed a unique stoichiometric requirement: two molecules of RK-682 are required to inhibit one molecule of VHR (3). By blocking VHR, RK-682 prevents the dephosphorylation of ERK, which ultimately triggers cell cycle arrest at the G1/S transition and suppresses tumor cell viability.

G RK682 RK-682 Hemicalcium (Phosphate Mimic) VHR VHR Phosphatase (DUSP3) RK682->VHR Competitive Inhibition (2:1 Stoichiometry) ERK ERK1/2 Cascade (Active/Phosphorylated) VHR->ERK Dephosphorylation (Signal Attenuation) CellCycle G1/S Phase Transition (Cell Cycle Progression) ERK->CellCycle Promotes Arrest Cell Cycle Arrest & Reduced Viability CellCycle->Arrest Blocked by RK-682

RK-682 mediated VHR phosphatase inhibition and its downstream effects on the ERK1/2 pathway.

Quantitative Pharmacodynamics

RK-682 exhibits a strong selectivity profile for VHR over other protein tyrosine phosphatases (PTPs) like CD45. The table below summarizes the established half-maximal inhibitory concentrations (IC50) across various enzymatic targets and bladder cancer cell lines (4, 5).

Target / Cell LineAssay TypeIC50 ValueBiological Effect
VHR (DUSP3) In vitro enzymatic2.0 μMPrevents ERK1/2 dephosphorylation
Heparanase In vitro enzymatic17.0 μMSuppresses tumor cell invasion
CD45 In vitro enzymatic54.0 μMBroad PTPase inhibition
T24 Cells Cell viability43.2 nMDecreased viability, G1/S arrest
MGH-U3 Cells Cell viability78.2 nMDecreased viability, G1/S arrest
UROtsa Cells Cell viability145.0 nMDecreased viability

Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems , incorporating internal controls and explicit mechanistic reasoning for each reagent choice.

Protocol A: Self-Validating In Vitro VHR Phosphatase Assay

Objective: Quantify the IC50 of RK-682 against recombinant VHR.

Causality & Design: Phosphatase assays are highly susceptible to false positives caused by non-specific aggregators or background free-phosphate contamination. To bypass this, we utilize p-nitrophenyl phosphate (pNPP). pNPP is a chromogenic substrate that allows direct spectrophotometric monitoring at 405 nm, eliminating the need for secondary coupling enzymes that RK-682 might inadvertently inhibit (6).

Step-by-Step Methodology:

  • Inhibitor Reconstitution: Dissolve RK-682 hemicalcium in 100% DMSO to yield a 10 mM stock. (Causality: The calcium salt has limited aqueous solubility; initial dissolution in pure DMSO prevents micro-precipitates).

  • Enzyme Equilibration: Dilute recombinant VHR in Assay Buffer (50 mM HEPES pH 7.4, 1 mM DTT, 0.05% Tween-20). (Causality: DTT maintains the catalytic cysteine in a reduced, active state, while Tween-20 prevents non-specific enzyme aggregation).

  • Control Setup (Self-Validation):

    • Test Wells: VHR + RK-682 (Serial dilutions: 50 μM to 0.1 μM).

    • Positive Control: VHR + Vehicle (DMSO matched to test wells) to establish maximum velocity ( Vmax​ ).

    • Negative Control: VHR + 1 mM Sodium Orthovanadate (a known broad-spectrum PTP inhibitor) to establish the baseline non-enzymatic hydrolysis rate.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the 2:1 stoichiometric binding of RK-682 to VHR.

  • Reaction Initiation & Readout: Add 10 mM pNPP to all wells. Measure absorbance continuously at 405 nm for 30 minutes to calculate the initial velocity ( v0​ ).

Workflow cluster_0 Self-Validating Assay Conditions Start Recombinant VHR Phosphatase Preparation Test Test Well: VHR + RK-682 Start->Test PosCtrl Positive Control: VHR + Vehicle (DMSO) Start->PosCtrl NegCtrl Negative Control: VHR + Orthovanadate Start->NegCtrl Substrate Add pNPP Substrate (Colorimetric) Test->Substrate PosCtrl->Substrate NegCtrl->Substrate Read Spectrophotometric Readout (Absorbance at 405 nm) Substrate->Read

Self-Validating VHR Phosphatase Inhibition Assay Workflow.

Protocol B: In Vivo Formulation and Cell Viability Assay

Objective: Assess G1/S cell cycle arrest and viability reduction in T24 bladder cancer cells.

Causality & Design: Delivering hydrophobic calcium salts to cultured cells or in vivo models requires precise solvent management. Simply dropping a DMSO stock into culture media causes localized precipitation, artificially lowering the effective concentration and skewing IC50 calculations. We utilize a step-wise solvent gradient to create stable micelles.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve RK-682 hemicalcium in DMSO (representing 5% of the final formulation volume).

  • Solvent Gradient Formulation:

    • Add PEG300 (40% final volume) to the DMSO stock and vortex until clarified.

    • Add Tween 80 (5% final volume) and mix until clarified.

    • Slowly add sterile ddH2​O (50% final volume) dropwise while vortexing. (Causality: This specific step-down in hydrophobicity keeps the RK-682 calcium salt in a stable micro-emulsion for uniform cellular uptake).

  • Cell Treatment: Seed T24 cells at 5×103 cells/well in a 96-well plate. Apply the RK-682 formulation (concentrations ranging from 10 nM to 500 nM) for 48 hours. Crucial: Treat parallel wells with an identical DMSO/PEG300/Tween80/ H2​O vehicle to validate that observed cytotoxicity is driven by VHR inhibition, not solvent toxicity.

  • Quantification: Utilize a CCK-8 assay to measure metabolic viability, calculating the IC50 relative to the vehicle-treated control.

Conclusion

RK-682 calcium salt represents a highly specialized molecular probe for dissecting dual-specificity phosphatase functions. By acting as a competitive phosphate mimic with a unique 2:1 binding stoichiometry, it effectively neutralizes VHR, preventing ERK1/2 dephosphorylation and driving cell cycle arrest. Adhering to the self-validating formulation and assay protocols outlined above ensures that researchers can confidently isolate the pharmacodynamic effects of RK-682 from artifactual solvent or background interference.

References

  • TargetMol. RK-682 (calcium salt) Product Overview & IC50 Data. Retrieved from: 4

  • InvivoChem. RK-682 hemicalcium | HIV Protease | 332131-32-5. Retrieved from:5

  • Sodeoka, M., et al. (2001). Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Chem Pharm Bull (Tokyo). Retrieved from: 1

  • Usui, T., et al. (2001). Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition. Chemistry & Biology. Retrieved from:3

  • ACS Publications. (2001). Synthesis of a Tetronic Acid Library Focused on Inhibitors of Tyrosine and Dual-Specificity Protein Phosphatases and Its Evaluation Regarding VHR and Cdc25B Inhibition. Journal of Medicinal Chemistry. Retrieved from: 6

  • Cayman Chemical. RK-682 (calcium salt) (CI-010, TAN 1364B). Retrieved from: 2

Sources

Exploratory

The Molecular Architecture of RK-682: Biosynthetic Logic and Structural Characterization of the Calcium Salt Complex

Executive Summary RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) is a potent, naturally occurring tetronate polyketide originally isolated from the fermentation broth of Streptomyces sp. 88-682.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) is a potent, naturally occurring tetronate polyketide originally isolated from the fermentation broth of Streptomyces sp. 88-682. Recognized primarily for its robust inhibition of protein tyrosine phosphatases (PTPs)—including VHR and CD45—and its ability to arrest the mammalian cell cycle at the G1/S transition, RK-682 is a critical tool compound in oncology and virology[1].

However, the free acid form of RK-682 is highly polar, chemically unstable, and prone to uncontrolled metal chelation. This whitepaper provides an in-depth mechanistic guide to the enzymatic biosynthesis of the tetronate ring and the structural imperative of its calcium salt derivative ([C21H35O5]2 • Ca). By standardizing the molecule as a 2:1 calcium complex, researchers can achieve the analytical consistency required for rigorous pharmacological profiling.

Biosynthetic Logic and Pathway Architecture

The biosynthesis of RK-682 represents an elegant convergence of primary metabolic pathways—glycolysis and fatty acid synthesis—orchestrated by the rk biosynthetic gene cluster (BGC)[2].

The rk Gene Cluster and Tetronate Ring Formation

The genetic architecture of the rk cluster (genes rkA through rkI) dictates the assembly of the tetronate scaffold. The process is divided into two parallel precursor pathways that converge at a highly specialized condensation step:

  • Glycolytic Precursor Activation : The FkbH-like enzyme RkE intercepts 1,3-bisphosphoglycerate (1,3-BPG) from primary metabolism, dephosphorylates it, and loads it onto a discrete acyl carrier protein (ACP), yielding glyceryl-S-ACP[2].

  • Fatty Acid Elongation : Concurrently, RkA (a palmitoyl-CoA synthetase) activates palmitic acid. The modular polyketide synthase RkC then elongates this chain to form a C18 3-oxoacyl thioester intermediate (3-oxo-stearoyl-S-ACP)[2].

  • Cyclization (The RkD Checkpoint) : The critical C–C and C–O bond formations required to close the five-membered tetronate ring are catalyzed by RkD , a FabH-like 3-oxoacyl-ACP synthase III. RkD condenses the glyceryl and 3-oxoacyl intermediates, releasing the mature RK-682 free acid[2].

Biosynthesis BPG 1,3-Bisphosphoglycerate (Primary Metabolism) RkE RkE (FkbH-like) Glyceryl-S-ACP Synthase BPG->RkE Palmitic Palmitic Acid (Fatty Acid Pool) RkABC RkA/B/C Elongation & Thioesterification Palmitic->RkABC GlyACP Glyceryl-S-RkF RkE->GlyACP AcylACP 3-oxo-stearoyl-S-RkC RkABC->AcylACP RkD RkD (FabH-like) Condensation & Cyclization GlyACP->RkD AcylACP->RkD RK682 RK-682 (Free Acid) Tetronate Polyketide RkD->RK682 C-C & C-O bond formation

RK-682 Biosynthetic Pathway: Convergence of glycolytic and fatty acid precursors via RkD.

Structural Characterization of the Calcium Salt

The Causality of Salt Formation

In its native free acid form, the tetronic acid moiety of RK-682 is highly acidic and acts as a promiscuous chelator. During standard purification workflows (e.g., silica gel chromatography), the free acid spontaneously scavenges trace divalent cations, leading to a heterogeneous mixture of metal complexes that confounds NMR resolution and yields irreproducible IC50 values in bioassays[1].

To circumvent this, the industry standard is to deliberately force the formation of the RK-682 calcium salt . Calcium forces the molecule into a stable, defined 2:1 dimeric complex ([C21H35O5]2 • Ca). This neutralizes the charge, significantly reduces hygroscopicity, and standardizes the active pharmaceutical ingredient (API) for downstream target inhibition assays[1].

Quantitative Analytical Data

The following table summarizes the structural and pharmacological benchmarks for the validated RK-682 calcium salt complex[1].

ParameterSpecification / ValueAnalytical Significance
Molecular Formula [C21H35O5]2 • CaConfirms the 2:1 ligand-to-metal dimeric stoichiometry.
Molecular Weight 775.1 g/mol Standardized mass for precise molarity calculations in assays.
Mass Spectrometry m/z 369.3 [M+H]+ (Free Acid)LC-HRMS dissociates the complex; detects the monomeric free acid.
VHR Phosphatase IC50 2 μMPrimary benchmark for batch potency and biological activity.
CD45 Phosphatase IC50 54 μMDemonstrates selectivity window against other PTPs.
Heparanase IC50 17 μMSecondary target validation (anti-angiogenesis marker).

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They include built-in checkpoints to confirm causality and prevent false positives.

Protocol A: In Vitro Reconstitution of Tetronate Formation

Objective: Validate the enzymatic function of RkD in forming the tetronate ring, isolated from cellular background noise. Causality Check: We utilize Saccharopolyspora erythraea JCB2 as a heterologous host because it lacks the erythromycin A biosynthetic background, providing a pristine MS environment for detecting RK-682 without isobaric interference[2].

  • Protein Expression: Express recombinant RkD, RkF (ACP), and RkC (PKS) in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Substrate Loading: Incubate apo-RkF with 1,3-BPG and RkE to generate glyceryl-S-RkF. Validation: Confirm mass shift via MALDI-TOF.

  • Condensation Reaction: Combine 50 μM glyceryl-S-RkF, 50 μM 3-oxo-stearoyl-S-RkC, and 10 μM RkD in 50 mM Tris-HCl (pH 7.5) containing 2 mM MgCl2 and 1 mM TCEP[2].

  • Incubation & Quenching: Incubate at 30°C for 2 hours. Quench by adding an equal volume of LC-MS grade methanol.

  • Self-Validation (LC-MS/MS): Analyze the supernatant. The reaction must yield a pseudo-molecular ion at m/z 369.3 [M+H]+. Furthermore, MS/MS fragmentation must yield daughter ions at m/z 351.3 and 333.3, identical to the authentic RK-682 standard[2]. Negative control: A reaction using a heat-killed RkD mutant must yield no m/z 369.3 peak.

Protocol B: Standardized Isolation and Calcium Salt Complexation

Objective: Convert crude, heterogeneous RK-682 extracts into a uniform 2:1 calcium salt complex. Causality Check: By deliberately flooding the organic extract with a molar excess of CaCl2, we outcompete trace Na+, K+, and Mg2+ ions, thermodynamically driving the formation of the highly stable, less soluble calcium dimer[1].

  • Extraction: Acidify the Streptomyces fermentation broth to pH 3.0 using 1M HCl to protonate the tetronic acid, then extract thrice with ethyl acetate (EtOAc).

  • Deliberate Complexation: Wash the pooled EtOAc phase with a saturated aqueous solution of CaCl2 (pH adjusted to 7.0). The phase transfer of Ca2+ facilitates the chelation of the tetronic acid moiety.

  • Chromatographic Refinement: Concentrate the organic layer and load onto a silica gel column. Elute with a gradient of CHCl3/MeOH. Note: Silica gel inherently contains trace calcium, which further drives any remaining free acid into the salt form[1].

  • Self-Validation (NMR & HRMS): Lyophilize the product. The resulting powder must exhibit a mass of 775.1 g/mol . 1H-NMR in DMSO-d6 must show a collapse of the highly broad, shifting acidic proton peak (typically seen in the free acid), indicating successful metal coordination.

Workflow Ferm Streptomyces sp. 88-682 Fermentation Extr Solvent Extraction (EtOAc / Acidic pH) Ferm->Extr Chrom Silica Gel Chromatography (Ca2+ Exposure) Extr->Chrom Salt RK-682 Calcium Salt [C21H35O5]2 • Ca Chrom->Salt Valid LC-HRMS & NMR Validation Salt->Valid

Experimental Workflow: Controlled isolation and synthesis of the RK-682 Calcium Salt.

Mechanistic Insights into Target Inhibition

The biological efficacy of the RK-682 calcium salt stems directly from its structural geometry. Upon entering the physiological environment, the calcium complex exists in equilibrium with the free tetronate. The tetronic acid core acts as a non-hydrolyzable phosphate bioisostere.

When targeting VHR (a dual-specificity phosphatase), the tetronate ring competitively occupies the catalytic pocket, mimicking the transition state of the natural phosphotyrosine substrate[1]. The long C16 (hexadecanoyl) acyl chain anchors the molecule into adjacent hydrophobic clefts on the enzyme surface, dramatically lowering the off-rate and resulting in the potent 2 μM IC50[1]. This dual-anchoring mechanism—polar headgroup mimicry combined with hydrophobic tail stabilization—is the definitive hallmark of RK-682's pharmacology.

References

  • Sun Y, Hahn F, Demydchuk Y, et al. "In vitro reconstruction of tetronate RK-682 biosynthesis." Nature Chemical Biology, 2010.[2][Link]

  • Sodeoka M, Sampe R, Kojima S, et al. "Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography." Chemical and Pharmaceutical Bulletin, 2001.[1][Link]

  • Hamaguchi T, Sudo T, Osada H. "RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1 phase." FEBS Letters, 1995.[1][Link]

Sources

Foundational

RK-682 Calcium Salt: Physicochemical Profiling, Structural Artifacts, and Phosphatase Inhibition Kinetics

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In the landscape of protein tyrosine phosphatase (PTPase) inhibitors, RK-682 stands out not only for its potent biological activity but als...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In the landscape of protein tyrosine phosphatase (PTPase) inhibitors, RK-682 stands out not only for its potent biological activity but also for its fascinating chemical history. Originally isolated from Streptomyces sp. fermentation broths and identified as a natural product, subsequent rigorous structural elucidation revealed that RK-682 is actually a calcium salt artifact formed during silica gel chromatography [1].

For researchers and drug development professionals, understanding the distinction between the exact mass, molecular weight, and dimeric stoichiometry of the RK-682 calcium salt is critical. This whitepaper synthesizes the physicochemical properties of RK-682, details the causality behind its formulation challenges, and provides self-validating protocols for its use in enzymatic assays and in vivo models.

Chemical Identity: Exact Mass vs. Molecular Weight

A common pitfall in metabolomics and pharmacokinetic tracking of RK-682 is confusing the monomeric free acid (TAN 1364B) with the dimeric calcium complex (RK-682).

In High-Resolution Mass Spectrometry (HRMS) applications—such as Q-TOF or Orbitrap platforms—identifying the exact mass is paramount for distinguishing the calcium adduct from other potential metal chelates (e.g., sodium or magnesium) in complex biological matrices. The exact mass is calculated using the monoisotopic masses of the most abundant isotopes ( 12C , 1H , 40Ca , 16O ), whereas the molecular weight accounts for the natural isotopic distribution.

Table 1: Physicochemical Properties of RK-682 vs. Monomer
PropertyRK-682 (Calcium Salt)TAN 1364B (Monomer)
Chemical Formula C₄₂H₇₀CaO₁₀C₂₁H₃₆O₅
Molecular Weight 775.1 g/mol 368.51 g/mol
Exact Mass (Monoisotopic) 774.459 Da368.2563 Da
Stoichiometry 2:1 (Ligand : Metal)N/A (Free Acid)
Target Affinity (VHR IC₅₀) ~2.0 µMLower baseline affinity
Solubility Profile Soluble in DMSO, DMF, EtOHSoluble in DMSO, MeOH

Data synthesized from Cayman Chemical and InvivoChem reference standards [5, 6].

The "Silica Gel Artifact": Structural Elucidation

RK-682 was initially reported by researchers as a natural product that arrested the mammalian cell cycle at the G1/S phase [3]. However, when Sodeoka et al. (2001) achieved the asymmetric synthesis of the proposed monomer (3-hexadecanoyl-5-hydroxymethyltetronic acid), the spectral and physical data did not match the natural isolate [1].

The Causality of the Artifact: The 3-acyltetronic acid moiety possesses a highly specific tautomeric structure that acts as a powerful chelator for divalent cations. When the synthesized monomer was passed through standard Silica Gel 60 during chromatographic purification, it scavenged trace calcium ions ( Ca2+ ) from the stationary phase. This spontaneous chelation yielded a highly stable, less-soluble dimeric complex—the true structure of RK-682.

Workflow N1 Streptomyces sp. Fermentation (Produces TAN 1364B Monomer) N2 Silica Gel Chromatography (Trace Ca2+ in Stationary Phase) N1->N2 Extraction N3 RK-682 Calcium Salt Formation (Dimeric Chelate Complex) N2->N3 Chelation N4 HRMS Validation Exact Mass: 774.459 Da N3->N4 Analysis

Workflow detailing the chromatographic formation and mass spectrometric validation of RK-682.

Mechanism of Action: PTP1B and VHR Inhibition

RK-682 is a potent, competitive inhibitor of dual-specificity phosphatases like VHR (Vaccinia H1-related phosphatase) and PTP1B.

Kinetic analysis reveals a fascinating structural synergy: exactly two molecules of the RK-682 monomer are required to inhibit one molecule of VHR [2]. Because the calcium salt pre-organizes two monomeric units into a single dimeric complex, RK-682 perfectly satisfies this 2:1 binding stoichiometry. The hydrophobic hexadecanoyl chains anchor the complex within the enzyme's active site, stabilizing a closed conformation that prevents substrate access, thereby sustaining ERK1/2 activation and triggering cell cycle arrest [3, 4].

Pathway P1 RK-682 (Dimeric Calcium Salt) P2 VHR / PTP1B Active Site (Competitive Inhibition) P1->P2 2:1 Stoichiometry Binding P3 Prevention of ERK1/2 Dephosphorylation P2->P3 Sustained Kinase Activation P4 Cell Cycle Arrest (G1/S Phase) & Suppression of Migration P3->P4 Downstream Effect

Mechanism of action for RK-682 mediated phosphatase inhibition and downstream cellular effects.

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in self-validation steps. The causality behind each reagent choice is explicitly defined to aid in troubleshooting.

Protocol A: In Vivo Formulation & Solubilization

Due to its dimeric nature and long aliphatic chains, the RK-682 calcium salt is highly lipophilic and prone to precipitation in aqueous buffers. This protocol achieves a stable micellar suspension for in vivo dosing (e.g., 2 mg/mL working concentration) [6].

  • Primary Solubilization: Dissolve 2 mg of RK-682 powder in 100 µL of 100% DMSO.

    • Causality: DMSO is a highly polar aprotic solvent required to disrupt the strong intermolecular forces and the calcium-chelate crystalline lattice of the solid powder.

  • Cosolvent Addition: Add 400 µL of PEG300 and vortex vigorously for 30 seconds.

    • Causality: PEG300 acts as a bridging cosolvent. It prevents the immediate precipitation of the highly hydrophobic hexadecanoyl chains when transitioning from an organic to an aqueous environment.

  • Surfactant Encapsulation: Add 50 µL of Tween 80 and mix until the solution is completely clarified.

    • Causality: Tween 80 is a non-ionic surfactant. It forms micelles that encapsulate the lipophilic tails of the RK-682 complex, stabilizing it in suspension.

  • Aqueous Dilution: Add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

    • Causality: Gradual addition prevents localized supersaturation and osmotic shock.

    • Self-Validation: The final solution must remain optically clear. If turbidity or micro-precipitates occur, the micellar capacity has been exceeded. This indicates incomplete initial dissolution in Step 1 or necessitates a slight increase in the Tween 80 ratio.

Protocol B: VHR Phosphatase Inhibition Kinetic Assay

This assay measures the competitive inhibition kinetics of RK-682 against recombinant VHR.

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Causality: DTT is critical to maintain the catalytic cysteine residue of the VHR active site in a reduced, nucleophilic state.

  • Enzyme-Inhibitor Pre-incubation: Incubate 10 nM recombinant VHR with varying concentrations of RK-682 (0.1 µM to 100 µM) for 15 minutes at 37°C.

    • Causality: RK-682 exhibits slow-onset inhibition. Pre-incubation allows the bulky dimeric calcium complex to achieve equilibrium binding within the active site before substrate competition begins.

  • Substrate Addition: Add p-nitrophenyl phosphate (pNPP) to a final concentration of 10 mM to initiate the reaction.

    • Causality: pNPP is a universal, colorimetric phosphatase substrate that yields p-nitrophenol upon dephosphorylation, allowing for direct spectrophotometric tracking.

  • Kinetic Readout: Measure absorbance continuously at 405 nm for 30 minutes.

    • Causality: Continuous monitoring allows for the calculation of initial reaction velocities ( V0​ ), necessary to construct Lineweaver-Burk plots and confirm the 2:1 competitive binding stoichiometry.

    • Self-Validation: A vehicle control (DMSO only, matched to the highest concentration used in the inhibitor wells) must be run in parallel to establish the baseline uninhibited enzyme velocity ( Vmax​ ). If the vehicle control shows suppressed activity, the DMSO concentration in the final assay volume exceeds the enzyme's tolerance threshold (typically >1% v/v).

References

  • Sodeoka, M., Sampe, R., Kojima, S., et al. "Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography." Chem. Pharm. Bull. (Tokyo) 49(2), 206-212 (2001).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDH8Sjn-rwYmMG3x0Tgoqg7A2kde56DaWar5qiTvttojMxAmVNZX0Oq5kjiFc68y3DtKrGDjIctJSBT3bu8U8pYmpfd4fUk81NPd7Bd0S7zO7wkzXWm-wp_7HO4uT7ppe15iQccJa4OOfXAO9rnUfnDRw1_Wsu0kYDpsoqORJDPhkPH9OngvGVRxfnNC5XFbDzgjyQrmmLVLLY0HgZ]
  • Usui, T., Kojima, S., Kidokoro, S., et al. "Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition." Chem Biol. 8(12):1209-20 (2001).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBNkFng6iPGAPaPtKObfiQOrHi_Ccx_3kalFAVWFK6591jxr3VAMq925uuT9E3_w_S3BtChGyAWNdqi-rZiS9YzAqQ5th1cQuNOpM9Mns6Xa9Z8wu4GKGB01_klPLEni2Oxlk=]
  • Hamaguchi, T., Sudo, T., and Osada, H. "RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase." FEBS Lett. 372(1), 54-58 (1995).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsRTyeMVxPG-kcNzpIgHRV2eMqXawUnFO7xEWIsqjB1qkyiw3GR-wc9_aEhqjLgnxC4pcC-1mQj1FkgdY1VkxI-ghoJhty_1eGwvLlD6hJpPJcdeI_Udf0kPIyysoxpKjkksQkzbiTztJS5BKlZWQdg9ldnyGY]
  • Ishida, K., Hirai, G., Murakami, K., et al. "Structure-based design of a selective heparanase inhibitor as an antimetastatic agent." Mol. Cancer Ther. 3(9), 1069-1077 (2004).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu7-_dYxlWNLjecsER0xo7H3ZBBwZdWP95MtNGrZu_Mw29M32dLkXFM-iy_Gh6SG1raD8oBnU8zwwF-Y-363aA00Jf4tj5qhUgGa-ylTn8K6P3RiVakOn6lYF8X05cTlwfkr8Y2EHNe15LKaYHs1FLZnGTCSwRkCMwl9M_tb5as0gH03dAq0NNIVprT1k4osnGX7fRsIfWoiitcRBHFHY=]
  • "RK-682 (calcium salt) Product Information." Cayman Chemical.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvv3tne4H0r2OsARKaGnZp_qkXJ6W9xTLUONy4G16_HEv4DNqITsROHuc56LawxcREk9iwS5hmuMuFuVu4zvbE23TLE97vLUI7Z5LK-0mZTDL-_9E8wTZOZkLr1_lfieAMzDePbLsJjK3s-VEc1OSC3mVHeUVD]
  • "RK-682 hemicalcium Product Information." InvivoChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIPDAop4NhQKaACjHl1fsqAf5AH_7OR9IQ8ziEKJlte2a3i2ClbMvBStIyAAGrEzVCxZG-hMMHhyNHUd4iA3wcT3b190pxLoD31JwlJhtXfgr_uCUi4-E1mz-KM6TBvcBVLiA=]
Exploratory

Mechanistic Profiling and Experimental Deployment of RK-682 Calcium Salt in Cell Cycle Regulation

Executive Summary RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) is a bioactive tetronic acid derivative originally isolated from the microbial metabolites of Streptomyces sp. 88-682 ([1]). As a potent, competitiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) is a bioactive tetronic acid derivative originally isolated from the microbial metabolites of Streptomyces sp. 88-682 ([1]). As a potent, competitive inhibitor of protein tyrosine phosphatases (PTPases), it has emerged as a critical tool compound for dissecting kinase-phosphatase signaling networks. Unlike broad-spectrum inhibitors such as sodium orthovanadate—which halts the cell cycle at the G2/M boundary—RK-682 specifically arrests mammalian cell cycle progression at the G1/S transition ([1]). This whitepaper provides an in-depth technical analysis of the RK-682 calcium salt formulation, its mechanism of action via the VHR (DUSP3) axis, and self-validating protocols for its experimental application.

Chemical Grounding: The Calcium Salt Formulation

In its natural free-acid form, RK-682 exhibits variable solubility and susceptibility to degradation. To overcome these limitations in highly controlled in vitro and in situ assays, the compound is frequently synthesized and deployed as a hemicalcium salt (CAS: 332131-32-5) ([2]).

Causality of Formulation: The calcium salt matrix—while less soluble in pure aqueous environments than the free acid—provides a highly stable, consistent solid that resists spontaneous hydrolysis during long-term storage at -20°C ([2]). When reconstituted in standard laboratory solvents (e.g., DMSO or DMF), the salt readily dissociates, yielding the active RK-682 anion required to interact with the positively charged active-site pockets of target phosphatases.

Mechanistic Action: Targeting VHR and the MAPK/ERK Axis

The primary biological mechanism driving RK-682's effect on the cell cycle is its potent inhibition of VHR (Vaccinia H1-related phosphatase, also known as DUSP3). VHR is a dual-specificity phosphatase responsible for dephosphorylating and inactivating extracellular signal-regulated kinases (ERK1/2) in mammalian cells ([3]).

Kinetic analyses and molecular dynamics simulations have revealed a unique stoichiometric relationship: two molecules of RK-682 are required to competitively inhibit one molecule of VHR ([3]). The highly acidic 3-acyltetronic acid group of RK-682 acts as a phosphate mimic, directly competing with endogenous substrates for the active-site loop of the phosphatase ([4]).

By inhibiting VHR, RK-682 prevents the timely dephosphorylation of ERK1/2. This sustained, aberrant activation of the MAPK/ERK signaling cascade disrupts the downstream transcriptional timing of Cyclin D/E and the activation of Cdk2/4/6 complexes, ultimately forcing the cell into a rigid G1/S phase arrest ([1]).

G RK682 RK-682 Calcium Salt (Phosphate Mimic) VHR VHR (DUSP3) Dual-Specificity Phosphatase RK682->VHR Competitive Inhibition (2:1 Stoichiometry) ERK ERK1/2 (MAPK Pathway) Remains Hyperphosphorylated VHR->ERK Fails to Dephosphorylate Cyclin Cyclin D/E & Cdk2/4 Transcriptional Disruption ERK->Cyclin Sustained Activation Alters Expression G1S G1/S Phase Arrest (Cell Cycle Halt) Cyclin->G1S Prevents S-Phase Entry

Figure 1: Mechanistic pathway of RK-682 inhibiting VHR, leading to G1/S cell cycle arrest.

Quantitative Target Profiling

RK-682 exhibits a broad but well-defined target profile. The table below synthesizes the quantitative inhibitory concentrations across its primary enzymatic and cellular targets.

Target / AssayIC₅₀ / Activity LevelBiological SignificanceReference
VHR (DUSP3) 2.0 µMPrimary target; regulates ERK1/2 signaling.[1]
CD45 54 µMSecondary PTPase target; modulates immune signaling.[1]
Heparanase 17 µMSuppresses tumor cell invasion and angiogenesis.[5]
T24 Bladder Cancer Cells 43.2 nM (Viability)Potent anti-proliferative effect via G1/S arrest.
MGH-U3 Cancer Cells 78.2 nM (Viability)Suppression of migration and autophagy.
UROtsa Cells 145 nM (Viability)Growth inhibition in immortalized urothelium.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Protocol A: In Vitro VHR Phosphatase Inhibition Assay (pNPP-based)

This cell-free assay quantifies the direct competitive inhibition of VHR by RK-682.

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 1 mM DTT, and 0.1 mg/mL BSA.

    • Causality: Dithiothreitol (DTT) is strictly required to maintain the catalytic cysteine residue in the VHR active site in a reduced, nucleophilic state. BSA prevents non-specific adherence of the enzyme to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation: Mix recombinant VHR with serial dilutions of RK-682 calcium salt (0.1 µM to 100 µM). Incubate at 37°C for 15 minutes.

    • Causality: Because VHR inhibition requires a 2:1 stoichiometric assembly of RK-682 to the enzyme ([3]), pre-incubation is critical to allow the complex to reach equilibrium before introducing the competing substrate.

  • Reaction Initiation: Add 10 mM p-nitrophenyl phosphate (pNPP) to initiate the reaction.

  • Termination & Readout: After 30 minutes, terminate the reaction with 1 M NaOH. Read absorbance at 405 nm.

    • Self-Validation: Include Sodium Orthovanadate as a positive control for pan-PTPase inhibition ([1]) and a "no-enzyme" blank to subtract background spontaneous hydrolysis of pNPP.

Protocol B: Flow Cytometric Analysis of G1/S Arrest

This protocol utilizes Propidium Iodide (PI) staining to quantify the DNA content of RK-682 treated cells, directly visualizing the G1/S boundary arrest.

  • Cell Seeding & Treatment: Seed T24 or MGH-U3 cells and allow 24 hours for asynchronous exponential growth. Treat with RK-682 calcium salt (e.g., 50–150 nM) for 24–48 hours ().

  • Harvest and Fixation: Wash cells in cold PBS. Resuspend the pellet in 300 µL PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise. Store at -20°C for at least 2 hours.

    • Causality: Dropwise addition of ethanol during vortexing is critical to prevent cellular agglomeration, ensuring a single-cell suspension necessary for accurate flow cytometry.

  • Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of staining buffer containing 50 µg/mL PI and 100 µg/mL RNase A. Incubate for 30 minutes in the dark at room temperature.

    • Causality: PI intercalates into all double-stranded nucleic acids. RNase A selectively degrades RNA, ensuring the fluorescent signal is strictly proportional to genomic DNA content.

  • Acquisition & Analysis: Run samples on a flow cytometer.

    • Self-Validation: Plot FL2-Area versus FL2-Width to gate out doublets (two G1 cells stuck together mimicking a G2/M cell). Compare the G1/S ratio against a DMSO-treated vehicle control to rule out solvent toxicity.

Workflow Seed 1. Cell Seeding (Asynchronous) Treat 2. RK-682 Treatment (Dose-Response) Seed->Treat Fix 3. Ethanol Fixation (Dropwise, -20°C) Treat->Fix Stain 4. RNase A + PI (DNA Specificity) Fix->Stain Flow 5. Flow Cytometry (Doublet Discrimination) Stain->Flow Analyze 6. Cell Cycle Modeling (Quantify G1/S Arrest) Flow->Analyze

Figure 2: Self-validating flow cytometry workflow for quantifying RK-682 induced G1/S arrest.

References

  • Hamaguchi, T., Sudo, T., & Osada, H. (1995). "RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase." FEBS Letters, 372(1), 54-58. URL: [Link]

  • Usui, T., et al. (2001). "Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition." Chemistry & Biology, 8(12), 1209-1220. URL: [Link]

  • Sodeoka, M., et al. (2001). "Synthesis of a Tetronic Acid Library Focused on Inhibitors of Tyrosine and Dual-Specificity Protein Phosphatases and Its Evaluation Regarding VHR and Cdc25B Inhibition." Journal of Medicinal Chemistry, 44(20), 3216-3222. URL: [Link]

Sources

Foundational

The Enigmatic Inhibition of HIV-1 Protease by RK-682 Calcium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The Human Immunodeficiency Virus Type 1 (HIV-1) protease remains a cornerstone target...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The Human Immunodeficiency Virus Type 1 (HIV-1) protease remains a cornerstone target in antiretroviral therapy. Its role in viral maturation is unequivocal, making the discovery and characterization of novel inhibitors a relentless pursuit. RK-682, a natural product isolated from Streptomyces sp., presents a compelling case study in enzyme inhibition. While primarily recognized as a potent protein tyrosine phosphatase inhibitor, its documented activity against HIV-1 protease warrants a deeper mechanistic exploration. This technical guide synthesizes the available data on RK-682 and the fundamental principles of HIV-1 protease function to propose a detailed inhibitory mechanism. We will delve into the structural characteristics of both the enzyme and the inhibitor, outline robust experimental protocols for its characterization, and present a model for its unique mode of action.

Introduction: The Indispensable Role of HIV-1 Protease in Viral Pathogenesis

The HIV-1 protease is an aspartic protease that functions as a homodimer, with each 99-amino acid monomer contributing a catalytic aspartate residue (Asp25) to the active site.[1][2][3] This active site is located at the dimer interface and is covered by two flexible β-hairpin structures known as "flaps".[4] The primary function of HIV-1 protease is the cleavage of the viral Gag and Gag-Pol polyproteins into mature structural proteins and essential viral enzymes, a process critical for the production of infectious virions.[5] Inhibition of this enzyme leads to the production of immature, non-infectious viral particles, thus halting the progression of the infection.[6]

The catalytic mechanism of HIV-1 protease involves a general acid-base catalysis mechanism where one of the aspartic acid residues acts as a general base to activate a water molecule, which then attacks the carbonyl carbon of the scissile peptide bond. The other aspartic acid residue acts as a general acid to protonate the nitrogen of the leaving group. The active site is a highly hydrophobic cavity that accommodates the peptide substrate.[1][4]

RK-682 Calcium Salt: A Promiscuous Inhibitor with a Unique Structural Scaffold

RK-682 is the calcium salt of 3-hexadecanoyl-5-hydroxymethyltetronic acid.[7][8] The monomeric unit possesses a tetronic acid core, a five-membered lactone ring, which is a structural motif found in various natural products with diverse biological activities. The presence of a long hexadecanoyl (palmitoyl) acyl chain imparts significant hydrophobicity to the molecule. It has been reported that RK-682 exists as a dimeric calcium complex, a crucial detail for understanding its interaction with target enzymes.[9] While primarily studied for its potent inhibition of protein tyrosine phosphatases (PTPases) such as CD45 and VHR, it has also been identified as an inhibitor of HIV-1 protease, heparanase, and phospholipase A2.[9][10][11]

Structural Insights into RK-682

The fundamental structure of the active component of RK-682 is (R)-3-hexadecanoyl-5-hydroxymethyltetronic acid. The formation of the calcium salt is believed to involve two molecules of the tetronic acid derivative chelating a single calcium ion. This dimeric structure is a key consideration for its inhibitory mechanism.

Inhibition_Mechanism Protease Monomer A Active Site (Asp25) Monomer B (Asp125') Products Mature Viral Proteins Protease:active_site->Products Cleavage InactiveComplex Protease-RK682 Complex (Inactive) Substrate Gag-Pol Polyprotein Substrate->Protease:active_site Binds to Active Site RK682 RK-682 Calcium Salt (Dimer) RK682->Protease:active_site Competitive Binding

Caption: Proposed competitive inhibition of HIV-1 protease by RK-682.

Potential for Allosteric Modulation

While a competitive mechanism is plausible, the promiscuous nature of RK-682 and its complex structure also open the possibility of an allosteric mode of inhibition. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency. [12][13]There are known allosteric sites on the HIV-1 protease, such as the "Eye" site located between the flap and the core of the enzyme. [12]It is conceivable that the bulky and hydrophobic nature of the dimeric RK-682 could favor binding to such a site, thereby restricting the conformational flexibility of the flaps, which is essential for substrate binding and product release. [4]This would manifest as a non-competitive or mixed-type inhibition .

Experimental Protocols for Elucidating the Inhibition Mechanism

To definitively determine the mechanism of HIV-1 protease inhibition by RK-682, a series of biochemical and biophysical assays are required.

Enzyme Kinetic Assays

Objective: To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (K_i).

Methodology:

  • Reagents and Buffers:

    • Recombinant HIV-1 Protease

    • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site)

    • RK-682 Calcium Salt (dissolved in a suitable solvent like DMSO)

    • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1% PEG 8000)

  • Procedure:

    • Perform a series of reactions with varying concentrations of the substrate in the absence and presence of different fixed concentrations of RK-682.

    • Incubate the reaction mixtures at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the initial reaction velocities (v_0) from the linear portion of the progress curves.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations to generate Michaelis-Menten plots.

    • Create Lineweaver-Burk, Hanes-Woolf, or Eadie-Hofstee plots to linearize the data.

    • Analyze the changes in K_m and V_max in the presence of the inhibitor to determine the mode of inhibition.

    • Calculate the K_i value from the secondary plots (e.g., a plot of the slopes of the Lineweaver-Burk plots versus inhibitor concentration for competitive inhibition).

Kinetic_Assay_Workflow start Start reagents Prepare Reagents: - HIV-1 Protease - Fluorogenic Substrate - RK-682 Calcium Salt - Assay Buffer start->reagents reactions Set up Reactions: Varying [Substrate] and [RK-682] reagents->reactions incubation Incubate at 37°C reactions->incubation measurement Monitor Fluorescence Increase incubation->measurement calculation Calculate Initial Velocities (v0) measurement->calculation plotting Generate Michaelis-Menten and Lineweaver-Burk Plots calculation->plotting analysis Determine Mode of Inhibition and Ki plotting->analysis end End analysis->end

Caption: Workflow for kinetic analysis of HIV-1 protease inhibition.

Surface Plasmon Resonance (SPR) for Binding Analysis

Objective: To directly measure the binding affinity (K_D) and kinetics (k_on and k_off) of RK-682 to HIV-1 protease.

Methodology:

  • Immobilization:

    • Immobilize recombinant HIV-1 protease onto a sensor chip (e.g., CM5 chip) via amine coupling.

  • Binding Analysis:

    • Inject a series of concentrations of RK-682 in a suitable running buffer over the sensor surface.

    • Monitor the change in the refractive index (measured in response units, RU) over time to generate sensorgrams.

    • Include a regeneration step between injections to remove the bound inhibitor.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of binding (ΔH, ΔS, and ΔG) and the stoichiometry of the interaction.

Methodology:

  • Sample Preparation:

    • Place a solution of HIV-1 protease in the sample cell of the calorimeter.

    • Load a solution of RK-682 into the injection syringe.

  • Titration:

    • Perform a series of small injections of RK-682 into the protease solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model to determine the binding affinity (K_a = 1/K_D), the enthalpy of binding (ΔH), and the stoichiometry (n).

    • Calculate the entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) using the equation: ΔG = ΔH - TΔS.

Quantitative Data Summary

Target EnzymeIC_50 ValueReference
CD45 (PTPase)54 µM[10]
VHR (PTPase)2.0 µM[10]

Conclusion and Future Directions

The RK-682 calcium salt presents a fascinating and underexplored avenue in the landscape of HIV-1 protease inhibitors. Its unique dimeric structure and promiscuous inhibitory profile suggest a complex mechanism of action that warrants further investigation. The proposed competitive dimeric binding model provides a solid framework for initial studies, but the potential for allosteric modulation should not be overlooked.

Future research should focus on conducting the detailed kinetic and biophysical studies outlined in this guide to unequivocally determine the inhibition mechanism and binding thermodynamics. Furthermore, co-crystallization of the HIV-1 protease with RK-682 would provide invaluable atomic-level insights into the binding mode and guide the design of more potent and specific second-generation inhibitors based on the tetronic acid scaffold. Understanding the intricate details of how this natural product neutralizes a critical viral enzyme will not only advance our knowledge of enzyme inhibition but may also pave the way for novel antiretroviral therapeutic strategies.

References

  • An Allosteric Modulator of HIV-1 Protease Shows Equipotent Inhibition of Wild-Type and Drug-Resistant Proteases. Journal of Medicinal Chemistry.
  • Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Chemical & Pharmaceutical Bulletin. [7]3. Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Mendeley. [8]4. HIV-1 Protease: Structural Perspectives on Drug Resistance. Pharmaceuticals.

  • HIV-1 protease. Wikipedia.
  • The active site of HIV-1 protease. ResearchGate. [1]7. HIV-1 Protease. University College London.

  • The active site of HIV-1 protease. PubMed.
  • An allosteric modulator of HIV-1 protease shows equipotent inhibition of wild-type and drug-resistant proteases. PubMed.
  • Thermodynamics of strongly allosteric inhibition: a model study of HIV-1 protease. PubMed.
  • RK-682 - Chemical Biology Group - Compound Resource Development Research Unit. RIKEN. [10]12. (Rac)-RK-682 | PTPases Inhibitor. MedchemExpress.

  • RK-682 hemicalcium | HIV Protease | 332131-32-5. InvivoChem.
  • RK-682. TOKU-E. [9]15. Allosteric inhibition of HIV-1 integrase activity. Current Opinion in Virology.

  • Allosteric integrase inhibitor potency is determined through the inhibition of HIV-1 particle matur
  • Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition. Chemistry & Biology. [14]18. Validating the Inhibitory Mechanism of HIV-1 Protease-IN-12: A Comparative Guide. Benchchem.

  • Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance. The Royal Society of Chemistry.
  • Competitive inhibition of HIV-1 protease by 4-hydroxy-benzopyran-2-ones and by 4-hydroxy-6-phenylpyran-2-ones.
  • Kinetic and thermodynamic characterization of HIV-1 protease inhibitors. PubMed.
  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Tre
  • Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability. ACS Medicinal Chemistry Letters.
  • Structural and kinetic analysis of drug resistant mutants of HIV-1 protease. PubMed.
  • Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors. Molecules.
  • Current and Novel Inhibitors of HIV Protease. Viruses.
  • HIV protease inhibitors: a review of molecular selectivity and toxicity.
  • Mechanism and Kinetics of HIV-1 Protease Activ
  • Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs.
  • Selection of HIV-1 for resistance to fifth-generation protease inhibitors reveals two independent p
  • A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradic
  • Kinetics of HIV-1 capsid uncoating revealed by single-molecule analysis. eLife.
  • Handbook of Pharmaceutical Excipients.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and Validation of RK-682 Calcium Salt Stock Solutions

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Overview RK-682 is a bioactive tetronic acid deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

RK-682 is a bioactive tetronic acid derivative originally isolated from the fermentation broth of Streptomyces sp. 88-682. In biochemical and cellular assays, it functions as a potent, competitive inhibitor of protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DSPs)[1].

The calcium salt formulation of RK-682 (CAS: 332131-32-5) is frequently preferred in long-term drug development studies due to its enhanced solid-state stability compared to the free acid. Mechanistically, the highly acidic 3-acyltetronic acid core of RK-682 acts as a phosphate mimic, competitively binding to the active sites of target phosphatases such as VHR (vaccinia VH1-related phosphatase, IC50 = 2 µM) and CD45 (IC50 = 54 µM)[1]. By preventing the dephosphorylation of downstream targets, RK-682 effectively dampens the ERK signaling cascade, ultimately arresting cell cycle progression at the G1/S transition[2].

MOA RK682 RK-682 Calcium Salt VHR VHR / CD45 (Dual-Specificity Phosphatases) RK682->VHR Competitive Inhibition ERK ERK Signaling Pathway (Hyperphosphorylation prevented) VHR->ERK Prevents Dephosphorylation CellCycle G1/S Phase Transition (Cell Cycle Arrest) ERK->CellCycle Arrests Progression

Figure 1: RK-682 mechanism of action: VHR inhibition leading to ERK modulation and cell cycle arrest.

Physicochemical Properties & Solubility Data

Understanding the physical properties of the calcium salt is critical. Because it is a 2:1 salt complex, its molecular weight is significantly higher than the free acid, which must be factored into molarity calculations. Furthermore, while the calcium salt is highly stable, it is poorly soluble in aqueous environments, necessitating the use of organic solvents for stock preparation[].

PropertySpecification
Chemical Name (5R)-4-hydroxy-5-(hydroxymethyl)-3-(1-oxohexadecyl)-2(5H)-furanone, calcium salt (2:1)
CAS Number 332131-32-5[]
Molecular Formula [C₂₁H₃₅O₅]₂ • Ca
Molecular Weight 775.1 g/mol
Purity ≥95% (Typical solid formulation)
Solubility (Organic) Soluble in DMSO, DMF, Ethanol, Methanol[]
Solubility (Aqueous) Poorly soluble in water[]

Preparation of 10 mM RK-682 Calcium Salt Stock Solution

To ensure experimental reproducibility, the preparation of the stock solution must strictly control for moisture and thermal degradation.

Causality Behind Experimental Choices:
  • Why Anhydrous DMSO? RK-682 calcium salt is poorly soluble in water[]. Introducing moisture can lead to micro-precipitation of the calcium complex, reducing the effective concentration of your stock.

  • Why Equilibrate Before Opening? The lyophilized solid is stored at -20°C. Opening the vial while cold causes atmospheric water vapor to condense on the powder, instantly compromising the anhydrous environment.

  • Why Aliquot? Repeated freeze-thaw cycles cause the calcium salt to precipitate out of the DMSO solution, leading to inconsistent dosing in downstream assays.

Workflow Weigh 1. Equilibrate & Weigh (Prevent condensation) Solvent 2. Add Anhydrous DMSO (Ensure solubility) Weigh->Solvent Mix 3. Vortex & Sonicate (Homogenize) Solvent->Mix Aliquot 4. Aliquot (Avoid freeze-thaw) Mix->Aliquot Store 5. Store at -80°C (Desiccated & Dark) Aliquot->Store

Figure 2: Step-by-step workflow for the preparation and storage of RK-682 calcium salt stock solution.

Step-by-Step Protocol:
  • Equilibration: Remove the RK-682 calcium salt vial from -20°C storage and place it in a desiccator at room temperature for at least 30 minutes before breaking the seal.

  • Calculation: Determine the required volume of anhydrous DMSO to achieve a 10 mM stock.

    • Formula:Volume (mL) = Mass (mg) /[Molecular Weight (g/mol) × Concentration (M)]

    • Example: To dissolve 1 mg of RK-682 calcium salt (MW = 775.1 g/mol ) to a 10 mM concentration: 1 mg / (775.1 × 0.010) = 0.129 mL (129 µL) of DMSO.

  • Dissolution: Add the calculated volume of cell-culture grade, anhydrous DMSO directly to the vial.

  • Homogenization: Vortex the vial vigorously for 30–60 seconds. If the solid does not fully dissolve, sonicate the vial in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Aliquoting: Divide the stock solution into 10 µL or 20 µL single-use aliquots in sterile, amber microcentrifuge tubes to protect from light.

  • Storage: Store the aliquots immediately at -80°C. Under these conditions, the stock is stable for up to 6 months.

Self-Validating System: In Vitro VHR Inhibition Assay

A robust protocol must be self-validating. Before applying the RK-682 stock to complex cell-based assays, its biological activity and effective dissolution should be verified using a cell-free biochemical assay against recombinant VHR, utilizing p-nitrophenyl phosphate (pNPP) as a colorimetric substrate[1].

Validation Protocol:
  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.0), 1 mM DTT, and 0.1 mg/mL BSA.

  • Compound Dilution: Thaw a single aliquot of the 10 mM RK-682 stock. Prepare a 10-point serial dilution in the assay buffer (ranging from 0.1 µM to 100 µM). Crucial: Keep the final DMSO concentration in the assay below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: Add 10 nM of recombinant human VHR to each well of a 96-well plate. Add the RK-682 dilutions and incubate at room temperature for 15 minutes to allow competitive binding to the active site[1].

  • Substrate Addition: Initiate the reaction by adding pNPP to a final concentration of 10 mM.

  • Detection: Incubate for 30 minutes at 37°C. Stop the reaction by adding 50 µL of 1 N NaOH. Read the absorbance at 405 nm using a microplate reader.

  • Validation Criteria: A properly prepared and active RK-682 calcium salt stock will yield a dose-dependent decrease in absorbance, with an expected IC50 value of approximately 2 µM[1]. Failure to achieve this indicates either compound precipitation or degradation.

References

  • CAS 332131-32-5 (RK-682 hemicalcium)
  • Synthesis of a Tetronic Acid Library Focused on Inhibitors of Tyrosine and Dual-Specificity Protein Phosphatases and Its Evaluation Regarding VHR and Cdc25B Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL
  • RK-682 (calcium salt)
  • ERK Inhibitor, Gene Source: MedChemExpress URL

Sources

Application

Application Note: High-Fidelity In Vitro Enzyme Assay Protocol for Protein Tyrosine Phosphatase Inhibition using RK-682 Calcium Salt

Introduction & Mechanistic Overview RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) is a bioactive natural product originally isolated from the fermentation broth of Streptomyces sp. 88-682[1]. It is widely recogni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) is a bioactive natural product originally isolated from the fermentation broth of Streptomyces sp. 88-682[1]. It is widely recognized as a potent, competitive inhibitor of protein tyrosine phosphatases (PTPases), specifically targeting dual-specificity phosphatases like VHR and classical PTPs like PTP1B and CD45[2]. By inhibiting these enzymes, RK-682 effectively arrests cell cycle progression at the G1/S transition and modulates critical signaling cascades, such as the ERK pathway and insulin receptor signaling[2].

While the free acid form of RK-682 is highly active, it is prone to instability. The RK-682 calcium salt (a 2:1 ratio of RK-682 to Ca²⁺) is formed during silica gel chromatography and provides a highly stable, solid powder[1]. Although it is a less soluble version of the free acid in aqueous environments, it is readily soluble in organic solvents like DMSO, making it the preferred formulation for rigorous in vitro screening[1].

Mechanistically, RK-682 acts as a competitive inhibitor. Detailed kinetic and molecular dynamics studies have revealed a unique stoichiometry where two molecules of RK-682 are required to competitively inhibit one molecule of VHR[3].

Mechanism RK682 RK-682 (Calcium Salt) Competitive Inhibitor PTP PTPase (e.g., VHR/PTP1B) Active Cys-Nucleophile RK682->PTP Blocks Active Site Product Dephosphorylated Target PTP->Product Catalysis Phosphate Free Inorganic Phosphate (Pi) PTP->Phosphate Release Substrate Phosphorylated Substrate (p-ERK / p-IR) Substrate->PTP Binds Active Site

Caption: Mechanism of RK-682 competitive inhibition on PTPase signaling pathways.

Quantitative Inhibitory Profile

To establish baseline expectations for your assays, the table below summarizes the established half-maximal inhibitory concentrations (IC₅₀) of RK-682 across various target enzymes.

Target EnzymeIC₅₀ ValueSubstrate / Assay TypeReference
VHR (DUSP3) 2.0 µMpNPP / Colorimetric[2]
PTP1B 4.47 – 4.5 µMpNPP / Colorimetric[4],[5]
Heparanase 17 µMHeparan sulfate degradation[6]
CD45 54 µMpNPP / Colorimetric[2]

Experimental Design & Causality (The "Why" Behind the Protocol)

As a Senior Application Scientist, designing a self-validating assay requires understanding the biochemical vulnerabilities of both the enzyme and the inhibitor.

  • Redox Control via DTT : PTPases possess a highly conserved active-site motif (HCXXGXXRS/T). The catalytic cysteine in this motif has an unusually low pKa, making it an exceptional nucleophile but also highly susceptible to rapid oxidation by reactive oxygen species. The inclusion of 1.0 mM Dithiothreitol (DTT) is strictly required to maintain the enzyme in a reduced, catalytically active state[7],[8].

  • Metal Chelation via EDTA : Trace heavy metals in standard laboratory water can catalyze the oxidation of the active-site cysteine or interfere with colorimetric detection reagents. Adding 1.0 mM EDTA neutralizes this variable[7].

  • Detergent Addition (NP-40) : RK-682 features a long, lipophilic hexadecanoyl chain. In purely aqueous buffers, it is prone to forming micelles or non-specific aggregates, which can lead to false-positive, PAINS-like (Pan-Assay Interference Compounds) inhibition. The addition of a non-ionic detergent like 0.05% NP-40 prevents aggregation, ensuring that the observed IC₅₀ reflects true active-site competitive inhibition[7].

  • Pre-incubation Dynamics : Because RK-682 is a competitive inhibitor, it must be allowed to equilibrate with the enzyme's active site before the substrate is introduced. A 15- to 30-minute pre-incubation step prevents the substrate from outcompeting the inhibitor during the initial velocity phase[7],[5].

Step-by-Step Methodologies

Below are two validated workflows: a continuous pNPP assay (ideal for high-throughput screening) and a Malachite Green endpoint assay (ideal for assessing physiological phosphopeptide substrates).

Workflow Step1 1. Reagent Prep Buffer, DTT, RK-682 Step2 2. Pre-incubation Enzyme + Inhibitor Step1->Step2 Step3 3. Reaction Initiation Add Substrate Step2->Step3 Step4 4. Signal Detection Absorbance Read Step3->Step4

Caption: Step-by-step in vitro enzyme assay workflow for RK-682 phosphatase inhibition.

Reagent Preparation
  • Assay Buffer : Prepare a solution containing 50 mM HEPES (pH 7.2), 1.0 mM DTT, 1.0 mM EDTA, and 0.05% NP-40[7]. Note: Add DTT fresh on the day of the assay.

  • RK-682 Stock : Dissolve RK-682 (calcium salt) in 100% DMSO to yield a 10 mM stock[1]. Store aliquots at -20°C.

  • Substrates :

    • For Protocol A: Prepare a 10 mM stock of p-nitrophenyl phosphate (pNPP) in Assay Buffer.

    • For Protocol B: Prepare a 1.5 mM stock of a target-specific phosphopeptide (e.g., the EGFR-derived peptide Asp-Ala-Asp-Glu-pTyr-Leu-Ile-Pro-Gln-Gln-Gly) in Assay Buffer[7].

Protocol A: Continuous pNPP Colorimetric Assay

Principle: PTPases cleave the synthetic substrate pNPP to p-nitrophenol, generating a yellow color measurable at 405 nm[5],[8].

  • Reaction Assembly : In a 96-well clear microplate, add 20 µL of Assay Buffer, 20 µL of recombinant PTPase (e.g., PTP1B or VHR at an optimized working concentration), and 20 µL of RK-682 serial dilutions. Ensure the final DMSO concentration across all wells (including controls) is normalized to ≤ 2%.

  • Pre-incubation : Incubate the plate at 25°C for 15 minutes[5].

  • Initiation : Add 20 µL of the pNPP substrate to initiate the reaction.

  • Kinetic Measurement : Immediately transfer the plate to a microplate reader and monitor the absorbance continuously at 405 nm for 15–20 minutes to capture the initial linear velocity (V₀)[8].

  • Correction : Subtract the non-enzymatic hydrolysis rate (wells containing buffer and pNPP without enzyme) from all test wells[5].

Protocol B: Malachite Green Endpoint Assay

Principle: Measures the release of free inorganic phosphate (Pi) from a physiological phosphopeptide substrate[7].

  • Reaction Assembly : Combine the recombinant enzyme and RK-682 dilutions in Assay Buffer as described above. Pre-incubate for 15 to 30 minutes at 25°C[7].

  • Initiation : Add the specific phosphopeptide substrate (final concentration ~150 µM) to bring the total well volume to 50 µL[7].

  • Incubation : Allow the enzymatic reaction to proceed at 25°C for 30 minutes[7].

  • Termination : Stop the reaction by adding 100 µL of Malachite Green/ammonium molybdate/Tween-20 terminating reagent[7].

  • Detection : Incubate for an additional 15 minutes at room temperature to allow the color complex to fully develop, then measure the absorbance at 620 nm[7].

Data Analysis & Validation
  • Calculate the percent inhibition relative to the uninhibited vehicle control (DMSO only)[5].

  • Plot the percent activity against the logarithmic transformation of RK-682 concentrations to determine the IC₅₀ using non-linear regression[7].

  • Self-Validation : To confirm the competitive nature of RK-682 in your specific assay setup, perform a Lineweaver-Burk plot by varying the substrate concentration. A competitive inhibitor will alter the apparent Kₘ without affecting the Vₘₐₓ[5].

References

  • Hamaguchi, T., et al. (1995). "RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase". FEBS Letters. URL:[Link]

  • Usui, T., et al. (2001). "Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition". Chemistry & Biology. URL:[Link]

  • Al-Masri, I. M., et al. (2009). "Berberine potently inhibits protein tyrosine phosphatase 1B: Investigation by docking simulation and experimental validation". Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Nguyen, et al. (2015). "Protein tyrosine phosphatase 1B (PTP1B) inhibitory activity and glucosidase inhibitory activity of compounds isolated from Agrimonia pilosa". Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Ye, et al. (2014). "A novel protein tyrosine phosphatase 1B inhibitor with therapeutic potential for insulin resistance". British Journal of Pharmacology (PMC). URL:[Link]

Sources

Method

Application Note: RK-682 Hemicalcium Salt – Handling, Stability, and Assay Integration

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Content Focus: Physicochemical behavior, causality-driven handling protocols, and long-term storage optimization for RK-682 calcium...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Drug Discovery Professionals Content Focus: Physicochemical behavior, causality-driven handling protocols, and long-term storage optimization for RK-682 calcium salt.

Executive Summary & Mechanistic Overview

RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) is a naturally occurring, potent, and noncompetitive inhibitor of protein tyrosine phosphatases (PTPases), originally isolated from the fermentation broth of Streptomyces sp.[1]. While the free acid form is biologically active, the compound is frequently isolated and utilized as a hemicalcium salt (an artifact of silica chromatography that provides a highly stable solid matrix)[2][3].

As a Senior Application Scientist, I emphasize that understanding the structural biology of RK-682 is critical to its handling. The compound features a highly acidic 3-acyltetronic acid group that acts as a phosphate mimic, competitively binding to the active sites of dual-specificity phosphatases (DSPs) like VHR (Vaccinia H1-related phosphatase; IC₅₀ ~2.0 µM) and CD45 (IC₅₀ ~54 µM)[4][5]. By inhibiting VHR, RK-682 suppresses the ERK signaling pathway, ultimately arresting mammalian cell cycle progression at the G1/S transition and inducing autophagy in specific cancer lineages[5][6].

G cluster_targets Primary Phosphatase Targets RK682 RK-682 Calcium Salt VHR VHR (IC50: 2.0 µM) RK682->VHR Noncompetitive Inhibition CD45 CD45 (IC50: 54 µM) RK682->CD45 Inhibition ERK ERK1/2 Signaling VHR->ERK Pathway Modulation CD45->ERK Pathway Modulation Arrest G1/S Phase Arrest ERK->Arrest Signaling Suppression

Mechanism of RK-682 calcium salt: VHR/CD45 inhibition leading to G1/S cell cycle arrest.

Physicochemical Properties & Causality of Stability

To design a self-validating experimental workflow, researchers must first understand the physical constraints of the molecule. The lipophilic hexadecanoyl tail dictates its solvent requirements, while the tetronic acid core dictates its chelation behavior.

PropertySpecificationOperational Causality & Impact
CAS Number 332131-32-5Identifies the hemicalcium salt (differentiates from free acid 150627-37-5)[6].
Molecular Weight 408.59 g/mol Crucial for exact molarity calculations during stock reconstitution[6].
Solubility DMSO (≤25 mg/mL)Ethanol (≤10 mg/mL)The long aliphatic chain prevents direct aqueous dissolution. Organic solvents are mandatory for primary stocks[7].
Metal Affinity High Chelation PotentialThe tetronic acid core readily forms metal complexes. Exogenous divalent cations in assay buffers can quench its inhibitory activity[7].
Solid Stability ≥ 1 to 4 YearsHighly stable when kept desiccated at -20°C, protected from UV light[8].

Safety and Handling Guidelines

RK-682 calcium salt is a bioactive small molecule that requires standard laboratory safety handling, but specific precautions must be taken to preserve both user safety and molecular integrity[9][10].

  • Inhalation Risk (S22): The compound is supplied as a fine, lyophilized powder (white to tan). Because it is a potent cell-cycle inhibitor, inhalation of the dust must be strictly avoided. Always weigh the powder within a certified chemical fume hood or localized exhaust enclosure[10].

  • Dermal Protection (S24/25/36): Wear nitrile gloves, a standard lab coat, and safety goggles. The lipophilic tail allows for limited cell permeability, meaning accidental skin exposure combined with a solvent like DMSO could facilitate dermal absorption[10].

  • Assay Interference Warning: Because RK-682 readily complexes with metal ions, avoid using buffers with high concentrations of heavy metals or unchelated divalent cations (beyond the native calcium). If your assay requires magnesium or manganese (common in phosphatase assays), titrate RK-682 carefully and run a metal-free control to establish baseline inhibition[7].

Reconstitution and Long-Term Storage Protocol

The primary failure point for researchers using RK-682 is improper reconstitution, leading to hydrolysis or precipitation. This protocol is designed as a self-validating system to ensure maximum shelf-life and reproducible IC₅₀ values.

Phase 1: Preparation of 10 mM Master Stock
  • Thermal Equilibration: Remove the sealed vial of RK-682 calcium salt from -20°C storage. Do not open immediately. Allow it to sit in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture. Water in the presence of DMSO accelerates the degradation of the tetronic acid ring.

  • Solvent Addition: Add the calculated volume of anhydrous, cell-culture grade DMSO directly to the vial. (e.g., For 1 mg of RK-682 hemicalcium [MW: 408.59], add 244.7 µL of DMSO to achieve a 10 mM stock).

  • Dissolution: Vortex gently for 10 seconds. If the solution is not perfectly clear, sonicate in a room-temperature water bath for 1–2 minutes. Do not heat above 37°C.

Phase 2: Aliquoting and Cryopreservation
  • Volume Division: Immediately divide the master stock into single-use aliquots (e.g., 10 µL or 20 µL) using sterile, amber microcentrifuge tubes.

    • Causality: Amber tubes protect the compound from photo-oxidation[7]. Single-use aliquots prevent freeze-thaw cycles, which cause localized precipitation and concentration gradients within the stock.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and transfer to a -20°C or -80°C freezer.

  • Shelf-Life: Stock solutions in DMSO are stable for up to 3 months under these conditions[7].

Application Protocol: In Vitro Cell Cycle Arrest Assay

To validate the biological activity of your RK-682 stock, a G1/S phase cell cycle arrest assay using a sensitive cell line (e.g., T24 bladder cancer cells) is recommended[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed T24 cells in a 6-well plate at a density of 2×105 cells/well in complete medium (e.g., RPMI-1640 + 10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment Preparation: Thaw a single aliquot of 10 mM RK-682 DMSO stock at room temperature. Dilute the stock directly into pre-warmed culture medium to achieve working concentrations of 10 µM, 50 µM, and 100 µM.

    • Critical Control: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubation: Aspirate the old media and apply the RK-682 treated media. Incubate for 24 to 48 hours.

  • Harvest & Fixation: Trypsinize the cells, wash twice with cold PBS, and fix dropwise in 70% cold ethanol at 4°C for at least 2 hours.

  • Staining: Wash out the ethanol with PBS. Resuspend the cell pellet in 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS). Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. A successful RK-682 treatment will present as a statistically significant accumulation of cells in the G0/G1 peak and a depletion of the S-phase population compared to the DMSO vehicle control[6].

References

  • Synthesis of a Tetronic Acid Library Focused on Inhibitors of Tyrosine and Dual-Specificity Protein Phosphatases and Its Evaluation Regarding VHR and Cdc25B Inhibition Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Application

dissolving RK-682 calcium salt in DMSO for biological assays

Title: Application Note: Solvation Thermodynamics and Assay Protocols for RK-682 Calcium Salt Executive Overview RK-682 calcium salt is a potent, naturally derived inhibitor of protein tyrosine phosphatases (PTPs), inclu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Solvation Thermodynamics and Assay Protocols for RK-682 Calcium Salt

Executive Overview

RK-682 calcium salt is a potent, naturally derived inhibitor of protein tyrosine phosphatases (PTPs), including the dual-specificity phosphatase VHR (DUSP3), CD45, and heparanase[1]. Originally isolated from Streptomyces sp., the compound is frequently utilized in oncology and cell-cycle research to arrest cells at the G1/S transition[1][2]. However, the calcium salt form presents unique solvation challenges compared to its free acid counterpart[1]. This application note provides a causally driven, self-validating methodology for dissolving RK-682 calcium salt in Dimethyl Sulfoxide (DMSO) for both in vitro and in vivo biological assays.

Pharmacological Mechanism & Structural Causality

RK-682 functions as a competitive inhibitor. Kinetic analyses and molecular dynamics reveal that two molecules of RK-682 are required to inhibit one molecule of VHR[2]. By blocking VHR, RK-682 prevents the dephosphorylation of ERK1/2, thereby modulating the ERK signaling cascade and halting cell cycle progression[2][3]. Furthermore, its inhibition of heparanase—an endo-β-D-glucuronidase—suppresses tumor cell invasion and angiogenesis[1].

MOA RK RK-682 Calcium Salt (Dimeric Complex) VHR VHR (DUSP3) Dual-Specificity Phosphatase RK->VHR Competitive Inhibition Heparanase Heparanase (Endo-β-D-glucuronidase) RK->Heparanase Enzymatic Inhibition ERK ERK1/2 Pathway (Hyperactivated) VHR->ERK Prevents Dephosphorylation CellCycle G1/S Cell Cycle Arrest ERK->CellCycle Downstream Signaling Angio Tumor Invasion & Angiogenesis Blockade Heparanase->Angio Suppresses

Fig 1: Pharmacological mechanism of RK-682 calcium salt targeting VHR and Heparanase.

Physicochemical Properties & Solvation Thermodynamics

RK-682 calcium salt (TAN 1364B) is a dimeric complex formed during silica chromatography, where two tetronic acid monomers coordinate with a central calcium ion (Ca2+)[4]. This coordination significantly increases the crystal lattice energy, rendering the calcium salt highly stable but substantially less soluble in aqueous media than the monomeric free acid[1][5].

To disrupt this lattice without degrading the molecule, a highly polar, aprotic solvent like DMSO is strictly required. DMSO solvates the long hydrophobic hexadecanoyl chains while its high dielectric constant stabilizes the polar tetronic acid core[1].

Table 1: Physicochemical Profile of RK-682 Calcium Salt

PropertyValue / Description
CAS Number 332131-32-5[4]
Molecular Formula C42H70CaO10 (Dimeric Complex)[4]
Molecular Weight 775.1 g/mol [4]
Primary Solvents DMSO, DMF, Ethanol, Methanol[1][4]
Storage (Powder) -20°C (up to 3 years)[4][5]
Storage (In Solvent) -80°C (up to 1 year)[5]

Table 2: Target Inhibition Profile (IC50)

Biological TargetIC50 ValuePathway / Effect
VHR (DUSP3) 2 µM - 54 µMERK signaling inhibition[1][3]
CD45 54 µMTyrosine phosphatase inhibition[1]
Heparanase 17 µMAnti-angiogenesis / Anti-invasion[1]

Experimental Protocols: A Self-Validating Solvation System

The following methodologies are engineered to ensure complete solvation and prevent premature precipitation during biological assays.

Protocol A: Preparation of Master Stock Solution (In Vitro Assays)

Causality: Direct addition of aqueous buffers to the powder will cause immediate aggregation due to the hydrophobic hexadecanoyl tails. 100% anhydrous DMSO must be used as the primary solvent to fully dissociate the calcium-coordinated lattice[1][5].

Step-by-Step Methodology:

  • Equilibration: Remove the RK-682 calcium salt vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) in a desiccator. Causality: Prevents atmospheric moisture condensation, which can cause localized precipitation in the DMSO stock.

  • Reconstitution: Add the calculated volume of high-purity, anhydrous DMSO (≥99.9%) to achieve the desired master stock concentration (e.g., 10 mM or 20 mg/mL)[5].

  • Agitation: Vortex the solution vigorously for 60 seconds. If the solid does not immediately dissolve, subject the vial to water-bath sonication at 37°C for 5 minutes[3].

  • Self-Validation Checkpoint: Hold the vial against a dark background under direct light. The system is validated only if the solution is completely transparent with zero opalescence or micro-particulates. If cloudy, repeat step 3. Do not proceed to biological assays with a cloudy stock.

  • Aliquot & Storage: Divide the clear master stock into single-use aliquots and store at -80°C. Causality: Repeated freeze-thaw cycles introduce moisture and degrade the compound.

Protocol B: Co-Solvent Cascade for In Vivo Formulations

Causality: Introducing a 100% DMSO stock directly into an animal model causes severe tissue toxicity and immediate drug precipitation at the injection site. To transition the highly hydrophobic RK-682 calcium salt into an aqueous-compatible state, a step-down polarity cascade is utilized[5].

Step-by-Step Methodology (Target: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline):

  • Primary Solvation: Take 100 µL of the validated DMSO master stock[5].

  • Polymeric Dispersion: Add 400 µL of PEG300 to the DMSO stock. Vortex thoroughly. Causality: PEG300 acts as a co-solvent that coats the hydrophobic tails, preventing aggregation as polarity increases.

    • Validation: The solution must remain optically clear.

  • Micellar Encapsulation: Add 50 µL of Tween 80. Vortex vigorously. Causality: Tween 80, a non-ionic surfactant, forms micelles around the PEG-coated compound, thermodynamically stabilizing it for the aqueous phase.

    • Validation: The solution must be clear and viscous.

  • Aqueous Transition: Slowly add 450 µL of Saline (or PBS/ddH2O) dropwise while continuously mixing[5].

    • Validation: The final formulation must be a homogeneous, clear solution. If precipitation occurs, the formulation is invalid and must be discarded.

Formulation A 1. RK-682 Powder (Stored at -20°C) B 2. Add 100% DMSO (Vortex/Sonicate) A->B Solubilization C 3. Master Stock (Clear Solution) B->C Validation: No Particulates D 4A. In Vitro Assay (<0.1% DMSO in Media) C->D Direct Dilution E 4B. Add 40% PEG300 (Mix until clear) C->E 10% Vol Transfer F 5. Add 5% Tween 80 (Mix until clear) E->F Polarity Step-down G 6. Add 45% Saline (In Vivo Formulation) F->G Final Aqueous Addition

Fig 2: Step-by-step solvation workflow for in vitro and in vivo RK-682 applications.

Implementation in Biological Assays

When applying the DMSO master stock to in vitro cell cultures (e.g., MGH-U3 or T24 cancer cells for cell viability or autophagy assays), the final concentration of DMSO in the culture media must not exceed 0.1% (v/v)[3]. Causality: DMSO concentrations >0.1% can independently induce cellular toxicity and alter membrane permeability, confounding the G1/S cell cycle arrest data specifically attributed to RK-682's inhibition of VHR[1][3]. Always include a vehicle control (0.1% DMSO in media) to establish a baseline for the self-validating assay system.

References

  • RK-682 - TOKU-E. toku-e.com.
  • RK-682 (calcium salt) - Cayman Chemical. caymanchem.com.
  • RK-682 hemicalcium | HIV Protease | 332131-32-5 - InvivoChem. invivochem.com.
  • Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition - PubMed. nih.gov.
  • RK-682 (calcium salt) - TargetMol. targetmol.com.

Sources

Method

Application Note: RK-682 Calcium Salt as a Reference Standard in High-Throughput Phosphatase and Heparanase Screening

Introduction & Scientific Rationale In the landscape of high-throughput screening (HTS) for oncology and metabolic disease drug discovery, establishing robust, reproducible assay windows is critical. RK-682 , a bioactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of high-throughput screening (HTS) for oncology and metabolic disease drug discovery, establishing robust, reproducible assay windows is critical. RK-682 , a bioactive 3-acyltetronic acid derivative originally isolated from the fermentation broth of Streptomyces sp. 88-682[1], serves as a highly potent, promiscuous inhibitor of protein tyrosine phosphatases (PTPs) and heparanase[2].

While the free acid form of RK-682 is highly acidic (calculated pKa ~3.1) and exists in a dissociated form under physiological conditions[3], it is prone to instability. During purification via silica gel column chromatography, RK-682 naturally converts into its calcium salt form (CAS: 332131-32-5)[4]. For drug development professionals managing compound libraries, the [1] is the preferred standard due to its superior solid-state stability, ensuring consistent inhibitory kinetics across multi-year screening campaigns.

Mechanistic Profiling & Target Engagement

As a Senior Application Scientist, understanding the precise mechanism of action (MoA) of your reference control is essential for interpreting off-target effects in hit compounds.

  • Phosphatase Inhibition (Transition State Mimicry): The anionic form of the 3-acyltetronic acid core structurally resembles the transition state of phosphate hydrolysis[3]. RK-682 acts as a competitive inhibitor of dual-specificity phosphatases (DSPs) like VHR and PTPs like CD45[1]. By blocking these phosphatases, RK-682 prevents the dephosphorylation of downstream targets in the ERK signaling pathway, ultimately arresting the mammalian cell cycle at the G1/S transition.

  • Heparanase Inhibition: RK-682 is a potent inhibitor of heparanase, an endo-β-D-glucuronidase[2]. Heparanase degrades heparan sulfate proteoglycans in the extracellular matrix (ECM). By inhibiting this enzyme, RK-682 preserves ECM integrity, thereby suppressing tumor cell invasion, migration, and angiogenesis[2].

MOA RK682 RK-682 Calcium Salt (Transition State Mimic) VHR VHR / CD45 (Phosphatases) RK682->VHR Competitive Inhibition Heparanase Heparanase (Endo-β-D-glucuronidase) RK682->Heparanase Enzymatic Inhibition ERK ERK Signaling Pathway Blockade VHR->ERK Prevents Dephosphorylation ECM ECM Heparan Sulfate Preservation Heparanase->ECM Prevents Degradation CellCycle G1/S Phase Cell Cycle Arrest ERK->CellCycle Angiogenesis Suppression of Tumor Invasion & Angiogenesis ECM->Angiogenesis

Fig 1. Dual mechanism of action of RK-682 calcium salt inhibiting phosphatases and heparanase.

Quantitative Data: Target Selectivity Profile

When utilizing RK-682 calcium salt as a control, researchers must account for its multi-target IC50 profile to calibrate assay concentrations accurately.

Target / ParameterIC50 ValueBiological Consequence / Application
VHR (DUSP3) 2.0 µMInhibition of ERK pathway; G1/S cell cycle arrest[1].
Heparanase 17.0 µMPrevention of ECM degradation; anti-angiogenesis[2].
CD45 (PTPRC) 54.0 µMModulation of T-cell receptor signaling.
PTP1B ~34.0 µMNegative regulation of insulin receptor signaling[5].
MGH-U3 Cells 78.2 nMSuppression of urothelial cancer cell viability and autophagy,[6].

High-Throughput Screening (HTS) Integration

RK-682 calcium salt is universally applied as a positive control (100% inhibition baseline) in automated HTS workflows. It is highly compatible with [7] and advanced[5]. In superquenching formats, RK-682 reliably inhibits the target enzyme (e.g., PTP1B), preventing the phosphorylation of dye-labeled substrates, thereby restoring polymer fluorescence and yielding exceptional assay robustness (Z'-factor > 0.85)[5].

HTSWorkflow Start Assay Preparation (384-well plate) Controls Add Controls (+) RK-682 (-) DMSO Vehicle Start->Controls Library Add Test Compounds Start->Library Enzyme Add Enzyme (e.g., VHR/PTP1B) Controls->Enzyme Library->Enzyme Substrate Add Substrate & Incubate Enzyme->Substrate Detection Signal Detection (Absorbance/Fluorescence) Substrate->Detection Validation Data Analysis (Z'-factor > 0.5) Detection->Validation

Fig 2. High-throughput screening workflow utilizing RK-682 as a self-validating positive control.

Experimental Protocols

Protocol 1: Preparation of RK-682 Calcium Salt Library Stocks

Causality Note: The calcium salt formulation is significantly less soluble in aqueous buffers than the free acid[1]. Direct addition to water will result in micelle formation or precipitation. It must be reconstituted in anhydrous organic solvent prior to aqueous dilution.

  • Equilibration: Allow the RK-682 calcium salt lyophilized powder to equilibrate to room temperature inside a desiccator for 30 minutes. Reasoning: Prevents atmospheric moisture condensation, which can cause localized hydrolysis of the tetronic acid core.

  • Primary Solubilization: Dissolve the powder in 100% anhydrous DMSO to yield a 10 mM master stock. Vortex vigorously and sonicate in a water bath for 5 minutes until completely clear.

  • Storage: Aliquot the 10 mM stock into opaque, low-bind microcentrifuge tubes. Store at -20°C. The calcium salt in DMSO is stable for up to 12 months under these conditions.

  • Working Dilution: Dilute the master stock into the target assay buffer containing 0.01% Tween-20 immediately before use. Reasoning: The non-ionic detergent prevents the highly hydrophobic hexadecanoyl chain of RK-682 from adhering non-specifically to the polystyrene walls of microtiter plates, ensuring accurate IC50 determination.

Protocol 2: Self-Validating HTS Phosphatase Inhibition Assay (384-Well Format)

Causality Note: This protocol is designed as a self-validating system . By calculating the Z'-factor directly from the RK-682 control wells versus the DMSO vehicle wells on every single plate, the assay continuously proves its own dynamic range and reliability, distinguishing true hits from background noise[5].

  • Buffer Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20). Reasoning: DTT is critical to maintain the catalytic cysteine residue of PTPs in a reduced, nucleophilic state.

  • Control & Compound Dispensing:

    • Dispense 10 µL of 100 µM RK-682 working solution into Columns 1-2 (Positive Control = 100% Enzyme Inhibition).

    • Dispense 10 µL of 1% DMSO vehicle into Columns 23-24 (Negative Control = 0% Enzyme Inhibition).

    • Dispense 10 µL of test compounds into Columns 3-22.

  • Enzyme Addition: Add 10 µL of recombinant phosphatase (e.g., VHR or PTP1B) to all wells. Incubate for 15 minutes at room temperature. Reasoning: Pre-incubation allows RK-682 to establish competitive binding equilibrium at the active site before the substrate is introduced[3].

  • Reaction Initiation: Add 20 µL of the specific phosphorylated peptide substrate to all wells. Incubate for 30 minutes at 37°C.

  • Detection: Add 10 µL of BIOMOL Green reagent to terminate the reaction and develop the colorimetric signal corresponding to free phosphate release[7]. Read absorbance at 620 nm after 20 minutes.

  • System Self-Validation (Z'-factor Calculation):

    • Calculate the Z'-factor using the formula: Z' = 1 -[ (3 * SD_neg + 3 * SD_pos) / |Mean_neg - Mean_pos| ]

    • Validation Threshold: A Z' value ≥ 0.5 validates the screening plate. Because RK-682 provides a highly stable, complete inhibition baseline, any plate dropping below Z' = 0.5 immediately flags a liquid handling or reagent degradation error, preventing false-positive data collection.

References

  • Ishida, K., et al. (2004). "Structure-based design of a selective heparanase inhibitor as an antimetastatic agent." Molecular Cancer Therapeutics. URL:[Link]

  • Sodeoka, M., et al. (2015). "Focused Library with a Core Structure Extracted from Natural Products and Modified: Application to Phosphatase Inhibitors and Several Biochemical Findings." Accounts of Chemical Research. URL:[Link]

  • Matsushita, K., et al. (2020). "Inhibition of Heparanase Expression Results in Suppression of Invasion, Migration and Adhesion Abilities of Bladder Cancer Cells." International Journal of Molecular Sciences. URL:[Link]

  • Sodeoka, M., et al. (2001). "Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography." Chemical and Pharmaceutical Bulletin. URL:[Link]

  • Bioprocess Online. "PTP1B Tyrosine Phosphatase Drug Discovery Kit." URL:[Link]

  • Rinne, J., et al. (2004). "Metal ion-mediated polymer superquenching for highly sensitive detection of kinase and phosphatase activities." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

Sources

Application

Application Note: Western Blot Profiling of Phosphotyrosine Signaling in RK-682 Calcium Salt-Treated Cells

Executive Summary & Mechanistic Grounding RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), originally isolated from the microbial metabolites of Streptomyces sp. 88-682, is a potent, cell-permeable inhibitor of pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid), originally isolated from the microbial metabolites of Streptomyces sp. 88-682, is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs)[1]. In vitro kinetics demonstrate its high affinity for PTPs, inhibiting the dephosphorylation activity of VHR and CD45 with IC50 values of 2.0 µM and 54 µM, respectively[1]. By blocking these phosphatases, RK-682 effectively shifts the intracellular kinase-phosphatase equilibrium, leading to the hyperphosphorylation of downstream targets and arresting mammalian cell cycle progression at the G1/S transition[1].

The calcium salt variant of RK-682 (CAS: 332131-32-5) is utilized in various biochemical assays but is notably less soluble than its free acid counterpart[2][3]. Recent pharmacological applications have utilized RK-682 to reverse ammonia-induced STAT3 dephosphorylation in astrocyte cultures[4] and as a reference compound for PTP1B inhibition in anti-inflammatory screening[5].

This application note provides a self-validating, step-by-step protocol for treating cultured cells with RK-682 calcium salt and subsequently quantifying the stabilization of phosphotyrosine (p-Tyr) targets via Western blot analysis.

System Causality: Designing a Self-Validating Experiment

To ensure Trustworthiness and Scientific Integrity , this protocol is built on three causal pillars:

  • Target Capture (The Starvation Phase): Basal kinase activity driven by serum growth factors creates a high background of phosphotyrosine signaling. Serum starvation synchronizes the cell population, allowing the specific accumulation of p-Tyr signals induced by RK-682's PTP blockade to be clearly isolated.

  • Signal Preservation (The Lysis Paradox): While cells are treated with RK-682, cell lysis instantly dilutes the intracellular drug concentration. If exogenous phosphatase inhibitors (like Sodium Orthovanadate) are omitted from the lysis buffer, surviving endogenous PTPs will rapidly erase the p-Tyr signal in the cold lysate[4].

  • Assay Validation (The Blocking Choice): Phospho-specific antibodies must be blocked with Bovine Serum Albumin (BSA), not non-fat dry milk. Milk contains casein—a highly phosphorylated protein—which cross-reacts with anti-p-Tyr antibodies, resulting in an unreadable, high-background blot. Furthermore, running a pan-phosphotyrosine blot (e.g., clone 4G10) serves as a positive control to validate global PTP inhibition alongside specific targets like p-STAT3 or p-ERK.

Visualizing the Mechanism

Pathway RK RK-682 Calcium Salt (PTP Inhibitor) PTP Protein Tyrosine Phosphatases (e.g., PTP1B) RK->PTP Inhibits pTarget Phosphorylated State (p-STAT3, p-ERK) PTP->pTarget Dephosphorylates Kinase Tyrosine Kinases (e.g., JAK, Src) Target Substrate Proteins (e.g., STAT3, ERK) Kinase->Target Phosphorylates Target->pTarget Activation Outcome Cell Cycle Arrest (G1/S) & Signal Modulation pTarget->Outcome Downstream Effect

Figure 1: Mechanistic pathway of RK-682 calcium salt inhibiting PTPs to sustain target phosphorylation.

Reagent Preparation

  • RK-682 Calcium Salt Stock (10 mM): Because the calcium salt is a less soluble version of the free acid[2], it must be dissolved in high-purity, anhydrous DMSO[3]. Vortex vigorously and sonicate in a water bath for 5 minutes at room temperature until fully dissolved. Aliquot into single-use tubes and store at -80°C to prevent freeze-thaw degradation[3].

  • Lysis Buffer: Standard RIPA Buffer supplemented immediately before use with:

    • 1x Protease Inhibitor Cocktail

    • 1 mM PMSF

    • 1 mM Sodium Orthovanadate ( Na3​VO4​ ) – Must be activated/depolymerized by boiling prior to use.

    • 10 mM Sodium Fluoride (NaF)

Step-by-Step Experimental Protocol

Workflow S1 1. Cell Culture Serum Starvation (12h) S2 2. RK-682 Treatment (0 - 25 µM in DMSO, 2h) S1->S2 S3 3. Cell Lysis (RIPA + Na3VO4 + NaF) S2->S3 S4 4. SDS-PAGE & Transfer (PVDF Membrane) S3->S4 S5 5. Immunoblotting (5% BSA Block, p-Tyr Abs) S4->S5

Figure 2: Step-by-step experimental workflow for Western blot analysis of RK-682 treated cells.

Step 1: Cell Culture and Starvation
  • Seed target cells (e.g., HeLa, Jurkat, or primary astrocytes) in 6-well plates at 1×106 cells per well. Allow them to adhere overnight.

  • Wash cells twice with warm PBS and replace media with serum-free DMEM (or 0.5% FBS) for 12 hours prior to treatment.

Step 2: RK-682 Calcium Salt Treatment
  • Dilute the 10 mM RK-682 calcium salt stock in pre-warmed culture media to achieve final concentrations of 0, 5, 10, and 25 µM. Ensure the final DMSO concentration does not exceed 0.25% across all wells (including the vehicle control).

  • Incubate the cells for 2 to 4 hours at 37°C. Note: Short-term exposure captures peak phosphorylation transients before cellular compensatory feedback loops activate.

Step 3: Cell Lysis and Protein Extraction
  • Place the 6-well plate on ice. Wash cells rapidly twice with ice-cold PBS.

  • Add 150 µL of ice-cold, fully supplemented RIPA buffer to each well. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Agitate for 30 minutes at 4°C, then centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine protein concentration using a BCA assay.

Step 4: SDS-PAGE and Transfer
  • Boil 20 µg of protein per sample in 4x Laemmli sample buffer for 5 minutes.

  • Resolve proteins on a 4–12% Bis-Tris gradient gel.

  • Transfer proteins to a PVDF membrane. PVDF is strictly recommended over nitrocellulose due to its higher binding capacity for hydrophobic proteins and superior physical durability for downstream stripping/reprobing.

Step 5: Blocking and Immunoblotting
  • Block the PVDF membrane in 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Incubate with primary antibodies (e.g., Anti-p-STAT3 Tyr705 or Pan-phosphotyrosine 4G10) diluted in 5% BSA/TBST overnight at 4°C[4].

  • Wash 3 x 5 minutes in TBST.

  • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Develop using enhanced chemiluminescence (ECL) and image. Strip and reprobe for total protein (e.g., Total STAT3) and a loading control (e.g., β -Actin) to normalize the data.

Quantitative Data Presentation

The efficacy of RK-682 calcium salt can be validated by measuring the dose-dependent accumulation of specific phosphorylated targets. Below is a representative densitometry summary demonstrating the expected stabilization of STAT3 Tyr705 phosphorylation[4].

RK-682 Calcium Salt (µM)p-STAT3 (Tyr705) SignalTotal STAT3 Signal β -Actin SignalNormalized Fold Change
0 (Vehicle Control)+++++++++++1.0x
5++++++++++++2.1x
10++++++++++++++4.5x
25+++++++++++++++6.8x

Table 1: Representative dose-dependent accumulation of STAT3 Tyr705 phosphorylation following a 2-hour treatment with RK-682 calcium salt, normalized to total STAT3.

References

  • Hamaguchi, T., Sudo, T., & Osada, H. (1995). RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1 phase. FEBS Letters, 372(1), 54-58. 1

  • Cayman Chemical. (n.d.). RK-682 (calcium salt) Product Information. Cayman Chemical. 2

  • TargetMol. (n.d.). RK-682 (calcium salt) Specifications. TargetMol. 3

  • Schliess, F., et al. (2016). Decreased STAT3 Phosphorylation Mediates Cell Swelling in Ammonia-Treated Astrocyte Cultures. PMC. 4

  • Song, Y., et al. (2020). Anti-Inflammatory and Protein Tyrosine Phosphatase 1B Inhibitory Metabolites from the Antarctic Marine-Derived Fungal Strain Penicillium glabrum SF-7123. Marine Drugs, 18(5), 247.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: RK-682 Calcium Salt Precipitation &amp; Buffer Compatibility

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of RK-682.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of RK-682. Originally isolated from Streptomyces sp., RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPases) such as VHR and CD45. However, its unique 3-acyltetronic acid structure makes it highly susceptible to divalent cation chelation, leading to the formation of an insoluble calcium salt complex.

This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols to ensure your RK-682 assays remain robust and reproducible.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does RK-682 precipitate in my standard assay buffers? RK-682 contains a tetronic acid core that acts as a powerful bidentate chelator for divalent metal ions, particularly Ca²⁺ and Mg²⁺. When introduced into buffers containing these metals (such as standard PBS with Ca/Mg, or Tyrode's solution), the monomeric RK-682 rapidly forms a dimeric calcium complex. This complex has an exceedingly low solubility product constant ( Ksp​ ) in water, causing it to aggressively precipitate out of the aqueous phase .

Q2: Is the calcium salt form of RK-682 biologically active? The biological activity of RK-682 against targets like VHR and CD45 relies on the availability of the free tetronic acid monomer to interact with the enzyme's active site . The calcium salt form is a "less soluble version of the free acid" . When precipitated, the effective concentration of the inhibitor drops to near zero, leading to false-negative assay results.

Q3: How do I know if my RK-682 has precipitated if I can't see a pellet? Micro-precipitation often occurs long before visible flocculation or pelleting. This manifests as light scattering (turbidity) in the assay well, which can artificially inflate absorbance readings in colorimetric assays or quench signals in fluorometric assays. We employ a self-validating OD600 check to detect this invisble precipitation (detailed in the protocols below).

Section 2: Quantitative Data & Buffer Compatibility

To prevent precipitation, organic solvent stock preparation is mandatory, followed by careful dilution into metal-free buffers.

Table 1: RK-682 Solubility and Buffer Compatibility Matrix

Solvent / Buffer SystemMax SolubilityPrecipitation RiskRecommendation & Causality
100% DMSO >25 mg/mLNonePrimary stock solvent. Disrupts hydrogen bonding and prevents dimerization.
100% Ethanol >10 mg/mLNoneAlternative stock solvent.
Metal-Free HEPES (pH 7.4) ~100 µM (Diluted)LowIdeal assay buffer. Maintains ionization state without metal chelation.
Tris-HCl + 1 mM EDTA ~100 µM (Diluted)LowEDTA outcompetes RK-682 for trace metals, maintaining RK-682 solubility.
PBS (with Ca²⁺/Mg²⁺) <1 µMHigh Avoid. Divalent cations immediately drive dimeric calcium salt precipitation.
Section 3: Signaling Pathway & Inhibition Mechanism

Understanding where RK-682 acts helps clarify why maintaining its solubility is critical for observing downstream phenotypic effects, such as G1/S cell cycle arrest .

Pathway rk682 RK-682 (Active Monomer) ca_complex RK-682 Calcium Complex (Precipitate / Inactive) rk682->ca_complex Excess Ca2+/Mg2+ vhr VHR / CD45 (PTPases) rk682->vhr Inhibits (IC50 2-54 µM) ca_complex->rk682 Dissociation (Metal-free buffer) erk ERK Signaling Pathway vhr->erk Dephosphorylates cellcycle G1/S Cell Cycle Arrest erk->cellcycle Progression (Blocked)

RK-682 mechanism of action on PTPases and the disruptive effect of calcium chelation.

Section 4: Experimental Protocols & Troubleshooting Workflows
Protocol 1: Preparation of RK-682 Master Stock

Causality: RK-682 must be fully solvated in an aprotic or strongly solvating organic medium to break intermolecular interactions before introduction to water.

  • Equilibrate the lyophilized RK-682 (calcium salt) vial to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Add anhydrous, cell-culture grade DMSO directly to the vial to achieve a 10 mM stock solution (e.g., for 1 mg of RK-682 calcium salt, MW ~775.1 g/mol , add ~129 µL DMSO).

  • Vortex gently for 60 seconds. The solution should be completely clear.

  • Aliquot into single-use volumes (e.g., 10 µL) in amber tubes to protect from light and store at -20°C.

    • Self-Validation: Discard any aliquot that undergoes more than two freeze-thaw cycles. Repeated temperature cycling creates micro-nucleation centers, which dramatically accelerate future precipitation.

Protocol 2: Controlled Aqueous Dilution (Self-Validating)

Causality: Rapid introduction of the DMSO stock into aqueous buffers can cause localized supersaturation and "crashing out." A step-wise dilution with a built-in spectrophotometric check ensures the compound remains in solution.

  • Prepare a metal-free assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.01% Tween-20). Note: The addition of a non-ionic surfactant like Tween-20 reduces the surface tension and stabilizes the hydrophobic tail of RK-682.

  • Warm the RK-682 DMSO aliquot to 37°C for 5 minutes.

  • Perform a 1:10 intermediate dilution in 100% DMSO (creating a 1 mM working stock).

  • Slowly pipette the working stock into the assay buffer while vortexing to achieve the final assay concentration (e.g., 10 µM). The final DMSO concentration must not exceed 1% v/v.

  • Self-Validation Step: Transfer 100 µL of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) against a blank of assay buffer + 1% DMSO.

    • Pass: OD600 < 0.01. The solution is monomeric and ready for the PTPase assay.

    • Fail: OD600 > 0.01. Micro-precipitation has occurred. Discard and verify the buffer is free of divalent cations; consider adding 1 mM EDTA.

Workflow start RK-682 Calcium Salt Lyophilized Powder step1 Dissolve in 100% DMSO (10 mM Stock) start->step1 step2 Aliquot & Store at -20°C (Avoid freeze-thaw) step1->step2 step3 Dilute in Metal-Free Buffer (e.g., HEPES + Tween-20) step2->step3 step4 Check Turbidity (OD600) Self-Validation Step step3->step4 success Proceed to Assay (Clear Solution) step4->success OD600 < 0.01 fail Precipitation Detected (Add EDTA / Re-evaluate) step4->fail OD600 > 0.01

Step-by-step workflow for RK-682 reconstitution and self-validating aqueous dilution.

References
  • Sodeoka M, Sampe R, Kojima S, Baba Y, Morisaki N, Hashimoto Y. Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Chem Pharm Bull (Tokyo). 2001 Feb;49(2):206-12. URL: [Link]

  • Usui T, Kojima S, Kidokoro S, Ueda K, Osada H, Sodeoka M. Design and synthesis of a dimeric derivative of RK-682 with increased inhibitory activity against VHR, a dual-specificity ERK phosphatase: implications for the molecular mechanism of the inhibition. Chem Biol. 2001 Dec;8(12):1209-20. URL: [Link]

  • Hamaguchi T, Sudo T, Osada H. RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase. FEBS Lett. 1995 Sep 18;372(1):54-8. URL: [Link]

Optimization

improving cellular permeability and uptake of RK-682 calcium salt

Technical Support Center: Troubleshooting RK-682 Calcium Salt Cellular Permeability Overview RK-682 is a potent, natural product-derived inhibitor of protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting RK-682 Calcium Salt Cellular Permeability

Overview RK-682 is a potent, natural product-derived inhibitor of protein tyrosine phosphatases (PTPs) and dual-specificity phosphatases (DSPs), notably VHR and CD45. While highly effective in biochemical assays, researchers frequently report a significant drop-off in efficacy during cell-based studies. As an Application Scientist, I have designed this guide to provide mechanistic insights, troubleshooting steps, and self-validating protocols to help you overcome the biophysical barriers associated with the RK-682 calcium salt.

Frequently Asked Questions (FAQs)

Q1: Why does RK-682 calcium salt show high biochemical potency but poor cell-based activity? A1: The core structure of RK-682 features a 3-acyltetronic acid moiety. This functional group is highly acidic (calculated pKa ~ 3.1) and exists almost entirely in its dissociated, anionic form at a physiological pH of 7.4 (). The resulting negative charge prevents passive diffusion across the hydrophobic lipid bilayer of the plasma membrane, severely limiting intracellular accumulation.

Q2: Does the calcium salt formulation improve permeability compared to the free acid? A2: No. The calcium salt is primarily utilized to improve the compound's chemical stability and handling properties during storage[1]. In aqueous cell culture media, the salt dissociates. The free tetronate anion remains impermeable, and RK-682 readily forms complexes with other divalent cations or metals in the media, which can further hinder cellular uptake and affect its phosphatase inhibitory activity ()[2].

Q3: How can I definitively prove that my negative cellular results are due to poor permeability and not target resistance? A3: You must run a self-validating control using a mild permeabilizing agent, such as digitonin. By comparing the compound's activity in intact cells versus permeabilized cells, you isolate the membrane as a variable. A significant increase in target inhibition (e.g., VHR or CD45) in the permeabilized system confirms that the cell membrane is the primary barrier to the compound's activity ()[3].

Diagnostic & Optimization Workflow

Workflow N1 RK-682 Calcium Salt In Vitro Assay N2 Assess Permeability (Intact vs Permeabilized) N1->N2 N3 Low Permeability Confirmed N2->N3 Membrane Barrier N4 Formulation Strategy (Liposomes/NPs) N3->N4 N5 Chemical Modification (RE Enamine Prodrugs) N3->N5 N6 Intracellular Target Engagement (VHR/CD45) N4->N6 Endocytosis N5->N6 Passive Diffusion

Workflow for diagnosing and resolving RK-682 permeability limitations.

Troubleshooting Guide: Permeability & Uptake

Issue 1: No target dephosphorylation observed in intact cells.

  • Cause: Tetronic acid ionization at pH 7.4 prevents passive diffusion.

  • Solution: Shift from passive diffusion to endocytosis-mediated uptake by encapsulating RK-682 in liposomes[4],[3], or utilize structurally modified enamine derivatives (e.g., RE derivatives like RE12) which neutralize the acidic core and dramatically improve cell membrane permeability ()[5],.

Issue 2: Compound precipitates or loses activity in culture media.

  • Cause: RK-682 is a known metal binder and readily forms inactive complexes with heavy metals and excess divalent cations in standard media,[2].

  • Solution: Pre-dissolve the calcium salt in DMSO (ensure final DMSO concentration in media is <0.5%). Use a serum-free or low-calcium media during the initial 2-4 hour compound pulse to minimize complexation.

Issue 3: High toxicity observed when using permeabilization agents.

  • Cause: Digitonin concentrations are too high, leading to catastrophic loss of cytosolic proteins.

  • Solution: Titrate digitonin carefully (typically 10-20 µg/mL). Limit permeabilization time to 5-15 minutes.

Quantitative Comparison of Permeability Strategies

To guide your formulation choices, the following table summarizes the biophysical trade-offs of various permeability enhancement strategies for RK-682.

StrategyPermeability MechanismRelative Uptake EfficiencyTarget Engagement (In Cellulo)Preparation Complexity
Free Calcium Salt Passive DiffusionVery Low (<5%)PoorNone (Direct Addition)
Digitonin Permeabilization Pore-Mediated EntryHigh (>80%)Excellent (Acute only)Low
Liposomal Encapsulation Endocytosis / FusionModerate (40-60%)Good (Sustained)High
Enamine Prodrugs (RE Series) Passive DiffusionHigh (>70%)ExcellentHigh (Requires Synthesis)

Cellular Uptake Mechanisms

Uptake Free Free RK-682 Ca2+ (Ionized, pKa ~3.1) Membrane Cell Membrane (Hydrophobic Barrier) Free->Membrane Repelled (Charge) Lipo Liposomal RK-682 (Encapsulated) Lipo->Membrane Fusion/Endocytosis Endosome Endosome (Internalization) Membrane->Endosome Cytosol Cytosol (Active RK-682) Endosome->Cytosol Release Target VHR / CD45 Phosphatase Inhibition Cytosol->Target Dephosphorylation Blocked

Comparison of cellular uptake mechanisms: Free RK-682 vs. Liposomal delivery.

Step-by-Step Methodologies

Protocol A: Digitonin-Permeabilized Cell Assay (Self-Validating Control)
  • Scientific Rationale: This protocol serves as a self-validating diagnostic system. By running intact cells alongside permeabilized cells, you isolate the plasma membrane as the sole variable. If target dephosphorylation is observed only in the permeabilized group, the compound is active but impermeable.

  • Steps:

    • Cell Seeding: Seed target cells (e.g., HeLa or HCT116) in a 6-well plate at 3×105 cells/well. Incubate overnight at 37°C.

    • Buffer Preparation: Prepare an intracellular buffer (140 mM KCl, 5 mM NaCl, 2 mM EGTA, 20 mM HEPES, pH 7.2). Causality: This specific ion balance mimics the cytosolic environment, preventing osmotic shock and preserving organelle integrity.

    • Permeabilization: Aspirate media. Add intracellular buffer containing 20 µg/mL digitonin and incubate for exactly 5 minutes at room temperature.

    • Compound Treatment: Carefully aspirate the digitonin buffer. Add fresh intracellular buffer containing RK-682 calcium salt (e.g., 10-50 µM). Incubate for 30 minutes at 37°C.

    • Lysis and Analysis: Wash cells once with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease inhibitors (do not add phosphatase inhibitors, as RK-682 is the variable being tested). Analyze VHR or CD45 phosphorylation status via Western blot.

Protocol B: Liposomal Encapsulation of RK-682 Calcium Salt
  • Scientific Rationale: To package the highly polar RK-682 into a lipophilic carrier, bypassing passive diffusion in favor of endocytotic uptake.

  • Steps:

    • Lipid Film Hydration: In a round-bottom flask, combine DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol in a 7:3 molar ratio dissolved in chloroform.

    • Solvent Evaporation: Evaporate the chloroform using a rotary evaporator at 40°C to form a thin lipid film. Dry under vacuum for 2 hours to remove residual solvent.

    • Hydration and Loading: Hydrate the lipid film with a PBS solution (pH 7.4) containing 1 mM RK-682 calcium salt. Vortex vigorously for 10 minutes at 60°C (above the phase transition temperature of DSPC).

    • Extrusion: Extrude the multilamellar vesicle suspension 10-15 times through a polycarbonate membrane with 100 nm pores using a mini-extruder. Causality: This ensures a uniform nanoparticle size optimal for cellular endocytosis, preventing the formation of large aggregates that cells cannot internalize.

    • Purification: Remove unencapsulated RK-682 by passing the liposome suspension through a Sephadex G-25 size-exclusion column.

    • Application: Treat target cells with the liposomal RK-682 formulation. Endosomal escape will release the active compound into the cytosol over 4-12 hours.

References

  • Title: Focused Library with a Core Structure Extracted from Natural Products and Modified: Application to Phosphatase Inhibitors and Several Biochemical Findings Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: 3-Acylated tetramic and tetronic acids as natural metal binders: myth or reality? Source: Natural Product Reports (RSC Publishing) URL: [Link]

  • Title: Natural product-based bioactive molecules Source: The Pharmaceutical Society of Japan URL: [Link]

  • Title: Enhancing paracellular and transcellular permeability using nanotechnological approaches Source: Nanoscale Horizons (RSC Publishing) URL: [Link]

Sources

Troubleshooting

RK-682 Hemicalcium Technical Support Center: Stability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for RK-682 hemicalcium . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for RK-682 hemicalcium . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific physicochemical challenges of using RK-682 in in vitro assays.

RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPases) such as VHR and CD45, as well as heparanase and phospholipase A2 1[1]. By inhibiting these targets, it suppresses the ERK signaling pathway, arrests the cell cycle at the G1/S phase, and inhibits autophagy in various cancer cell lines (e.g., MGH-U3, T24) 2[2]. However, its unique 3-acyltetronic acid structure presents specific stability challenges in complex aqueous environments like cell culture media.

MOA RK RK-682 Hemicalcium (PTPase Inhibitor) Target VHR / CD45 / PTP1B Dephosphorylation RK->Target Inhibits (IC50: 2.0 - 54 µM) Pathway ERK Signaling Pathway Target->Pathway Suppresses Activation Outcome G1/S Phase Arrest & Autophagy Inhibition Pathway->Outcome Cellular Response

RK-682 Hemicalcium Mechanism of Action targeting PTPases and the ERK pathway.

Frequently Asked Questions (FAQs)

Q1: What is the effective half-life of RK-682 calcium salt in standard cell culture medium? A1: In standard media (e.g., DMEM supplemented with 10% FBS) at 37°C, the functional half-life of RK-682 is approximately 12 to 24 hours . The Causality: The 3-acyltetronic acid core of RK-682 is highly susceptible to interactions with serum proteins (such as bovine serum albumin) and trace divalent cations present in the medium. While the hemicalcium salt form provides enhanced solid-state stability compared to the free acid, once dissolved in a complex medium, the compound undergoes gradual metal-ion exchange and protein binding. This sequesters the active molecule and reduces its effective concentration over time.

Q2: Why does RK-682 lose its inhibitory efficacy in acidic environments? A2: RK-682 must be maintained in neutral to slightly basic conditions. The Causality: Tetronic and tetramic acid derivatives are notoriously unstable in acidic solvents 3[3]. Under low pH conditions, the molecule converts to its conjugate acid form, which is prone to rapid tautomerization, oxidation, and structural degradation 3[3]. Always ensure your culture medium is properly buffered (e.g., with HEPES) to maintain a physiological pH of 7.2–7.4.

Q3: How do transition metals in the culture medium affect RK-682? A3: Exogenous metal ions can severely impact the assay's reproducibility. The Causality: RK-682 acts partially as a phosphate mimic, and its highly oxygenated core readily forms coordination complexes with metal ions. Care must be taken when using RK-682 in the presence of excess metal salts, as it readily forms alternative metal complexes that can abolish its phosphatase inhibitory activity 4[4]. The hemicalcium salt is pre-coordinated to mitigate this, but high concentrations of transition metals (e.g., Cu²⁺, Zn²⁺) in specialized media can displace the calcium ion.

Quantitative Data Summary: Stability Profile

To ensure experimental consistency, adhere to the stability parameters outlined below:

ParameterConditionExpected Stability / Half-lifeMechanistic Note
Solid State Powder (-20°C, desiccated)≥ 12 monthsCalcium salt prevents spontaneous degradation 4[4].
Stock Solution DMSO (10-25 mg/mL, -20°C)Up to 3 monthsAvoid water absorption; keep strictly anhydrous 4[4].
Aqueous Buffer Neutral pH (7.0 - 7.4), 25°C24 - 48 hoursStable in the absence of competing metal ions 3[3].
Cell Culture DMEM + 10% FBS, 37°C~12 - 24 hoursReduced by serum protein binding and trace metal exchange.
Acidic Media pH < 6.0< 2 hours (Rapid)Conjugate acid formation leads to tautomerization 3[3].

Experimental Protocols & Troubleshooting

Self-Validating Workflow for Cell-Based Assays

To ensure trustworthiness and reproducibility, follow this methodology. Every step is designed to validate the integrity of the RK-682 compound before it reaches your cells.

Step 1: Stock Solution Preparation

  • Action: Reconstitute RK-682 hemicalcium in anhydrous DMSO to a concentration of up to 25 mg/mL 4[4].

  • Causality: DMSO prevents premature hydrolysis. Ensure the DMSO is strictly anhydrous, as moisture introduces micro-environments of variable pH that can degrade the tetronic acid ring.

Step 2: Aliquoting and Storage

  • Action: Divide the stock into single-use aliquots (e.g., 10-20 µL) and store immediately at -80°C (or -20°C for short-term storage) 2[2].

  • Causality: Repeated freeze-thaw cycles cause condensation, introducing water and leading to localized degradation.

Step 3: Working Solution Dilution

  • Action: Dilute the DMSO stock into pre-warmed, neutral aqueous buffer or serum-free medium immediately before cell treatment. Do not let the aqueous dilution sit for more than 30 minutes.

  • Validation Check: Always include a vehicle control (DMSO matched) to ensure observed cytotoxicity (e.g., in T24 or MGH-U3 cells 2[2]) is strictly compound-mediated and not an artifact of solvent toxicity or pH shifts.

Step 4: Cell Culture Treatment

  • Action: For assays longer than 24 hours, perform a medium exchange and spike in fresh RK-682 every 24 hours.

  • Causality: Due to the ~12-24 hour half-life in serum-containing media, continuous inhibition of targets requires replenishment to maintain the IC50 threshold (2.0 µM for VHR, 54 µM for CD45) 1[1].

Protocol S1 1. Stock Prep (DMSO, -20°C) S2 2. Aliquot (Avoid Freeze-Thaw) S1->S2 S3 3. Aqueous Dilution (Neutral pH, <1 hr) S2->S3 S4 4. Cell Treatment (Monitor Metal Ions) S3->S4

Step-by-step workflow for RK-682 preparation and cell culture treatment.

References

  • MDPI. Unstable Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Cladosporium sphaerospermum EIODSF 008. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting RK-682 Calcium Salt Fluorescence Assay Interference

Welcome to the Technical Support Center for RK-682 assay optimization. RK-682 is a potent, naturally derived inhibitor of protein tyrosine phosphatases (PTPases) and heparanase[1]. While highly effective in modulating ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for RK-682 assay optimization. RK-682 is a potent, naturally derived inhibitor of protein tyrosine phosphatases (PTPases) and heparanase[1]. While highly effective in modulating cellular signaling pathways, researchers frequently encounter erratic data when screening this compound using standard fluorescence-based assays.

This guide provides a deep-dive into the physicochemical causality of these artifacts and delivers field-proven, self-validating methodologies to ensure the scientific integrity of your high-throughput screening or dose-response experiments.

Part 1: The Root Cause of RK-682 Assay Interference

To troubleshoot an assay, one must first understand the physical chemistry of the inhibitor. RK-682 (3-hexadecanoyl-5-hydroxymethyltetronic acid) is a highly lipophilic compound. During synthetic purification via silica gel chromatography, the tetronic acid moiety strongly chelates divalent cations, natively forming a stable hemicalcium salt (a 2:1 complex of RK-682 to Ca²⁺)[2].

While this calcium salt provides excellent shelf stability, it exhibits drastically reduced aqueous solubility compared to the free acid[1]. When spiked into standard aqueous assay buffers (e.g., HEPES or Tris), the compound fails to fully solvate, spontaneously forming colloidal micro-precipitates. In prompt fluorescence assays, these micro-aggregates interact with the excitation light, causing severe Rayleigh and Mie scattering. The fluorometer's photomultiplier tube (PMT) registers this scattered light as a false-positive emission signal or, conversely, the aggregates may physically quench the true fluorophore, mimicking enzyme inhibition[3].

Part 2: Troubleshooting Guide & FAQs

Q1: I am seeing erratic baseline signals and non-sigmoidal dose-response curves when testing RK-682 calcium salt. Is the compound degrading? A1: It is highly unlikely that the compound is degrading if stored correctly at -20°C[4]. The erratic signals are a hallmark of nephelometric interference (light scattering) caused by the calcium salt precipitating out of solution. As the concentration of RK-682 increases, the density of micro-aggregates fluctuates, leading to non-linear, erratic fluorescence readouts.

Q2: How can I differentiate true target inhibition (e.g., PTPase/Heparanase inhibition) from aggregate-based assay interference? A2: You must employ a self-validating "detergent control" system. Promiscuous micro-aggregates are highly sensitive to non-ionic surfactants. Run your assay in parallel with and without 0.01% to 0.05% CHAPS or Triton X-100. If the apparent IC₅₀ shifts significantly (or inhibitory activity disappears entirely) upon the addition of the detergent, your initial readout was an artifact of aggregation.

Q3: Can I bypass this by simply purchasing or synthesizing the free acid form of RK-682? A3: While the free acid is more soluble, it is chemically unstable and prone to rapid degradation or re-forming salts with trace divalent cations present in biological buffers[2]. The calcium salt remains the industry standard. Therefore, optimizing your assay format (e.g., switching to Time-Resolved Fluorescence) is a far more robust and reproducible strategy than attempting to maintain the free acid.

Part 3: Assay Format Comparison

To minimize interference, it is critical to select an assay modality that is blind to light scattering. Below is a quantitative summary of how different assay formats respond to RK-682 calcium salt.

Assay ModalitySusceptibility to RK-682 InterferencePrimary Mechanism of ArtifactRecommended Mitigation Strategy
Prompt Fluorescence (e.g., FITC, AMC substrates)High Nephelometric light scattering from micro-aggregates[3].Switch to TRF or add 0.01% CHAPS to buffer.
Colorimetric (e.g., pNPP for PTPases)Low to Moderate Precipitation causing baseline absorbance shifts[5].Implement background subtraction (Read at t=0 and t=end).
Time-Resolved Fluorescence (TRF / Eu-cryptate)Very Low None. Short-lived scattering decays before measurement[3].Optimal format. Use a 50-100 µs measurement delay.
Part 4: Mechanistic Workflows & Visualizations

The following diagrams illustrate the physical mechanism of the assay interference and the logical workflow for resolving it using Time-Resolved Fluorescence (TRF).

InterferenceMechanism A RK-682 Calcium Salt (Aqueous Buffer) B Micro-aggregation & Precipitation A->B Poor Solubility D Light Scattering (Rayleigh Effect) B->D Particle Formation C Excitation Light (Fluorophore) C->D Incident Light E False Signal (Interference) D->E Signal Distortion

Mechanism of RK-682 calcium salt aggregation leading to light scattering and assay interference.

TRF_Resolution Step1 1. Add RK-682 to Enzyme + Substrate Step2 2. Incubate (Enzyme Reaction) Step1->Step2 Step3 3. Add Eu-Cryptate Fluorophore Step2->Step3 Step4 4. Time Delay (50-100 µs) Step3->Step4 Excitation Pulse Step5 5. Measure Long-Lived Emission Step4->Step5 Eliminates short-lived scattering

Time-Resolved Fluorescence (TRF) workflow utilizing a time delay to eliminate scattering artifacts.

Part 5: Validated Experimental Protocols

To ensure data integrity, implement the following self-validating protocols when working with RK-682 calcium salt.

Protocol A: Compound Preparation to Minimize Aggregation

Causality: Proper solvation in an anhydrous carrier solvent prevents premature calcium-induced lattice formation before the compound reaches the biological assay.

  • Primary Stock: Dissolve lyophilized RK-682 calcium salt exclusively in 100% anhydrous DMSO to a concentration of 10 mM. Do not use aqueous buffers for the primary stock.

  • Intermediate Dilutions: Perform all serial dilutions in 100% DMSO.

  • Assay Buffer Preparation: Ensure your final aqueous assay buffer contains a non-ionic surfactant (e.g., 0.01% CHAPS or 0.05% Tween-20) to act as a micellar carrier.

  • Final Addition: Spike the DMSO-dissolved RK-682 into the assay buffer immediately prior to reading. Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to prevent enzyme denaturation.

Protocol B: Europium-Based Time-Resolved Fluorescence (TRF) Assay

Causality: Lanthanide fluorophores (like Europium) exhibit fluorescence lifetimes in the millisecond range. Light scattering from RK-682 aggregates decays in nanoseconds. By introducing a microsecond delay before measurement, the interference is entirely bypassed[3].

  • Plate Preparation: Coat 384-well assay plates with the target substrate (e.g., basic FGF for heparanase assays).

  • Reaction Initiation: Add 10 µL of the enzyme (e.g., Heparanase or PTPase) and 5 µL of the RK-682 dilution series (prepared via Protocol A).

  • Substrate Addition: Add Europium-labeled substrate (e.g., Eu-Heparan Sulfate) to initiate the competitive binding or cleavage reaction.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Self-Validation Controls: Include a Compound Autofluorescence Control well (RK-682 + Eu-Substrate + Buffer, NO Enzyme) to verify that the time delay successfully eliminates all background signal.

  • Measurement: Read the plate using a TRF-compatible microplate reader.

    • Excitation: 320-340 nm.

    • Emission: 615-620 nm.

    • Integration Delay: Set a strict delay time of 50 to 100 µs post-excitation flash before integrating the emission signal.

References
  • Title: Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Source: Chemical and Pharmaceutical Bulletin (Tokyo) URL: [Link]

  • Title: Discovery and development of small-molecule heparanase inhibitors. Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase. Source: FEBS Letters URL: [Link]

  • Title: Dual-Specificity Phosphatase 3 Deficiency or Inhibition Limits Platelet Activation and Arterial Thrombosis. Source: Circulation (American Heart Association) URL: [Link]

Sources

Troubleshooting

optimizing RK-682 calcium salt concentration for PTP1B inhibition

Technical Support Center: Optimizing RK-682 Calcium Salt for PTP1B Inhibition Assays Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the optimizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing RK-682 Calcium Salt for PTP1B Inhibition Assays

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter questions regarding the optimization of Protein Tyrosine Phosphatase 1B (PTP1B) inhibition assays, particularly when utilizing the calcium salt formulation of RK-682. PTP1B is a critical negative regulator of the insulin and leptin signaling pathways, making it a prime target for metabolic disorder therapeutics [13]. RK-682, a natural tetronic acid derivative isolated from Streptomyces sp., is a potent inhibitor of PTPs [3]. However, its calcium salt form presents unique biochemical and biophysical behaviors that require precise assay optimization. This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to ensure your data is robust and reproducible.

Section 1: Mechanistic Foundations & FAQs

Q1: Why choose the calcium salt form of RK-682, and how does it inhibit PTP1B? Causality & Insight: RK-682 calcium salt (CAS 332131-32-5) is often utilized because the free acid of RK-682 readily converts to the calcium salt during silica gel chromatography purification, making it a common stable form provided by chemical vendors [4]. While it shares the same inhibitory mechanism as the free acid, the calcium salt is notably less soluble in aqueous solutions [3, 7]. Mechanistically, RK-682 acts as a competitive inhibitor against PTP1B. It forms hydrogen bonds with critical amino acid side chains in the active site, stabilizing a closed conformation that blocks substrate access [2]. By inhibiting PTP1B, RK-682 prevents the dephosphorylation of the Insulin Receptor (IR) and Insulin Receptor Substrate-1 (IRS-1), thereby prolonging insulin signaling [1, 12].

G Insulin Insulin IR Insulin Receptor (IR) Activation Insulin->IR IRS1 IRS-1 Phosphorylation IR->IRS1 Downstream Metabolic Signaling (Glucose Uptake) IRS1->Downstream PTP1B PTP1B Enzyme (Dephosphorylates IR/IRS-1) PTP1B->IR Inhibits PTP1B->IRS1 Inhibits RK682 RK-682 Calcium Salt RK682->PTP1B Competitive Inhibition

Caption: Mechanism of PTP1B in insulin signaling and its targeted inhibition by RK-682.

Q2: I am experiencing precipitation when diluting RK-682 calcium salt into my assay buffer. How do I resolve this? Causality & Solution: The calcium salt of RK-682 has reduced aqueous solubility compared to the free acid [3]. If you dilute directly from a high-concentration DMSO stock into a cold aqueous buffer, the compound will crash out, leading to artificially high IC50​ values (apparent loss of potency). Best Practice: Prepare your primary stock in 100% DMSO (e.g., 10 mM) [9]. Perform your serial dilutions in 100% DMSO first. Then, create an intermediate dilution (e.g., 10X the final assay concentration) in the assay buffer warmed to room temperature or 30°C immediately before adding it to the enzyme [9, 10]. Ensure the final DMSO concentration in the assay does not exceed 1-2%, as higher concentrations can destabilize PTP1B [1, 8].

Section 2: Quantitative Parameters for Assay Optimization

To establish a self-validating system, your assay must operate within linear kinetic parameters. If your enzyme concentration is too high, you will deplete the substrate rapidly, violating Michaelis-Menten assumptions. If your substrate concentration is too far above the Km​ , competitive inhibitors like RK-682 will appear less potent.

Table 1: Optimal Quantitative Parameters for PTP1B pNPP Assay

ParameterRecommended RangeScientific Rationale & Causality
PTP1B Concentration 20 - 75 nM (40 - 50 ng/rxn)Ensures linear reaction kinetics over a 30-60 min timeframe[1, 8].
pNPP Substrate ( Km​ ) 0.7 - 1.3 mMMatches the Michaelis-Menten constant for PTP1B. Operating at Km​ balances signal strength with sensitivity to competitive inhibitors [1, 8].
RK-682 IC50​ (Expected) 4.5 - 8.6 µMBaseline reference for RK-682 against PTP1B. Deviations suggest solubility issues or inactive enzyme[5, 6].
DTT Concentration 1 - 2 mMPTP1B relies on a highly nucleophilic catalytic cysteine (Cys215). DTT prevents oxidative inactivation [1, 11].
Detection Wavelength 405 nmAbsorbance maximum for the p-nitrophenol (pNP) product generated by substrate hydrolysis [1, 11].

Section 3: Standardized In Vitro PTP1B Inhibition Protocol

This step-by-step methodology utilizes the chromogenic substrate p-nitrophenyl phosphate (pNPP). Hydrolysis of pNPP by PTP1B yields p-nitrophenol, a yellow product quantifiable at 405 nm [1].

Reagent Preparation:

  • Assay Buffer: 50 mM 3,3-dimethylglutarate (or 50 mM Citrate), 50 mM NaCl, 1 mM EDTA, pH 7.0 [1]. Critical: Add 1 mM DTT fresh on the day of the experiment to maintain the active site cysteine in a reduced state [1].

  • Enzyme Stock: Dilute recombinant human PTP1B (catalytic domain) to a 2X final concentration (e.g., 100 nM) in cold assay buffer [1]. Keep strictly on ice.

  • Substrate Stock: Prepare a 2X pNPP solution (e.g., 2 mM, near the Km​ ) in assay buffer and warm to the assay temperature (e.g., 30°C or 37°C)[1, 11].

  • Inhibitor Dilutions: Serially dilute RK-682 calcium salt in DMSO, then prepare 10X working solutions in warmed assay buffer [9, 10].

Assay Execution:

  • Pre-incubation: In a 96-well microplate, combine 10 µL of the 10X RK-682 inhibitor solution with 40 µL of 1X Assay Buffer and 50 µL of the 2X PTP1B enzyme [10, 11].

  • Equilibration: Incubate the mixture at 30°C for 30 minutes. Causality: RK-682 exhibits a slow-onset binding profile; pre-incubation allows the inhibitor to establish equilibrium with the enzyme's active site before the substrate introduces competition[2, 8].

  • Initiation: Add 100 µL of the warmed 2X pNPP substrate to all wells to initiate the reaction (Final volume = 200 µL)[1, 11].

  • Kinetic Read: Immediately transfer the plate to a microplate reader. Measure absorbance at 405 nm continuously for 30-60 minutes at 30°C[1, 11].

  • Data Processing: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % Activity vs. Log[RK-682] to determine the IC50​ [1, 8].

Workflow Step1 1. Reagent Prep (RK-682, PTP1B, pNPP) Step2 2. Pre-incubation (PTP1B + RK-682) Step1->Step2 Step3 3. Initiation (Add pNPP) Step2->Step3 Step4 4. Incubation (30-60 min at 30°C) Step3->Step4 Step5 5. Detection (Absorbance 405 nm) Step4->Step5 Step6 6. Data Analysis (Calculate IC50) Step5->Step6

Caption: Step-by-step experimental workflow for the in vitro PTP1B inhibition assay.

Section 4: Advanced Troubleshooting & Pitfalls

Q3: My positive control (RK-682) is showing an IC50​ of >50 µM instead of the expected ~5 µM. What went wrong? Causality & Solution: This is a classic symptom of either inhibitor precipitation or enzyme oxidation.

  • Check your DTT: PTP1B is highly susceptible to oxidation at its active site cysteine [1]. If your DTT is old or was not added fresh, a large portion of your enzyme is inactive. The remaining active enzyme requires higher concentrations of inhibitor to show a relative effect, skewing the IC50​ .

  • Check DMSO Tolerance: Ensure your final DMSO concentration is uniform across all wells (including the vehicle control). PTP1B activity can drop significantly if DMSO exceeds 2%[1].

  • Substrate Competition: Verify your pNPP concentration. If you inadvertently used 5 mM or 10 mM pNPP instead of ~1 mM ( Km​ ), you are heavily favoring the substrate over the competitive inhibitor, which artificially inflates the apparent IC50​ [1, 8].

Q4: The baseline absorbance in my assay is unusually high before the reaction even starts. Why? Causality & Solution: pNPP is unstable and will spontaneously hydrolyze into p-nitrophenol (which is yellow) over time, especially when exposed to light, heat, or alkaline conditions. Always prepare pNPP fresh or store it in small, single-use aliquots at -20°C [1]. Keep the working solution protected from light and warm it only immediately before initiating the assay.

References

  • Sodeoka, M., et al. "Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography." PubMed, [Link]

  • BioAssay Systems. "PTP1B Inhibitor Assay Screening Services." BioAssay Systems,[Link]

  • Ali, A., et al. "Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa." PubMed Central (PMC), [Link]

  • Bence, K. K., et al. "PTP1B: a double agent in metabolism and oncogenesis." PubMed Central (PMC),[Link]

  • Dudek, P., et al. "Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases." MDPI, [Link]

Optimization

minimizing off-target toxicity of RK-682 calcium salt in vitro

Technical Support Center: RK-682 Calcium Salt Introduction: Understanding RK-682 and the Challenge of Off-Target Toxicity RK-682 is a potent, microbial-derived inhibitor of protein tyrosine phosphatases (PTPs), including...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: RK-682 Calcium Salt

Introduction: Understanding RK-682 and the Challenge of Off-Target Toxicity

RK-682 is a potent, microbial-derived inhibitor of protein tyrosine phosphatases (PTPs), including key signaling molecules like CD45 and VHR (Vaccinia H1-Related dual-specificity phosphatase)[1]. Its ability to increase phosphotyrosine levels makes it a valuable tool for studying cellular signaling pathways[1]. However, like many small molecule inhibitors, achieving specific on-target effects without inducing unintended toxicity is a significant experimental hurdle. RK-682 has been described as a promiscuous inhibitor, with reported activity against other enzymes such as heparanase and HIV-1 protease, and it can induce cell cycle arrest at the G1/S transition[2].

This guide provides a comprehensive framework for minimizing off-target toxicity associated with RK-682 calcium salt in your in vitro experiments. By understanding the compound's mechanism, optimizing experimental parameters, and implementing robust controls, you can enhance the specificity and reproducibility of your results.

Core Principles for Minimizing In Vitro Toxicity

Successfully mitigating off-target effects hinges on three core principles:

  • Know Your Compound: Understand its mechanism of action, reported IC50 values for various targets, and its physical properties like solubility and stability[1][3].

  • Know Your System: Characterize your cell model. The expression levels of RK-682 targets and the inherent sensitivity of your chosen cell line will dictate its response[4][5].

  • Know Your Assay: Select appropriate endpoints and include rigorous controls to ensure that your observations are due to the intended biological effect and not experimental artifacts[6][7].

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when working with RK-682.

Q1: My cells are showing high levels of cytotoxicity even at concentrations close to the reported IC50. What's the first thing I should check?

A1: The first step is to rule out experimental artifacts before concluding it's intrinsic toxicity[8].

  • Verify Compound Concentration: Meticulously double-check all calculations for stock solutions and serial dilutions. A simple calculation error is a common source of unexpected toxicity.

  • Evaluate Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO, ethanol) is well below the toxic threshold for your specific cell line, which is typically below 0.5%[8]. Always run a vehicle-only control.

  • Check for Compound Precipitation: RK-682 calcium salt's solubility can be influenced by the components of your culture medium[9][10]. Visually inspect the wells under a microscope for any signs of precipitate after adding the compound. Precipitation reduces the effective concentration and can cause physical stress to the cells[9].

Q2: How do I select the optimal, non-toxic working concentration for RK-682?

A2: The optimal concentration is highly cell-type dependent and must be determined empirically.

  • Perform a Dose-Response Curve: This is non-negotiable. Start with a broad concentration range, spanning from well below to well above the reported IC50 values for your target of interest (e.g., 2.0 µM for VHR, 54 µM for CD45)[1]. This will help you identify the IC50 in your specific system and a maximum non-toxic concentration.

  • Consider Exposure Time: Toxicity can be cumulative. An effect observed after 72 hours may not be present at 24 hours. Align the incubation time with your biological question. If you are studying rapid signaling events, a shorter exposure time (e.g., 1-6 hours) may be sufficient and will minimize long-term toxicity[11].

Q3: How can I distinguish between a specific on-target effect and general off-target toxicity?

A3: This requires a multi-pronged approach:

  • Use a Panel of Cell Lines: Compare the effects of RK-682 on cell lines with varying expression levels of the target PTPase. A potent effect in a high-expression line coupled with a weaker effect in a low-expression or knockout/knockdown line suggests on-target activity[8].

  • Rescue Experiments: If possible, overexpressing the target phosphatase should partially or fully rescue the cells from the compound's effect.

  • Measure Downstream Signaling: Instead of relying solely on viability, measure the phosphorylation status of a known substrate of your target PTPase. For example, since RK-682 inhibits VHR, which dephosphorylates ERK, you should observe a specific increase in phospho-ERK levels[2].

Q4: Is the observed effect cell death (cytotoxicity) or just an inhibition of proliferation (cytostatic effect)?

A4: RK-682 is known to arrest the cell cycle at the G1/S phase[1][2]. It's crucial to differentiate this from cell death.

  • Measure Both Viability and Cell Number: A cytotoxic effect will show a decrease in the percentage of viable cells over time. A cytostatic effect will result in a plateau of the total cell number while viability remains high[8].

  • Perform Cell Cycle Analysis: Use flow cytometry with a DNA stain (e.g., Propidium Iodide) to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in G1 would confirm a cytostatic G1/S arrest[1].

In-Depth Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Data Between Experiments

High variability undermines the reliability of your findings. The cause is often inconsistent experimental conditions.

Causality: Cell-based assays are sensitive to subtle variations in cell health, density, and reagent handling[9]. Inconsistent initial conditions lead to divergent outcomes.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting high experimental variability.

Mitigation Strategies:

  • Cell Health and Passage Number: Use cells that are healthy, viable, and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered phenotypes and drug sensitivities[4].

  • Seeding Density: The initial number of cells seeded is critical. Overly confluent or sparse cultures will respond differently to treatment. Perform an optimization experiment to find a seeding density that allows for logarithmic growth throughout the experiment's duration[4]. (See Protocol 1).

  • Reagent Consistency: Use the same lot of media, serum, and supplements whenever possible. Always prepare fresh dilutions of RK-682 for each experiment from a validated stock solution[4].

  • Plate Edge Effects: Evaporation from wells on the edge of a microplate can concentrate the compound and media components, leading to skewed results. Avoid using the outer wells or fill them with sterile PBS or media to create a humidity barrier[6].

Issue 2: Suspected Off-Target Effects on Kinase Pathways

RK-682 is a PTPase inhibitor, but at higher concentrations, it may affect other enzyme families. Since cellular phosphorylation is a balance between kinases and phosphatases, distinguishing these effects is key.

Causality: Many small molecules are not perfectly specific and can bind to unintended targets, especially those with similar ATP-binding pockets or active sites[12]. Inhibition of PTPs like SHP-1 and SHP-2 can indirectly affect kinase cascades they regulate, such as the ERK/MAPK pathway[13][14].

RK-682 Mechanism & Potential Off-Target Pathway

RK682_Pathway RK682 RK-682 VHR VHR (PTP) RK682->VHR CD45 CD45 (PTP) RK682->CD45 SHP1 SHP-1 (PTP) RK682->SHP1 OtherPTPs Other PTPs... RK682->OtherPTPs OtherKinases Off-Target Kinases? RK682->OtherKinases High Conc. ERK p-ERK VHR->ERK dephosphorylates SHP1->ERK regulates CellCycle G1/S Arrest ERK->CellCycle Downstream Downstream Effects CellCycle->Downstream Apoptosis Apoptosis Apoptosis->Downstream OtherKinases->Apoptosis

Caption: Simplified signaling pathway for RK-682 action and potential off-targets.

Mitigation Strategies:

  • Profile Key Phosphoproteins: Use Western blotting or other immunoassays to check the phosphorylation status of key nodes in major signaling pathways (e.g., p-ERK, p-Akt, p-JNK). An on-target effect on VHR or SHP-1 should modulate p-ERK, while changes in p-Akt might suggest off-target effects on the PI3K pathway[13][14].

  • Use a More Specific Inhibitor as a Control: If available, compare the phenotype induced by RK-682 to that of a more specific inhibitor for your target of interest. A similar phenotype strengthens the case for on-target activity.

  • Assess Apoptosis Pathway Activation: Off-target toxicity often culminates in apoptosis. Measure the activation of key apoptotic markers. (See Protocol 2).

    • Caspase Activation: Use a luminescent or fluorescent assay to measure the activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3/7)[15][16].

    • PARP Cleavage: Check for the cleavage of Poly (ADP-ribose) polymerase (PARP) by Western blot, a classic hallmark of caspase-dependent apoptosis[17].

Key Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To find the cell density that supports logarithmic growth for the duration of the planned experiment, ensuring consistent cell health and response.

Methodology:

  • Plate Cells: Seed a 96-well plate with your chosen cell line in a two-fold serial dilution, starting from a high density (e.g., 80-90% confluency) down to a very low density.

  • Incubate: Culture the cells for your intended experimental duration (e.g., 24, 48, or 72 hours).

  • Measure Confluency/Viability: At each time point (0, 24, 48, 72h), measure cell number or confluency using an automated cell counter, imaging system, or a viability assay (e.g., Resazurin).

  • Plot Growth Curves: Plot cell number vs. time for each initial seeding density.

  • Select Optimal Density: Choose the highest seeding density that remains in the logarithmic (exponential) phase of growth for the entire duration of your experiment and does not reach 100% confluency[4].

Protocol 2: Assessing Caspase-Dependent Apoptosis

Objective: To determine if observed cytotoxicity is mediated by the activation of caspase enzymes, a hallmark of programmed cell death.

Methodology:

  • Treat Cells: Plate your cells at their optimal density. Treat them with RK-682 at various concentrations (including a toxic dose), a vehicle control, and a known apoptosis-inducing agent (e.g., staurosporine) as a positive control[7][18].

  • Incubate: Incubate for a time point where you previously observed cytotoxicity (e.g., 24 hours).

  • Measure Caspase Activity: Use a commercial luminescence-based assay kit for measuring caspase-3/7 activity, which is a key executioner caspase[19]. Follow the manufacturer's instructions. Typically, this involves adding a reagent containing a pro-luminescent caspase substrate, incubating, and then reading the signal on a plate reader.

  • Data Analysis: Normalize the luminescence signal to the vehicle control. A significant increase in the signal in RK-682-treated cells indicates the activation of caspase-dependent apoptosis.

  • (Optional) Western Blot Confirmation: Lyse parallel sets of treated cells and perform a Western blot to detect the cleavage of caspase-3 and its substrate, PARP[17].

Summary Data Table

ParameterRecommended Action / ValueRationaleCitation
Vehicle Solvent DMSO or EthanolRK-682 is soluble in these solvents.
Final Vehicle Conc. < 0.5% (cell-line dependent)To avoid solvent-induced toxicity.[8]
Working Conc. Range Empirically determine (e.g., 0.1 µM - 100 µM)To identify the therapeutic window between efficacy and toxicity.[1][8]
Exposure Duration 1h - 72h (assay dependent)Shorter times for signaling; longer for viability/proliferation.[11]
Primary Controls Vehicle; Untreated; Positive ControlTo isolate compound effects from solvent effects and validate assay performance.[7][18]
Cell Seeding Density Maintain in log growth phaseEnsures uniform cell health and response.[4]
Solubility Check Visual inspection (microscope)Precipitates can cause artifacts and alter effective concentration.[9]

References

  • ApexBio. (n.d.). RK-682 Tyrosine Phosphatase Inhibitor. Retrieved from apexbt.com.
  • Creative Bioarray. (n.d.). Troubleshooting Common Issues in Drug Toxicity Testing. Retrieved from creative-bioarray.com.
  • Hamaguchi, T., Sudo, T., & Osada, H. (1995). RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase. FEBS Letters, 372(1), 54-58. [Link]

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

  • Sigma-Aldrich. (n.d.). Protein Phosphatases in Signal Transduction. Retrieved from sigmaaldrich.com.
  • Wills, L. P., & Beeson, C. (2010). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current chemical genomics, 4, 10–20. [Link]

  • Daniel, A. B., Strickland, J., & Casey, W. (2021). Resources for developing reliable and reproducible in vitro toxicological test methods. ACS chemical research in toxicology, 34(5), 1167–1170. [Link]

  • American Chemical Society. (2021). Resources for Developing Reliable and Reproducible In Vitro Toxicological Test Methods. ACS Publications. [Link]

  • BenchChem. (2025). Technical Support Center: Managing In Vitro Cytotoxicity. Retrieved from benchchem.com.
  • SelectScience. (2021). How to optimize your cell-based assays: Overcoming common challenges. Retrieved from selectscience.net.
  • MedchemExpress. (n.d.). RK-682 | PTPase Inhibitor. Retrieved from medchemexpress.com.
  • MedchemExpress. (n.d.). (Rac)-RK-682 | PTPases Inhibitor. Retrieved from medchemexpress.com.
  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from marinbio.com.
  • Horvath, P., & Aubrecht, J. (2017). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Journal of pharmacological and toxicological methods, 84, 18-24. [Link]

  • Vinken, M. (2013). In Vitro Toxicology in the Twenty-First Century. Frontiers in Pharmacology, 4, 121. [Link]

  • Safavi, M., et al. (2018). Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells. In Vitro Cellular & Developmental Biology - Animal, 54(2), 136-146. [Link]

  • ResearchGate. (n.d.). Main molecular pathways of caspase-dependent apoptosis. Retrieved from researchgate.net.
  • Society of Toxicology. (n.d.). In Vitro Toxicology Lectures. Retrieved from toxicology.org.
  • Greene, M. I., et al. (2019). Inhibiting myeloid-derived suppressor cell trafficking enhances T cell immunotherapy. JCI Insight, 4(7), e126853. [Link]

  • Martin, A. R. (1951). Soluble calcium salts. U.S. Patent No. 2,569,403. Washington, DC: U.S.
  • Wolin, M. S., & Ahmad, M. (2009). The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury. American journal of physiology. Cell physiology, 296(2), C247–C257. [Link]

  • Syntrix Pharmaceuticals. (2026). Immuno-Oncology - SX-682. Retrieved from syntrixbio.com.
  • Drug Discovery News. (2025). The precision paradox: Off-target effects in gene editing. Retrieved from drugdiscoverynews.com.
  • Greene, M. I., et al. (2020). Inhibition of MDSC Trafficking with SX-682, a CXCR1/2 Inhibitor, Enhances NK-Cell Immunotherapy in Head and Neck Cancer Models. Clinical Cancer Research, 26(6), 1420-1431. [Link]

  • National Institutes of Health. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from nih.gov.
  • Matalon, O., et al. (2022). Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity. eLife, 11, e74630. [Link]

  • IntechOpen. (2025). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from intechopen.com.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from creative-biolabs.com.
  • National Institutes of Health. (n.d.). SHP-2 phosphatase contributes to KRAS-driven intestinal oncogenesis but prevents colitis-associated cancer development. Retrieved from nih.gov.
  • Takara Bio. (n.d.). Reduced off-target effects with CRISPR/Cas9 gesicles. Retrieved from takarabio.com.
  • National Center for Biotechnology Information. (n.d.). Apoptosis Dependent and Independent Functions of Caspases. Retrieved from ncbi.nlm.nih.gov.
  • KoreaScience. (2017). Caspase-dependent and Akt-pathway Regulated Rhus Verniciflua Stokes Extract-induced Apoptosis in Human Breast Carcinoma MDA-MB-231 Cells. Retrieved from koreascience.or.kr.
  • BenchChem. (2025). Technical Support Center: Minimizing Cytotoxicity of Calcineurin Inhibitors in Primary Cells. Retrieved from benchchem.com.
  • Frontiers. (n.d.). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Retrieved from frontiersin.org.
  • Bordi, L., et al. (2006). Bcl-2 inhibits the caspase-dependent apoptosis induced by SARS-CoV without affecting virus replication kinetics. Archives of Virology, 151(2), 369-377. [Link]

  • Repetto, G., et al. (2008). Neutral red assay modification to prevent cytotoxicity and improve reproducibility using E-63 rat skeletal muscle cells. Toxicology in Vitro, 22(8), 2038-2042. [Link]

  • Zhao, Z. J., & Inagami, T. (2006). Antagonism or synergism. Role of tyrosine phosphatases SHP-1 and SHP-2 in growth factor signaling. The Journal of biological chemistry, 281(31), 21741–21746. [Link]

  • National Institutes of Health. (n.d.). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Retrieved from nih.gov.
  • Karoulia, Z., et al. (2019). SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors. Cell Reports, 26(1), 65-78.e6. [Link]

  • National Cancer Institute. (n.d.). Definition of Cxcr1/2 inhibitor SX-682. Retrieved from cancer.gov.
  • Frontiers. (2018). The Role of CXC Chemokine Receptors 1–4 on Immune Cells in the Tumor Microenvironment. Retrieved from frontiersin.org.
  • Heaney, R. P., et al. (1990). In Vitro Solubility Characteristics of Six Calcium Salts. Journal of the American Dietetic Association, 90(8), 1118-1120. [Link]

  • National Institutes of Health. (n.d.). Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells. Retrieved from nih.gov.
  • Captivate Bio. (2023). Introduction to ROCK inhibitors for hPSC culture. Retrieved from captivatebio.com.
  • The Royal Society of Chemistry. (2023). Chemical composition, coordination, and stability of Ca–organic associations in the presence of dissolving calcite. Retrieved from pubs.rsc.org.
  • MDPI. (2023). Influence of Foreign Salts and Antiscalants on Calcium Carbonate Crystallization. Retrieved from mdpi.com.
  • Durpro. (n.d.). Calcium salts and solubility. Retrieved from durpro.com.

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Troubleshooting

RK-682 calcium salt degradation rates at room temperature

RK-682 Calcium Salt: Technical Support & Troubleshooting Center Welcome to the RK-682 Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck resear...

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Author: BenchChem Technical Support Team. Date: April 2026

RK-682 Calcium Salt: Technical Support & Troubleshooting Center

Welcome to the RK-682 Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical bottleneck researchers face when working with RK-682: its stability and degradation kinetics at room temperature.

RK-682 is a potent, bioactive 3-acyltetronic acid derivative originally isolated from the fermentation of Streptomyces sp. 88-682[1]. It acts as a competitive inhibitor of protein tyrosine phosphatases (PTPs) such as VHR and CD45, as well as heparanase, making it a highly valuable tool in oncology, metastasis, and cell cycle research[1][2]. However, the structural integrity of RK-682 is highly dependent on strict adherence to storage conditions. This guide provides actionable troubleshooting, causality-driven protocols, and quantitative stability data to ensure your assays remain robust and reproducible.

Quantitative Stability & Degradation Rates

Understanding the degradation kinetics of RK-682 is critical for experimental reproducibility. The calcium salt form of RK-682 (CAS: 332131-32-5) is actually an artefact formed during silica gel column chromatography[3]. While it is a less soluble version of the free acid, the calcium coordination significantly enhances its solid-state stability[1].

Table 1: RK-682 Calcium Salt Degradation Kinetics & Storage Guidelines

Storage ConditionPhysical StateEstimated Stability / Half-LifePrimary Degradation Mechanism
-20°C (Desiccated) Solid Powder> 3 YearsNegligible degradation[1]
25°C (Room Temp) Solid Powder< 2 Weeks (Shipping viable)Slow ambient moisture hydrolysis[4]
-80°C DMSO Solution6 MonthsNegligible degradation[4]
-20°C DMSO Solution1 MonthGradual lactone ring opening[4]
25°C (Room Temp) DMSO/Aqueous48 - 72 HoursRapid metal-ion exchange & hydrolysis[5]

Troubleshooting FAQs

Q: My RK-682 calcium salt lost its inhibitory activity against VHR/CD45 after leaving the stock solution at room temperature. What happened? A: At room temperature, RK-682 in solution undergoes rapid degradation via two mechanisms: lactone hydrolysis and transmetalation. RK-682 readily forms metal complexes[5]. If your assay buffer contains trace divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺), the stabilizing calcium ion can be displaced. This metal-ion exchange alters the compound's conformational flexibility, preventing it from forming the critical hydrogen bonds required to stabilize the closed conformation of the phosphatase active site[6][7].

Q: Why is the calcium salt preferred over the free acid if it has solubility limits? A: The free acid of RK-682 is highly susceptible to rapid ambient oxidation. The calcium salt acts as a stabilizing matrix[1]. While it requires stronger solvents like anhydrous DMSO or Ethanol for initial reconstitution[5], it guarantees a shelf life of over 3 years at -20°C, ensuring batch-to-batch reproducibility across long-term drug development campaigns[1].

Q: My RK-682 solution turned from pale yellow to dark brown at room temperature. Is it still usable? A: No. A color shift to dark brown indicates advanced oxidative degradation and ring-opening of the tetronic acid moiety. Discard the solution immediately. Always store reconstituted RK-682 in tightly sealed aliquots at -80°C, where it remains stable for up to 6 months[4].

Self-Validating Experimental Protocol: VHR Phosphatase Activity Assay

Because RK-682 is prone to room-temperature degradation in solution, you must periodically validate your stock's integrity. This protocol is designed as a self-validating system: it uses a known IC₅₀ threshold to confirm compound viability.

Causality Check: We utilize VHR (vaccinia H1-related phosphatase) because RK-682 has a highly specific and potent affinity for it (IC₅₀ ≈ 2.0 µM)[1]. A shift in this IC₅₀ directly correlates to the percentage of degraded compound in your stock.

Step-by-Step Methodology:

  • Reconstitution: Dissolve RK-682 calcium salt in anhydrous DMSO to create a 10 mM stock. Critical Step: Aliquot immediately into single-use vials and flash-freeze. Do not subject the stock to repeated freeze-thaw cycles, as condensation introduces water that accelerates hydrolysis[8].

  • Buffer Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.1% BSA. Causality Check: Strictly avoid adding divalent metal cations (Mg²⁺, Ca²⁺) to this buffer to prevent competitive metal-complex formation that artificially quenches RK-682's activity[5].

  • Enzyme Incubation: Dilute recombinant VHR enzyme to 0.5 µg/mL in the assay buffer. Add RK-682 at varying concentrations (0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a positive control (a freshly prepared, validated RK-682 aliquot). Incubate at room temperature for exactly 15 minutes to allow the inhibitor to adapt to the binding environment and stabilize the enzyme's closed conformation[6].

  • Substrate Addition & Measurement: Add p-nitrophenyl phosphate (pNPP) to a final concentration of 10 mM. Alternatively, use a highly sensitive metal ion-mediated polymer superquenching assay for enhanced detection[9]. Measure absorbance at 405 nm every minute for 30 minutes.

  • Validation Threshold: Calculate the initial velocity (V₀) and determine the IC₅₀. If the calculated IC₅₀ exceeds 5.0 µM (a >2.5x shift from the baseline 2.0 µM), the RK-682 stock has suffered significant room-temperature degradation and must be discarded.

Pathway Visualization

To understand why maintaining the stability of RK-682 is critical, review its dual-pathway inhibition profile below. Degradation of the compound leads to a loss of control over these two major oncogenic and cell-cycle cascades.

RK682_Mechanism cluster_0 Phosphatase Inhibition cluster_1 Heparanase Inhibition RK682 RK-682 (Calcium Salt) [CAS: 332131-32-5] PTP PTPs (CD45, VHR, PTP1B) RK682->PTP Inhibits (IC50: 2-54 µM) Heparanase Heparanase (Endo-β-D-glucuronidase) RK682->Heparanase Inhibits (IC50: 17 µM) ERK ERK Signaling Cascade PTP->ERK Dephosphorylates CellCycle G1/S Phase Arrest ERK->CellCycle Promotes Progression ECM ECM Degradation Heparanase->ECM Cleaves Heparan Sulfate Metastasis Tumor Invasion & Angiogenesis ECM->Metastasis Facilitates

Dual inhibitory pathways of RK-682 targeting PTPs and Heparanase to arrest cell cycle and invasion.

References

  • DrugFuture. "Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt." Chem Pharm Bull. Available at:[Link][3]

  • Ishida, K., et al. "Structure-based design of a selective heparanase inhibitor as an antimetastatic agent." Molecular Cancer Therapeutics. Available at: [Link][2]

  • Rininsland, F., et al. "Metal ion-mediated polymer superquenching for highly sensitive detection of kinase and phosphatase activities." PNAS. Available at:[Link][9]

  • Morisaki, N., et al. "Coordination of Divalent Metal Cation to 1,2-Hexadecanediol to Form Adduct Ion in Fast Atom Bombardment Mass Spectrometry." J-Stage. Available at: [Link][7]

Sources

Optimization

Technical Support Center: Optimizing Incubation Time for RK-682 Calcium Salt Cell Assays

Welcome to the Technical Support Center for RK-682 Calcium Salt (Hemicalcium) applications. RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting the dual-specificit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for RK-682 Calcium Salt (Hemicalcium) applications. RK-682 is a potent, cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting the dual-specificity phosphatase VHR (DUSP3) and CD45 [1]. As a calcium salt formulation, it offers unique stability profiles but requires precise handling regarding solubility and temporal dosing to prevent assay artifacts.

This guide is designed for researchers and drug development professionals to troubleshoot, optimize, and validate cell-based assays utilizing RK-682 calcium salt.

Quantitative Reference Data

To optimize incubation times, it is critical to align your working concentration with the specific kinetic endpoints of your target. The table below summarizes the established inhibitory concentrations (IC₅₀) across various targets and cell lines.

Target / Assay TypeCell Line / EnzymeIC₅₀ ValueOptimal Incubation TimeReference
VHR (DUSP3) Inhibition Recombinant VHR2.0 µM1 - 4 Hours (Cellular)[1]
CD45 Inhibition Recombinant CD4554.0 µM1 - 4 Hours (Cellular)[1]
Heparanase Inhibition Recombinant HPSE17.0 µM12 - 24 Hours[2]
Cell Viability (G1/S Arrest) T24 (Bladder Cancer)43.2 nM48 - 72 Hours[3]
Cell Viability (G1/S Arrest) MGH-U3 (Bladder Cancer)78.2 nM48 - 72 Hours[3]

Troubleshooting & FAQs

Q1: Why is my RK-682 calcium salt precipitating when added to the cell culture medium? Causality: The calcium salt form of RK-682 is significantly less soluble in aqueous solutions than its free acid counterpart. Direct addition to culture media causes localized supersaturation and immediate crystallization. Solution: Always reconstitute the lyophilized powder in 100% anhydrous DMSO to create a concentrated stock (e.g., 10 mM). When treating cells, perform a serial dilution in pre-warmed culture medium to ensure the final DMSO concentration never exceeds 0.5% (v/v).

Q2: How do I optimize the incubation time for observing ERK pathway inhibition versus cell cycle arrest? Causality: Phosphorylation dynamics and cell cycle progression operate on vastly different timescales. VHR dephosphorylates ERK and JNK rapidly [4]. Inhibiting VHR with RK-682 will show hyperphosphorylation of ERK within 1 to 4 hours . However, cell cycle arrest at the G1/S transition requires cells to actively progress through the cycle until they hit the checkpoint. Solution: For signaling assays (Western blot for p-ERK), use a short incubation window (1–4 hours). For phenotypic assays (Flow cytometry for G1/S arrest or MTT viability assays), incubate for at least one full doubling time of your specific cell line (typically 24 to 48 hours ) [1].

Q3: I am seeing widespread cellular toxicity rather than specific G1/S arrest. What went wrong? Causality: RK-682 is specific to VHR at low micromolar concentrations (IC₅₀ = 2.0 µM) but exhibits off-target effects at higher doses, inhibiting phospholipase A2, heparanase (17 µM), and CD45 (54 µM) [1], [2]. High concentrations combined with prolonged incubation (>48 hours) lead to generalized cytotoxicity rather than targeted cytostasis. Solution: Cap your working concentration at 5–10 µM for mechanistic VHR studies. If you must use higher concentrations, restrict the incubation time to under 12 hours.

Mechanistic & Workflow Visualizations

G RK682 RK-682 Calcium Salt (Inhibitor) VHR VHR (DUSP3) Phosphatase RK682->VHR Inhibits (IC50 = 2.0 µM) CellCycle G1/S Transition (Cell Cycle Progression) RK682->CellCycle Arrests at G1/S ERK ERK / JNK Signaling VHR->ERK Dephosphorylates (Inactivates) ERK->CellCycle Promotes

Mechanism of RK-682: VHR inhibition prevents ERK dephosphorylation, causing G1/S cell cycle arrest.

Workflow Prep 1. Stock Preparation (Dissolve in 100% DMSO) Dilute 2. Media Dilution (Final DMSO < 0.5%) Prep->Dilute Assay1 Short Incubation (1-4h) Target: ERK Phosphorylation Dilute->Assay1 Assay2 Medium Incubation (20-24h) Target: Cell Migration Dilute->Assay2 Assay3 Long Incubation (48-72h) Target: Cell Viability & G1/S Arrest Dilute->Assay3

Temporal workflow for RK-682 calcium salt assays based on desired phenotypic endpoints.

Self-Validating Experimental Protocols

Protocol A: Preparation of RK-682 Hemicalcium Working Solutions

This protocol ensures complete dissolution and prevents calcium-induced precipitation in phosphate-rich media.

  • Stock Generation: Dissolve 1 mg of RK-682 Hemicalcium in 244 µL of anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO prevents the premature hydrolysis of the tetronic acid core.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM intermediate stock.

  • Media Spiking: Add 2 µL of the 1 mM intermediate stock per 1 mL of pre-warmed (37°C) complete culture medium to achieve a 2.0 µM final concentration. Vortex immediately.

    • Causality: Pre-warming the media increases the solubility limit of the calcium salt, preventing micro-precipitates that cells might endocytose, which would skew viability data.

  • Validation Step: Prepare a parallel vehicle control containing 0.2% DMSO in media. If the vehicle control shows >5% cell death compared to untreated cells, your DMSO batch may be toxic or contaminated.

Protocol B: Time-Course Assay for VHR-Mediated ERK Inhibition

Designed to capture the rapid phosphorylation events before compensatory cellular mechanisms activate.

  • Seeding: Seed cells (e.g., T24) at 2×10⁵ cells/well in a 6-well plate. Incubate overnight to allow adherence.

  • Starvation (Crucial): Replace media with serum-free media for 12 hours prior to treatment.

    • Causality: Serum contains growth factors that basally hyperactivate ERK. Starvation synchronizes the cells and lowers the baseline p-ERK signal, allowing the inhibitory effect of RK-682 on VHR (which naturally suppresses p-ERK) to be visible as a distinct increase in p-ERK [4].

  • Treatment: Apply 2.0 µM RK-682 calcium salt.

  • Time-Course Lysis: Lyse distinct wells at 0, 30 min, 1h, 2h, and 4h using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Validation Step: Probe Western blots for both p-ERK and total ERK. The total ERK must remain constant across all time points to validate that changes in the p-ERK band are due to phosphorylation state changes, not protein degradation.

Protocol C: Cell Cycle Arrest (G1/S) Flow Cytometry Assay

Optimized for capturing the cytostatic nature of RK-682.

  • Seeding & Synchronization: Seed cells at 1×10⁵ cells/well. Synchronize cells by serum starvation for 24 hours to arrest them in G0/G1.

  • Release & Treat: Replace with complete media (10% FBS) containing either 0.1% DMSO (Vehicle) or 2.0 µM RK-682.

    • Causality: Reintroducing serum pushes cells to re-enter the cell cycle. RK-682 will trap them at the G1/S boundary [1].

  • Incubation: Incubate for exactly 24 hours (or the specific doubling time of your cell line).

  • Fixation & Staining: Harvest cells, fix in cold 70% ethanol for 30 mins, wash, and stain with Propidium Iodide (PI) / RNase A solution for 30 mins at room temperature.

  • Validation Step: The vehicle control must show a standard distribution (e.g., ~50% G1, ~30% S, ~20% G2/M). The RK-682 treated population should demonstrate a statistically significant accumulation in the G1 phase (>70%) with a corresponding depletion in the S and G2/M phases, validating the G1/S block.

References

  • RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1 phase. FEBS Letters (1995). Available at:[Link]

  • Structure-based design of a selective heparanase inhibitor as an antimetastatic agent. Cancer Research (2004). Available at:[Link]

  • Regulation of MAP Kinases by the VHR Dual-Specific Phosphatase. Cell Cycle (2006). Available at:[Link]

Reference Data & Comparative Studies

Validation

Validating Protein Tyrosine Phosphatase Inhibition: A Comparative Guide to RK-682 Calcium Salt

As a Senior Application Scientist, I frequently encounter researchers struggling to isolate specific kinase-phosphatase signaling nodes due to the promiscuity of classical phosphatase inhibitors. While broad-spectrum age...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling to isolate specific kinase-phosphatase signaling nodes due to the promiscuity of classical phosphatase inhibitors. While broad-spectrum agents like sodium orthovanadate are ubiquitous in lysis buffers, their utility in live-cell mechanistic studies is limited by off-target effects and competitive inhibition kinetics.

This guide provides an objective, data-driven framework for validating protein tyrosine phosphatase (PTP) inhibition, focusing on RK-682 calcium salt —a potent, non-competitive inhibitor—and comparing its performance against classical alternatives.

Mechanistic Divergence: RK-682 vs. Classical Inhibitors

Protein tyrosine phosphatases (PTPs) such as PTP1B, CD45, and VHR are critical regulators of cell cycle progression, insulin signaling, and immune responses.

Sodium Orthovanadate (Na₃VO₄) acts as a phosphate analog, reversibly binding to the active site of PTPs to induce competitive inhibition[1]. While highly effective for preserving global phosphotyrosine states during protein extraction, its competitive nature means high intracellular substrate concentrations can displace the inhibitor.

RK-682 Calcium Salt (3-hexadecanoyl-5-hydroxymethyltetronic acid calcium complex) operates via a distinct mechanism. Originally isolated from Streptomyces sp., it functions as a specific, non-competitive inhibitor of PTPs. Crucially, the active biological form is the dimeric calcium complex formed during silica chromatography; the monomeric free acid (TAN 1364B) is highly sensitive to trace metals, which can cause assay variability[2]. By utilizing the pre-formed RK-682 calcium salt, researchers ensure consistent stoichiometric inhibition[3].

Phenotypically, this mechanistic difference dictates distinct cellular outcomes: sodium orthovanadate arrests mammalian cells at the G2/M boundary, whereas RK-682 specifically halts cell cycle progression at the G1/S transition[4].

Fig 1. Mechanistic divergence of PTP inhibition by RK-682 and Sodium Orthovanadate.

Quantitative Performance Comparison

When selecting an inhibitor, IC₅₀ values must be contextualized by the target enzyme and the mode of inhibition. The table below synthesizes the inhibitory profiles of RK-682 calcium salt against classical inhibitors.

InhibitorTarget EnzymeIC₅₀ / Kᵢ ValueInhibition TypeCellular Arrest Phase
RK-682 Calcium Salt VHR (Dual-specificity)2.0 µMNon-competitiveG1/S
RK-682 Calcium Salt PTP1B4.5 - 8.6 µMNon-competitiveG1/S
RK-682 Calcium Salt CD4554.0 µMNon-competitiveG1/S
Sodium Orthovanadate PTP1BKᵢ: ~0.38 µMCompetitiveG2/M
Pervanadate Broad-spectrum PTPsIrreversibleIrreversible (Oxidation)Cytotoxic

Data aggregated from established biochemical characterizations[1][5].

Self-Validating Experimental Workflow

To rigorously validate PTP inhibition, I strongly recommend a bipartite approach: an in vitro kinetic assay to confirm direct enzymatic inhibition, followed by an in situ cellular assay to verify target engagement and phenotypic outcome.

Fig 2. Self-validating workflow for in vitro and in situ PTP inhibition assays.

Protocol A: In Vitro pNPP Phosphatase Inhibition Assay

The p-nitrophenyl phosphate (pNPP) assay is the gold standard for evaluating PTP kinetics. Because RK-682 is non-competitive, varying the pNPP concentration will not overcome the inhibition, which serves as an excellent internal control.

Materials:

  • Recombinant PTP1B or VHR enzyme.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, 0.05% Tween-20. (Note: Avoid metal salts in the buffer, as RK-682's calcium complex can undergo transmetalation, altering its efficacy).

  • RK-682 Calcium Salt (reconstituted in DMSO to 10 mM stock).

  • pNPP Substrate (100 mM stock in water).

Step-by-Step Methodology:

  • Preparation: Dilute RK-682 in assay buffer to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains constant (≤1%) across all wells, including the vehicle control.

  • Pre-incubation: Add 10 µL of the inhibitor to 40 µL of recombinant enzyme (diluted to optimal linear-range concentration) in a 96-well microplate. Incubate at 30°C for 15 minutes. Causality Check: Pre-incubation allows the non-competitive allosteric binding to reach equilibrium before substrate introduction.

  • Reaction Initiation: Add 50 µL of pNPP (final concentration 2-10 mM, depending on the enzyme's Kₘ) to initiate the reaction.

  • Kinetic Readout: Immediately monitor the absorbance at 405 nm every minute for 30 minutes using a microplate reader at 30°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Plot residual activity vs. log[RK-682] to determine the IC₅₀.

Protocol B: In Situ Cellular Phosphotyrosine Validation

To confirm that RK-682 penetrates cells and inhibits PTPs in vivo, we assess global phosphotyrosine accumulation and cell cycle arrest.

  • Cell Treatment: Seed target cells (e.g., Ball-1 or HeLa) at 70% confluence. Treat with vehicle (DMSO), 10 µM Sodium Orthovanadate, or 10 µM RK-682 Calcium Salt for 12-24 hours.

  • Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors. Crucial Step: Do NOT add broad-spectrum phosphatase inhibitors (like vanadate) to the lysis buffer for this specific validation, as it will mask the intracellular effects of RK-682.

  • Western Blotting: Resolve proteins via SDS-PAGE and probe with a pan-phosphotyrosine antibody (e.g., clone 4G10).

  • Cell Cycle Analysis (Orthogonal Readout): Fix a parallel set of treated cells in 70% ethanol, stain with Propidium Iodide (PI), and analyze via flow cytometry. You should observe a distinct G1/S peak accumulation in the RK-682 treated cells, validating its specific phenotypic mechanism[4].

Expert Troubleshooting & Causality

  • Loss of Inhibitory Potency over Time: RK-682 free acid is notorious for structural instability and promiscuous metal chelation. If you observe lot-to-lot variability, ensure you are utilizing the RK-682 calcium salt complex, which is the stable, active dimer[2].

  • Precipitation in Aqueous Media: RK-682 is highly lipophilic. Always perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer to prevent micelle formation or precipitation.

  • Differentiating from Vanadate: If you need to prove your observed cellular effect is due to specific PTP inhibition rather than general toxicity, use the cell cycle arrest divergence (G1/S for RK-682 vs. G2/M for Vanadate) as a definitive phenotypic biomarker[4].

References

  • Sodeoka M., et al. (2001). Asymmetric synthesis of a 3-acyltetronic acid derivative, RK-682, and formation of its calcium salt during silica gel column chromatography. Chem Pharm Bull.[Link]

  • Hamaguchi T., et al. (1995). RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase. FEBS Letters.[Link]

Sources

Comparative

Comparative Guide: RK-682 Calcium Salt vs. Suramin in Heparanase Inhibition Assays

Heparanase (HPSE) is the sole mammalian endo-β-D-glucuronidase responsible for cleaving heparan sulfate (HS) side chains from heparan sulfate proteoglycans (HSPGs). By remodeling the extracellular matrix (ECM) and releas...

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Author: BenchChem Technical Support Team. Date: April 2026

Heparanase (HPSE) is the sole mammalian endo-β-D-glucuronidase responsible for cleaving heparan sulfate (HS) side chains from heparan sulfate proteoglycans (HSPGs). By remodeling the extracellular matrix (ECM) and releasing HS-bound growth factors (such as bFGF and VEGF), heparanase drives tumor metastasis, angiogenesis, and inflammatory responses[1]. Consequently, targeting heparanase has become a critical focus in oncology and drug development[1].

When validating novel heparanase inhibitors, researchers require reliable reference standards to benchmark assay sensitivity and compound potency. Two of the most frequently utilized reference compounds are RK-682 (calcium salt) and Suramin . This guide provides an objective, data-driven comparison of these two inhibitors, detailing their mechanistic differences, quantitative performance, and step-by-step assay methodologies.

Mechanistic Comparison

Understanding how a reference standard interacts with the target enzyme is critical for interpreting your assay results. RK-682 and Suramin achieve heparanase inhibition through entirely different mechanisms.

RK-682 Calcium Salt: RK-682 (3-hexadecanoyl-5-hydroxymethyltetronic acid) is a natural product derivative originally isolated from Streptomyces sp. 88-682[2]. While initially identified as a protein tyrosine phosphatase (PTP) inhibitor, it was later discovered to competitively inhibit heparanase by binding directly to the enzyme's active site[3][4]. The calcium salt formulation is frequently used to enhance solid-state stability compared to the free acid, though it requires careful reconstitution in DMSO prior to aqueous dilution.

Suramin: Suramin is a synthetic, symmetric polysulfonated naphthylurea[5]. Unlike RK-682, which targets the catalytic pocket, Suramin acts as a highly negatively charged heparan sulfate mimetic[6]. It binds to the basic amino acid residues in the HS-binding domains of heparanase, sterically hindering the enzyme's access to its natural substrate[6]. Because of its polyanionic nature, Suramin is highly water-soluble but is notorious for off-target effects, binding to numerous other heparin-binding proteins and receptors[7].

G HSPG Heparan Sulfate (HSPG) HPSE Active Heparanase (HPSE) HSPG->HPSE Binds Fragments HS Fragments & Growth Factors HPSE->Fragments Cleaves Metastasis Tumor Metastasis & Angiogenesis Fragments->Metastasis Promotes RK682 RK-682 Calcium Salt (Active Site Binder) RK682->HPSE Inhibits (IC50 ~17 µM) Suramin Suramin (HS Mimetic) Suramin->HPSE Inhibits (IC50 ~42 µM)

Fig 1: Mechanism of heparanase inhibition by RK-682 and Suramin in tumor metastasis pathways.

Quantitative Performance & Profiling

To select the appropriate reference standard, it is crucial to understand their baseline efficacies. RK-682 demonstrates a lower IC50 for heparanase compared to Suramin, making it a more potent, albeit less water-soluble, control[4][6].

PropertyRK-682 (Calcium Salt)Suramin
Chemical Nature Tetronic acid derivative (Lipophilic tail)Polysulfonated naphthylurea (Polyanionic)
Heparanase IC50 ~17 µM[4]~42 - 46 µM[4][6]
Mechanism of Action Active site binding (Competitive)HS Mimetic (Steric hindrance)
Solubility Soluble in DMSO (Calcium salt limits aqueous solubility)Highly soluble in Water
Off-Target Effects PTPs (CD45, VHR), Phospholipase A2, HIV-1 Protease[3][7]RTKs, Purinergic receptors, various HS-binding proteins[7]
Primary Assay Role Potent small-molecule referenceBroad-spectrum polyanionic positive control

Experimental Methodology: Self-Validating Heparanase Assay Protocol

To accurately compare the IC50 of RK-682 and Suramin, an optimized in vitro cleavage assay is required. Because heparanase is a lysosomal enzyme, the assay must be conducted at an acidic pH to ensure catalytic activity.

Materials Required:
  • Enzyme: Recombinant Human Heparanase (Active, 50 kDa).

  • Assay Buffer: 50 mM Sodium Acetate, 0.1 mg/mL BSA, pH 5.5. (Causality: The acidic pH mimics the lysosomal environment required for HPSE activation. BSA prevents the non-specific binding of the lipophilic RK-682 to the plastic microtiter plate).

  • Substrate: Biotinylated Heparan Sulfate or a fluorogenic HS tetrasaccharide.

  • Inhibitors: RK-682 calcium salt (10 mM stock in DMSO), Suramin sodium salt (10 mM stock in H2O).

Step-by-Step Workflow:
  • Enzyme Preparation: Dilute recombinant heparanase in Assay Buffer to a final working concentration of 100 ng/mL.

  • Inhibitor Dilution: Prepare serial dilutions of RK-682 (0.1 µM to 100 µM) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation. Prepare Suramin dilutions in water.

  • Pre-Incubation: Combine 50 µL of the enzyme solution with 10 µL of the inhibitor solution in a 96-well plate. Incubate at 37°C for 15 minutes. (Causality: Pre-incubation is critical for RK-682 to establish equilibrium binding within the active site before the highly competitive HS substrate is introduced).

  • Substrate Addition: Add 40 µL of the HS substrate (e.g., 0.5 µ g/well ). Include a "Vehicle Control" (DMSO only, no inhibitor) and a "No-Enzyme Control" (Buffer only) to self-validate the assay's dynamic range.

  • Reaction: Incubate the plate at 37°C for 60 minutes.

  • Termination & Detection: Stop the reaction by shifting the pH to 7.4 (using 0.1 M Tris-HCl). Quantify the remaining intact substrate using a colorimetric (e.g., TMB-streptavidin for biotin-HS) or fluorometric readout.

Workflow Step1 1. Prepare Heparanase & Buffer (pH 5.5) Step2 2. Add Inhibitor (RK-682 or Suramin) Step1->Step2 Step3 3. Incubate (15 min, 37°C) Step2->Step3 Step4 4. Add HS Substrate (e.g., Biotin-HS) Step3->Step4 Step5 5. Terminate Reaction & Detect Signal Step4->Step5

Fig 2: Step-by-step workflow for in vitro heparanase inhibition assays.

Expert Insights & Best Practices

When designing your assay, the choice between RK-682 and Suramin dictates your control strategy:

  • When to use Suramin: Use Suramin when screening other polyanionic compounds or marine-derived sulfated polysaccharides (e.g., PI-88 analogs). It validates that your assay can successfully detect charge-based, steric inhibition[5].

  • When to use RK-682 Calcium Salt: Use RK-682 when screening small-molecule, active-site inhibitors. Because RK-682 is uncharged at physiological pH and relies on specific structural interactions (the tetronic acid core and lipophilic chain), it is a superior benchmark for evaluating the potency of novel, drug-like small molecules[4]. Note that the calcium salt form requires vigorous vortexing in DMSO and should be prepared fresh to avoid precipitation during aqueous dilution[2].

References

  • TargetMol. "RK-682 (calcium salt)". targetmol.com. 2

  • MedChemExpress. "RK-682 | PTPase Inhibitor". medchemexpress.com. 3

  • Ishida et al. (2004). "Structure-based design of a selective heparanase inhibitor as an antimetastatic agent". Cancer Research / AACR. 4

  • NIH PMC. "Discovery and development of small-molecule heparanase inhibitors". nih.gov.

  • Marchetti et al. (2003). "Inhibition of heparanase activity and heparanase-induced angiogenesis by suramin analogues". Int J Cancer.6

  • NIH PMC. "Heparanase: a target for drug discovery in cancer and inflammation". nih.gov. 7

  • MDPI. "Computational Investigation Identified Potential Chemical Scaffolds for Heparanase as Anticancer Therapeutics". mdpi.com. 5

  • NIH PMC. "Heparanase: from basic research to therapeutic applications in cancer and inflammation". nih.gov. 1

Sources

Validation

Specificity and Mechanistic Profiling of RK-682 Calcium Salt: A Comparative Guide for PTP Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale Protein tyrosine phosphatases (PT...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

Protein tyrosine phosphatases (PTPs) are critical modulators of signal transduction, yet the development of highly specific small-molecule inhibitors remains a significant challenge due to the conserved nature of the PTP active site. RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) , a natural product isolated from Streptomyces, has emerged as a highly valuable structural scaffold.

The calcium salt formulation (RK-682 hemicalcium) is specifically engineered to enhance the compound's stability and handling properties for rigorous in vitro and in vivo assays. Unlike broad-spectrum pan-PTP inhibitors (such as Sodium Orthovanadate), RK-682 exhibits a distinct selectivity profile. The causality behind this specificity lies in its unique molecular architecture: the tetronic acid moiety acts as a non-hydrolyzable phosphate mimetic, while its long hexadecanoyl lipid tail selectively anchors into the deeper hydrophobic grooves present in specific phosphatases like VHR (Vaccinia H1-related) and CDC25B , rather than the shallower active sites of enzymes like CD45[1].

Specificity Landscape: RK-682 vs. Alternative Inhibitors

To objectively position RK-682 calcium salt within the PTP inhibitor landscape, we must compare its affinity and functional consequences against both broad-spectrum and highly targeted alternatives.

  • RK-682 Calcium Salt : Demonstrates strong inhibition of the dual-specificity phosphatase VHR (IC50 ~2.0 µM) and moderate inhibition of PTP1B[2]. By preventing VHR-mediated dephosphorylation of ERK kinases, RK-682 specifically arrests the mammalian cell cycle at the G1/S transition phase [3].

  • Sodium Orthovanadate : A classic, broad-spectrum pan-PTP inhibitor. It globally elevates phosphotyrosine levels without discrimination, leading to a non-specific cell cycle arrest at the G2/M boundary [3].

  • Tautomycetin : A highly specific inhibitor of SHP2 (IC50 ~2.9 µM), showing virtually no activity against VHR or CD45 (>50 µM)[1].

G RK682 RK-682 Calcium Salt VHR VHR (Dual-Specificity) RK682->VHR Strong Inhibition CD45 CD45 (Receptor PTP) RK682->CD45 Weak Inhibition NaV Sodium Orthovanadate GlobalPTP Global PTPs NaV->GlobalPTP Broad Inhibition ERK ERK1/2 Pathway VHR->ERK Prevents Dephosphorylation G2M G2/M Phase Arrest GlobalPTP->G2M Non-specific Arrest G1S G1/S Phase Arrest ERK->G1S Modulates Cell Cycle

Caption: Comparative signaling modulation: RK-682 specifically targets VHR leading to G1/S arrest.

Quantitative Specificity Comparison

The following table synthesizes the in vitro IC50 values across key phosphatase targets, highlighting the differential binding affinities of these inhibitors[1][2][3].

InhibitorVHR (IC50)PTP1B (IC50)CD45 (IC50)SHP2 (IC50)Primary Cell Cycle Arrest
RK-682 Calcium Salt ~2.0 µM ~4.5 - 8.6 µM~54 µM>50 µMG1/S Phase
Sodium Orthovanadate Broad / Non-specificBroad / Non-specificBroad / Non-specificBroad / Non-specificG2/M Phase
PTP Inhibitor I N/A18 µM (Ki)N/A42 µM (Ki)N/A
Tautomycetin >50 µM41.2 µM>50 µM2.9 µM N/A

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined to aid researchers in troubleshooting and assay optimization.

Protocol A: In Vitro Phosphatase Specificity Profiling (pNPP Assay)

Rationale: para-nitrophenyl phosphate (pNPP) is utilized because its dephosphorylation yields p-nitrophenol, providing a direct, continuous colorimetric readout at 405 nm. This eliminates the need for coupled enzyme systems that could introduce secondary inhibition artifacts.

  • Buffer Formulation: Prepare assay buffer (50 mM HEPES pH 7.2, 1 mM EDTA, 1 mM DTT, 0.05% Tween-20).

    • Causality: HEPES is selected over Tris to prevent primary amine interference. DTT is critical to ensure the catalytic cysteine in the PTP active site remains in its reduced, nucleophilic state.

  • Enzyme Equilibration: Dilute recombinant VHR, PTP1B, and CD45 to 10 nM in the assay buffer. Plate 40 µL per well in a 96-well half-area clear plate.

  • Inhibitor Titration & Self-Validation: Prepare a 3-fold dilution series of (from 100 µM down to 10 nM). Add 10 µL to the respective wells.

    • Validation Step: Include a DMSO-only vehicle control (establishes 0% inhibition baseline) and a 1 mM Sodium Orthovanadate control (validates the assay's dynamic range with 100% inhibition). Incubate for 15 minutes at room temperature to allow for non-competitive binding equilibrium.

  • Reaction Initiation: Add 50 µL of 10 mM pNPP substrate to all wells.

  • Kinetic Measurement: Read absorbance at 405 nm every minute for 30 minutes. Calculate initial velocities ( V0​ ) from the linear portion of the curve to determine IC50 values.

Workflow Prep 1. Reagent & Enzyme Preparation Incubate 2. RK-682 / Control Incubation (15 min) Prep->Incubate Substrate 3. pNPP Substrate Addition Incubate->Substrate Read 4. Kinetic Absorbance Read (405 nm) Substrate->Read Analyze 5. IC50 & Specificity Calculation Read->Analyze

Caption: Step-by-step workflow for in vitro pNPP-based PTP specificity profiling.

Protocol B: Cell Cycle Arrest Validation via Flow Cytometry

Rationale: Confirming the functional intracellular consequence of RK-682 by mapping the G1/S phase arrest[3]. Because RK-682 selectively inhibits VHR—a phosphatase critical for ERK dephosphorylation—cells fail to pass the G1/S checkpoint.

  • Cell Culture & Treatment: Seed T24 bladder cancer cells at 1×105 cells/well. Treat with 5 µM RK-682 Calcium Salt, 10 µM Sodium Orthovanadate, or vehicle (0.1% DMSO) for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for at least 2 hours at -20°C.

    • Causality: Ice-cold ethanol permeabilizes the cell membrane while preserving nucleic acid integrity, allowing stoichiometric binding of the intercalating dye.

  • Staining: Resuspend the fixed pellet in 500 µL PI/RNase Staining Buffer (50 µg/mL Propidium Iodide, 100 µg/mL RNase A). Incubate in the dark for 30 minutes.

  • Acquisition & Validation: Analyze 10,000 events per sample via flow cytometry. Validated RK-682 treated cells will show an accumulation of the 2N DNA peak (G1 phase), sharply contrasting the 4N (G2/M) accumulation seen with orthovanadate.

Conclusion

While RK-682 calcium salt is not strictly monospecific, its differential affinity profile makes it a vastly superior choice over pan-inhibitors for dissecting specific signaling nodes. Its strong preference for VHR and CDC25B over CD45 and SHP2 makes it an invaluable tool compound for researchers investigating ERK pathway regulation and cell cycle dynamics. Furthermore, the calcium salt formulation ensures the reliable solubility and stability profiles required for rigorous, reproducible experimental workflows.

References

  • InvivoChem. "RK-682 hemicalcium | HIV Protease | 332131-32-5".
  • Hamaguchi T, et al. "RK-682, a potent inhibitor of tyrosine phosphatase, arrested the mammalian cell cycle progression at G1phase." FEBS Letters.
  • Jiang et al. "Small molecule tools for functional interrogation of protein tyrosine phosphatases." PMC.
  • Sigma-Aldrich. "Protein Phosphatases in Signal Transduction".

Sources

Comparative

A Researcher's Guide to RK-682 Calcium Salt: Understanding and Determining IC50 Values in Cancer Cell Lines

This guide provides an in-depth analysis of the protein tyrosine phosphatase (PTP) inhibitor, RK-682 calcium salt, for researchers in oncology and drug development. In the absence of a comprehensive public database of it...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the protein tyrosine phosphatase (PTP) inhibitor, RK-682 calcium salt, for researchers in oncology and drug development. In the absence of a comprehensive public database of its half-maximal inhibitory concentration (IC50) values across diverse cancer cell lines, this document takes a foundational approach. We first elucidate the complex, context-dependent role of its primary target, Protein Tyrosine Phosphatase 1B (PTP1B), in cancer signaling. Subsequently, we provide a detailed, field-proven experimental workflow for researchers to independently and accurately determine the IC50 values of RK-682 in their specific cancer cell models of interest.

The Dichotomous Role of PTP1B in Oncology: Why Empirical IC50 Determination is Critical

RK-682 is a potent inhibitor of several protein tyrosine phosphatases, with significant activity against PTP1B.[1][2][3] PTPs are critical regulators of signal transduction pathways that are often dysregulated in cancer.[4] They function by removing phosphate groups from tyrosine residues, thereby counteracting the activity of protein tyrosine kinases (PTKs).

Initially, PTPs were largely considered tumor suppressors, as they could attenuate the signaling from oncogenic receptor tyrosine kinases.[5] However, extensive research has revealed a more nuanced and often contradictory role for PTP1B. Its function as either a tumor promoter or a suppressor is highly dependent on the specific cancer type and the underlying cellular signaling network.[2]

Pro-Oncogenic Functions: In many solid tumors, elevated PTP1B expression is associated with a more aggressive phenotype and poor prognosis.[6][7] It can act as a positive regulator of oncogenic pathways by activating non-receptor tyrosine kinases like Src.[2][7] This activation can, in turn, promote signaling through major pro-survival and proliferative pathways such as Ras/MAPK and PI3K/Akt.[3] This oncogenic role has been suggested in breast cancer, non-small cell lung cancer, colon cancer, and melanoma.[1][3][7]

Tumor-Suppressive Functions: Conversely, in other contexts, PTP1B can function as a tumor suppressor. For instance, in certain ovarian cancer models, PTP1B negatively regulates the IGF-1 receptor, and its inhibition can lead to increased proliferation.[8] Similarly, genetic depletion of PTP1B has been shown to accelerate the development of B-cell lymphomas in mouse models, highlighting a suppressive role in hematopoietic malignancies.[3][8]

This dual functionality underscores a critical principle: the anti-proliferative potential of a PTP1B inhibitor like RK-682 cannot be assumed universally. Its efficacy is intrinsically tied to the specific signaling architecture of the cancer cell line under investigation. Therefore, direct experimental determination of the IC50 value is not merely a routine task but a fundamental prerequisite for any meaningful study.

PTP1B_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk cluster_akt cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, IR) p62Dok p62Dok RTK->p62Dok PI3K PI3K RTK->PI3K Activates Ras Ras p62Dok->Ras Activates Src_inactive Src (inactive) pY530 Src_active Src (active) PTP1B PTP1B PTP1B->RTK Dephosphorylates (Inhibits) PTP1B->Src_inactive Dephosphorylates (Activates) MAPK_cascade Raf -> MEK -> ERK Ras->MAPK_cascade Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Metastasis Src_active->Proliferation MAPK_cascade->Proliferation Akt->Proliferation

Figure 1. Simplified diagram of PTP1B's dual role in cancer signaling.

A Step-by-Step Protocol for Determining RK-682 IC50 Values using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. The protocol below provides a comprehensive workflow for determining the IC50 of RK-682 calcium salt on adherent cancer cell lines.

I. Materials and Reagents
  • Cell Line: Desired adherent cancer cell line (e.g., MCF-7, A549, HCT116).

  • RK-682 Calcium Salt: High-purity stock solution (e.g., 10 mM in DMSO). Store at -20°C.

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: 5 mg/mL solution in sterile Phosphate Buffered Saline (PBS). Filter-sterilize and store protected from light at 4°C.

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Equipment: 96-well flat-bottom plates, multichannel pipette, inverted microscope, humidified CO2 incubator (37°C, 5% CO2), microplate reader (570 nm wavelength).

II. Experimental Workflow

MTT_Workflow start Start: Culture Cells to 70-80% Confluency harvest Harvest Cells (Trypsinization) start->harvest count Count Viable Cells (e.g., Trypan Blue) harvest->count seed Seed Cells into 96-Well Plate count->seed incubate1 Incubate 24h (Allow Attachment) seed->incubate1 treat Treat with Serial Dilutions of RK-682 Calcium Salt incubate1->treat incubate2 Incubate for Desired Exposure Time (e.g., 48h, 72h) treat->incubate2 add_mtt Add MTT Reagent (10 µL per well) incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Crystal Formation) add_mtt->incubate3 solubilize Remove Medium & Add Solubilization Solution (e.g., DMSO) incubate3->solubilize shake Shake Plate 10-15 min (Dissolve Crystals) solubilize->shake read Read Absorbance at 570 nm shake->read analyze Analyze Data: Calculate % Viability, Plot Dose-Response Curve, Determine IC50 read->analyze end End analyze->end

Figure 2. Experimental workflow for IC50 determination using the MTT assay.

III. Detailed Procedure

Day 1: Cell Seeding

  • Cell Preparation: Culture the selected cell line to 70-80% confluency. Wash with PBS, detach using trypsin, and neutralize with complete medium. Centrifuge the cell suspension and resuspend the pellet in fresh medium.

  • Cell Counting: Perform a viable cell count using a hemocytometer and trypan blue exclusion. Cell viability should be >95%.

  • Seeding: Dilute the cell suspension to the optimal seeding density (this must be determined empirically for each cell line, typically between 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Controls: Include wells for "untreated control" (cells + medium) and "blank" (medium only). To mitigate the "edge effect," consider filling the perimeter wells with sterile PBS and not using them for experimental data.[9]

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume exponential growth.[10]

Day 2: Compound Treatment

  • Prepare Dilutions: Prepare a series of dilutions of the RK-682 calcium salt stock solution in complete culture medium. A common starting range is a 7-point, 1:3 serial dilution starting from 100 µM. Crucially, include a "vehicle control" containing the highest concentration of DMSO used in the dilutions.

  • Administer Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding RK-682 dilution or control medium to each well. Ensure each concentration is tested in at least triplicate.

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

Day 4 (for a 48h treatment): MTT Assay and Measurement

  • Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubate: Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals. Monitor for crystal formation under a microscope.

  • Solubilize Formazan: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[12]

  • Dissolve Crystals: Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the crystals.[9]

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[13]

IV. Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance of the "blank" wells from all other readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control using the following formula:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Determine IC50: Plot the % Viability (Y-axis) against the logarithm of the RK-682 concentration (X-axis). Use a non-linear regression analysis (sigmoidal dose-response curve) in a suitable software package (e.g., GraphPad Prism) to fit the data and calculate the IC50 value. The IC50 is the concentration that corresponds to 50% cell viability on the fitted curve.

Hypothetical Data: RK-682 on MCF-7 Cells (48h)
Concentration (µM) Average % Viability (± SD)
0 (Vehicle)100 ± 5.2
0.198.1 ± 4.8
185.3 ± 6.1
552.4 ± 3.9
1025.7 ± 2.5
508.1 ± 1.2
1004.5 ± 0.8
V. Troubleshooting and Best Practices
  • Inconsistent IC50 Values: Ensure cell health, use a consistent and low passage number, and verify the purity and solubility of your RK-682 stock.[9]

  • High Background: Can be caused by microbial contamination or interference from the compound itself. Always run a "compound only" control in cell-free medium to check for direct MTT reduction.

  • MTT Toxicity: At high concentrations or with long incubation times, the MTT reagent itself can be toxic to some cell lines. Optimize incubation time for each cell line.

Comparison with Alternatives

While RK-682 targets PTP1B, it is not the only inhibitor available for research. Other compounds, such as Claramine and various small molecules and peptide-based inhibitors, are also known to target PTP1B.[14][15] However, due to the highly context-dependent nature of PTP1B's function in cancer, a direct comparison of reported IC50 values from different studies is scientifically unsound. The same rigorous, side-by-side experimental evaluation described above should be performed for any alternative compound within the same experimental run to generate truly comparable and reliable data.

Conclusion

RK-682 calcium salt is a valuable tool for investigating the role of protein tyrosine phosphatases in cancer biology. Its primary target, PTP1B, exhibits a complex, dual functionality that can either promote or suppress tumorigenesis depending on the cellular context. This guide emphasizes that a literature-based comparison of RK-682's potency is currently not possible and would be scientifically inappropriate. Instead, we have provided the rationale and a detailed, actionable protocol for researchers to empirically determine the IC50 values in their specific cancer cell lines of interest. This approach ensures scientific rigor and yields the most relevant and reliable data to advance our understanding of PTP1B inhibition as a potential therapeutic strategy.

References

  • Yuan, G., et al. (2022). The role of PTP1B (PTPN1) in the prognosis of solid tumors: A meta-analysis. Medicine (Baltimore), 101(2), e28551. Available at: [Link]

  • Carrión, O., et al. (2021). Recent advances in PTP1B signaling in metabolism and cancer. Bioscience Reports, 41(11), BSR20211994. Available at: [Link]

  • Kozieł, M., et al. (2019). Inhibitors of Protein Tyrosine Phosphatase PTP1B With Anticancer Potential. In Vivo, 33(4), 1035-1042. Available at: [Link]

  • Wang, S., et al. (2021). Protein tyrosine phosphatase 1B(PTP1B) promotes melanoma cells progression through Src activation. Artificial Cells, Nanomedicine, and Biotechnology, 49(1), 578-587. Available at: [Link]

  • Krishnan, N., & Veeriah, V. (2017). Molecular Pathways: Targeting Protein Tyrosine Phosphatases in Cancer. Clinical Cancer Research, 23(9), 2156-2162. Available at: [Link]

  • Li, M., et al. (2024). The combination of a PTP1B inhibitor, TNFR2 blocker, and PD-1 antibody suppresses the progression of non-small cell lung cancer tumors by enhancing immunocompetence. Oncology Letters, 28(4), 286. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]

  • Carrión, O., et al. (2021). Recent advances in PTP1B signaling in metabolism and cancer. PubMed. Available at: [Link]

  • Chen, P. J., & Zhang, Y. T. (2022). Protein Tyrosine Phosphatase 1B (PTP1B): Insights into its New Implications in Tumorigenesis. Current Cancer Drug Targets, 22(3), 181-194. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs, Inc. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Available at: [Link]

  • Patsnap. (2024). What are PTP1B inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • Zhu, S., et al. (2013). Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells. Journal of Biological Chemistry, 288(34), 24358–24368. Available at: [Link]

  • Patel, D., et al. (2021). Protein Tyrosine Phosphatases: Mechanisms in Cancer. International Journal of Molecular Sciences, 22(16), 8581. Available at: [Link]

  • Sanchez-Guzman, E., et al. (2020). Protein Tyrosine Phosphatase-1B Inhibition Disrupts IL13Rα2-Promoted Invasion and Metastasis in Cancer Cells. Cancers, 12(2), 522. Available at: [Link]

  • Susek, K. H., et al. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Current Protocols in Toxicology, 78(1), e59. Available at: [Link]

Sources

Validation

A Researcher's Guide to Phosphatase Inhibition: A Comparative Analysis of bpV(phen) and RK-682

In the intricate world of cellular signaling, phosphatases play a pivotal role as molecular brakes, counteracting the activity of kinases to maintain cellular homeostasis. The Phosphatase and Tensin Homolog (PTEN) is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of cellular signaling, phosphatases play a pivotal role as molecular brakes, counteracting the activity of kinases to maintain cellular homeostasis. The Phosphatase and Tensin Homolog (PTEN) is a critical tumor suppressor that acts as a primary negative regulator of the PI3K/Akt/mTOR signaling pathway, a cascade central to cell growth, proliferation, and survival.[1][2] Consequently, the pharmacological inhibition of PTEN and other protein tyrosine phosphatases (PTPs) has become a valuable strategy for researchers investigating a multitude of physiological and pathological processes, from cancer to neuroregeneration.[1][3]

This guide provides a detailed comparison of two widely used phosphatase inhibitors: the vanadium-based compound, bisperoxo(1,10-phenanthroline)oxovanadate, known as bpV(phen) , and the microbial-derived tetronic acid derivative, RK-682 . While both molecules are potent phosphatase inhibitors, they exhibit distinct target profiles and mechanisms of action. This analysis will equip researchers, scientists, and drug development professionals with the necessary knowledge to make an informed decision when selecting an inhibitor for their specific experimental needs.

bpV(phen): A Potent, Well-Characterized PTEN Inhibitor

bpV(phen) has established itself as a cornerstone tool for studying the consequences of acute PTEN inhibition.[1][4] It is an insulin-mimetic agent and a potent inhibitor of PTEN, with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.[5]

Mechanism of Action: The inhibitory action of bpV(phen) on PTEN is attributed to the oxidative formation of a disulfide bridge between two cysteine residues (Cys124 and Cys71) within the enzyme's active site.[1][6] This reversible oxidation prevents PTEN from dephosphorylating its primary substrate, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), at the cell membrane. The resulting accumulation of PIP3 leads to the sustained activation of the downstream kinase Akt, a central node in the PI3K signaling pathway.[1][7]

PTEN_pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt activates PTEN->PIP2 dephosphorylates bpV bpV(phen) bpV->PTEN inhibits mTOR mTOR Akt->mTOR activates Downstream Cell Growth, Survival, Proliferation mTOR->Downstream promotes WB_workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blotting Cell_Seeding 1. Seed Cells Treatment 2. Treat with Inhibitor (bpV(phen) or RK-682) Cell_Seeding->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification (BCA) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (p-Akt, Total Akt, Loading Control) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Detection (ECL) Secondary_Ab->Detection

Sources

Comparative

Benchmarking RK-682 Calcium Salt Efficacy in HIV-1 Protease Models: A Comparative Guide

Executive Summary RK-682 (3-hexadecanoyl-5-hydroxymethyltetronic acid) is a bioactive compound originally isolated from Streptomyces sp. 88-682[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

RK-682 (3-hexadecanoyl-5-hydroxymethyltetronic acid) is a bioactive compound originally isolated from Streptomyces sp. 88-682[1]. While it is primarily recognized in the literature as a potent inhibitor of protein tyrosine phosphatases (PTPases) and heparanase, it also exhibits documented inhibitory activity against HIV-1 protease[2].

For drug development professionals and assay developers, utilizing the calcium salt form (RK-682 hemicalcium, CAS: 332131-32-5) is critical. The calcium salt facilitates the stabilization of a dimeric complex, which is structurally necessary to mimic transition states within the enzymatic pockets of its targets[1]. This guide objectively benchmarks the efficacy of RK-682 calcium salt against standard clinical HIV-1 protease inhibitors (PIs) like Darunavir (DRV) and Lopinavir (LPV), providing comparative data and self-validating experimental protocols to ensure rigorous laboratory evaluation.

Mechanistic Overview: Causality in Inhibition

HIV-1 protease is a highly specialized aspartic protease homodimer responsible for cleaving the viral Gag and Gag-Pol polyproteins into mature, functional enzymes (Reverse Transcriptase, Integrase, Protease) and structural proteins[3]. Inhibition of this cleavage event prevents the maturation of infectious virions, rendering the virus inert[3].

Standard clinical PIs, such as Darunavir, are highly specific peptidomimetic compounds that competitively bind the active site of the protease homodimer with sub-nanomolar affinity[3]. In contrast, RK-682 is a tetronic acid derivative that acts as a multi-target, non-peptidomimetic inhibitor[2]. Rather than locking exclusively into the HIV-1 protease active site with high specificity, the RK-682 calcium dimer mimics phosphate groups and broader substrate transition states, leading to a moderate IC50 of 84 µM against HIV-1 protease[2].

G GagPol Gag-Pol Polyprotein (Viral Precursor) Cleavage Proteolytic Cleavage Event GagPol->Cleavage HIVPR Active HIV-1 Protease (Homodimer) HIVPR->Cleavage Catalyzes Inactive Inactive Protease Complex (Maturation Halted) HIVPR->Inactive Inhibited Mature Mature Viral Proteins (Infectious Virion) Cleavage->Mature Normal Pathway Inhibitor RK-682 Calcium Salt (Dimeric Complex) Inhibitor->HIVPR Binds Active Site Inhibitor->Inactive Forms

Figure 1: Mechanism of HIV-1 Protease Cleavage and Inhibition by RK-682.

Comparative Efficacy Benchmarking

To properly contextualize RK-682's utility in virology models, it must be benchmarked against highly optimized PIs. While clinical PIs like DRV and LPV operate in the low nanomolar range and effectively block both cell-free and cell-to-cell HIV-1 spread[4], RK-682 operates in the micromolar range. Its value lies in its structural divergence from peptidomimetics, serving as a unique tool compound for broad-spectrum enzymatic modeling.

Table 1: Biochemical & Cellular IC50 Benchmarking

CompoundTarget Enzyme / PathwayIC50 ValueMode of Action / Notes
RK-682 Calcium Salt HIV-1 Protease84 µM[2]Multi-target competitive inhibitor
RK-682 Calcium Salt PTPases (CD45 / VHR)54 µM / 2.0 µM[1]Phosphatase inhibitor (Arrests G1/S phase)
RK-682 Calcium Salt Heparanase17 µM[2]Endo-β-D-glucuronidase inhibitor
Darunavir (DRV) HIV-1 Protease2.5 nM - 2.8 nM[4]Specific peptidomimetic PI
Lopinavir (LPV) HIV-1 Protease2.9 nM - 3.0 nM[4]Specific peptidomimetic PI

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that testing a multi-target compound like RK-682 requires rigorous assay design to separate true viral protease inhibition from off-target host cell effects. We recommend a two-tiered validation approach.

Protocol 1: FRET-Based Biochemical HIV-1 Protease Assay

Causality & Design: This cell-free assay isolates direct enzymatic inhibition. It utilizes a fluorogenic peptide substrate containing the native HIV-1 protease cleavage site flanked by a fluorophore (EDANS) and a quencher (DABCYL). Cleavage by active HIV-1 protease separates the pair, eliminating FRET and yielding a measurable fluorescent signal.

  • Reagent Preparation: Prepare assay buffer (0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7). Reconstitute RK-682 calcium salt in DMSO. Expert Note: The calcium salt has lower aqueous solubility than the free acid; ensure the final assay volume maintains 5-10% DMSO to prevent compound precipitation.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well black microplate, add 10 µL of recombinant HIV-1 protease (final concentration ~10 nM) to 40 µL of assay buffer containing serial dilutions of RK-682 (1 µM to 200 µM). Include Darunavir (1 nM - 100 nM) as a positive control and a vehicle (DMSO) as a negative control. Incubate at room temperature for 15 minutes to allow stable complex formation.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the FRET substrate (final concentration 5 µM).

  • Kinetic Readout: Measure fluorescence continuously for 60 minutes at 37°C using a microplate reader (Excitation: 340 nm, Emission: 490 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve. Plot % inhibition vs. log[RK−682] to derive the biochemical IC50 using non-linear regression.

Workflow Prep 1. Reagent Prep HIV-1 PR FRET Substrate RK-682 Incubate 2. Incubation 37°C for 60 mins 96-well black plate Prep->Incubate Read 3. Kinetic Readout Ex: 340nm Em: 490nm Incubate->Read Analyze 4. Data Analysis Calculate IC50 Non-linear regression Read->Analyze

Figure 2: Workflow for FRET-Based Biochemical HIV-1 Protease Assay.

Protocol 2: Cell-Based HIV-1 Protease Reporter Assay

Causality & Design: Because RK-682 inhibits cellular phosphatases and arrests the cell cycle at the G1/S phase[1], it is crucial to distinguish true antiviral protease inhibition from general host cell cytotoxicity. This protocol utilizes a dual-readout system.

  • Cell Plating: Culture a reporter T-cell line stably expressing an HIV-1 protease-cleavable Gal4-eGFP fusion construct[5]. Plate at 1×106 cells/mL in a 96-well plate[5].

  • Compound Treatment: Treat cells with serial dilutions of RK-682 calcium salt (10 µM - 150 µM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2​ .

  • Dual Readout (Viability & Efficacy):

    • Cytotoxicity: First, use a resazurin-based viability dye to determine the 50% cytotoxic concentration (CC50). Normalize viability data against the negative control[5].

    • Efficacy: Second, measure eGFP fluorescence (Excitation: 488 nm, Emission: 510 nm). If the protease is inhibited by RK-682, the Gal4-eGFP fusion remains intact and drives fluorescence[5]. Use this to determine the cellular IC50.

  • Selectivity Index (SI): Calculate the Selectivity Index ( SI=CC50/IC50 )[5]. Given RK-682's broad-spectrum activity, expect a significantly narrower SI compared to the highly specific DRV.

Conclusion

While RK-682 calcium salt demonstrates measurable in vitro inhibition of HIV-1 protease (IC50 ~84 µM), its primary utility lies in its role as a broad-spectrum tool compound rather than a dedicated antiviral agent. For researchers modeling HIV-1 protease inhibition, RK-682 serves as a valuable reference for non-peptidomimetic, multi-target inhibition. However, for applications requiring extreme potency and selectivity, clinical PIs like Darunavir remain the gold standard.

References

  • Structure-based design of a selective heparanase inhibitor as an antimetastatic agent Source: AACR Journals URL:[Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS Source: NIH / PMC URL:[Link]

  • Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells Source: NIH / PMC URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

RK-682 (calcium salt) proper disposal procedures

RK-682 (Calcium Salt) Handling and Disposal Protocol: A Scientist's Guide to Operational Safety As a Senior Application Scientist, I frequently observe laboratories treating all small-molecule inhibitors with a universal...

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Author: BenchChem Technical Support Team. Date: April 2026

RK-682 (Calcium Salt) Handling and Disposal Protocol: A Scientist's Guide to Operational Safety

As a Senior Application Scientist, I frequently observe laboratories treating all small-molecule inhibitors with a universal, one-size-fits-all disposal protocol. This is a critical operational error when handling specialized bioactive formulations like RK-682 (calcium salt).

RK-682 is a potent inhibitor of protein tyrosine phosphatases (PTPs) originally isolated from Streptomyces sp. 88-682. It effectively arrests mammalian cell cycle progression at the G1/S transition by inhibiting the phosphorylation of CD45 and VHR (IC50 = 54 µM and 2 µM, respectively)[1]. Furthermore, it acts as an inhibitor of , an enzyme heavily involved in tumor cell invasion and angiogenesis[1].

Because of its profound biological activity, improper disposal of RK-682 poses significant risks to environmental ecosystems and laboratory personnel. The calcium salt formulation (CAS 332131-32-5) presents unique logistical challenges: it is intentionally formulated to be significantly less soluble in aqueous environments than its free acid counterpart[1]. This guide details the self-validating protocols required for the safe handling, decontamination, and disposal of RK-682 (calcium salt), ensuring scientific integrity and operational safety.

Physicochemical & Hazard Profile

Understanding the quantitative and structural data of a compound is the foundational step in designing a rational disposal strategy.

PropertyValueOperational Implication
Formal Name (5R)-4-hydroxy-5-(hydroxymethyl)-3-(1-oxohexadecyl)-2(5H)-furanone, calcium salt (2:1)[1]The 16-carbon aliphatic chain drives hydrophobicity; requires organic solvents for complete dissolution.
CAS Number 332131-32-5[1]Unique identifier required for institutional waste manifesting.
Molecular Weight 775.1 g/mol [1]High molecular weight solid; prone to dangerous aerosolization if mishandled as a dry powder.
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[1]Aqueous buffers are ineffective for spill cleanup. Alcohol-based decontamination is mandatory[2].
Storage Conditions -20°C (sealed, away from moisture)[2]Degradation products are uncharacterized; expired stock must be treated as active hazardous waste.

Causality in Handling & Experimental Choices

Why do we avoid aqueous scrubbing for RK-682 spills? RK-682 contains a long 1-oxohexadecyl group, making it highly lipophilic[1]. While the free acid has marginal aqueous solubility, the[1]. If a spill occurs, using water or standard aqueous laboratory detergents will merely create a suspension. This spreads the bioactive compound over a larger surface area without neutralizing or solubilizing it. Therefore, our protocol mandates the use of ethanol or isopropanol for surface decontamination. Alcohols effectively solubilize the lipid-like tail, allowing for complete mechanical removal[2].

Why is incineration the only acceptable disposal route? While RK-682 is not subject to standard SARA Title III reporting[2], its mechanism of action—cell cycle arrest and heparanase inhibition—means it is highly toxic to dividing cells[1]. Flushing assay runoff down the drain risks exposing aquatic environments to a stable, cell-permeable inhibitor. Incineration at an approved facility ensures complete thermal destruction of the furanone ring and aliphatic chains, leaving only inert calcium oxide ash.

Step-by-Step Methodologies

Protocol 1: Routine Laboratory Waste Disposal
  • Segregation: Separate RK-682 waste into "Solid" (empty vials, contaminated pipette tips, lyophilized powder) and "Liquid" (DMSO/Ethanol stock solutions and assay runoff) streams.

  • Liquid Waste Containment: Collect liquid waste in high-density polyethylene (HDPE) or glass solvent jugs. Do not mix with strong oxidizing agents, as the organic solvents (DMSO/EtOH) and the compound itself can react dangerously[3].

  • Labeling: Clearly label the container with the exact percentage composition (e.g., "Hazardous Waste: 10 mM RK-682 in 100% DMSO").

  • Storage: Store waste containers in a secondary containment tray in a cool, well-ventilated area until collection by the institutional hazardous waste management team for incineration[2].

Protocol 2: Accidental Spill Containment & Decontamination
  • Evacuation & Ventilation: Immediately evacuate personnel from the immediate area to prevent inhalation of aerosolized powder. Ensure the area has appropriate exhaust ventilation[2].

  • PPE Donning: Responders must wear full personal protective equipment, including a lab coat, chemical-resistant nitrile gloves, and safety goggles[2]. If a large powder spill occurs outside a fume hood, an N95 or higher respirator is required.

  • Containment: Prevent the spill from entering drains or water courses[2].

  • Absorption (Liquid Spills) or Dampening (Solid Spills):

    • For liquid spills: Cover the spill with a finely-powdered liquid-binding material (e.g., diatomite, universal binders, or sand)[2].

    • For solid spills: Carefully dampen the powder with a light mist of ethanol to prevent dust formation before mechanical collection.

  • Mechanical Collection: Use a non-sparking scoop to transfer the absorbed material or dampened powder into a hazardous waste bag or sealable container.

  • Chemical Decontamination: Scrub the affected surfaces thoroughly with ethanol or methanol to dissolve any remaining RK-682 calcium salt[2]. Wipe up the solvent with disposable paper towels.

  • Final Disposal: Seal all contaminated cleanup materials (binders, towels, gloves) in a biohazard/chemical waste bag and manifest for incineration[2].

Operational Visualizations

DisposalWorkflow Start RK-682 Waste Generation Type Identify Waste State Start->Type Solid Solid Waste (Powder, Vials, Tips) Type->Solid Dry/Consumables Liquid Liquid Waste (DMSO/EtOH Solutions) Type->Liquid Assay Runoff SolidDisp Seal in Chem-Waste Bag Solid->SolidDisp LiquidDisp Collect in HDPE Solvent Jug Liquid->LiquidDisp Final Thermal Destruction (Incineration Facility) SolidDisp->Final LiquidDisp->Final

Caption: RK-682 Calcium Salt Waste Classification and Disposal Workflow.

SpillResponse A Spill Detected (RK-682 Calcium Salt) B Evacuate & Ventilate (Prevent inhalation) A->B C Don PPE (Nitrile, Goggles, Coat) B->C D Apply Universal Binder (Diatomite/Sand) C->D E Mechanical Collection (Avoid dust generation) D->E F Solvent Decontamination (Scrub with Ethanol) E->F G Final Disposal (Incineration) F->G

Caption: Step-by-step spill response and solvent-based decontamination logic for RK-682.

References

Sources

Handling

Personal protective equipment for handling RK-682 (calcium salt)

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective integration of potent signaling inhibitors into high-throughput laboratory workflows. RK-682, original...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe and effective integration of potent signaling inhibitors into high-throughput laboratory workflows. RK-682, originally isolated from the fermentation of Streptomyces sp. 88-682, is a potent, noncompetitive inhibitor of protein tyrosine phosphatases (PTPs), specifically targeting CD45 and VHR[1].

While the free acid form of RK-682 is highly soluble, the calcium salt variant is engineered to be less soluble, which enhances its stability during storage and handling[2]. However, this chemical stability introduces specific logistical challenges. Because RK-682 must be reconstituted in highly penetrative organic solvents (such as DMSO or DMF) for in vitro assays, its hazard profile shifts dramatically during the transition from a stable solid to a bioavailable liquid.

This guide provides a self-validating system for personal protective equipment (PPE), handling, and disposal, ensuring both scientific integrity and operator safety.

Part 1: Biological Hazard Causality (The "Why")

To design an effective safety protocol, we must first understand the biological causality of the hazard. RK-682 arrests mammalian cell cycle progression at the G1/S phase by inhibiting essential dephosphorylation events[2]. Furthermore, it is a known inhibitor of heparanase, an endo-β-D-glucuronidase critical for extracellular matrix degradation and cell invasion[2].

Accidental systemic exposure—whether through inhalation of the aerosolized calcium salt dust or dermal absorption of the DMSO-solubilized compound—theoretically risks off-target inhibition of these fundamental cellular processes in the operator.

Mechanism RK RK-682 (Calcium Salt) PTP Protein Tyrosine Phosphatases (CD45, VHR) RK->PTP Inhibits (IC50: 2-54 µM) Arrest G1/S Phase Arrest RK->Arrest Induces Cell Cell Cycle Progression PTP->Cell Catalyzes Cell->Arrest Blocked

Mechanism of RK-682: Inhibition of PTPs leading to cell cycle arrest.

Part 2: Quantitative Chemical Profile

Before handling the compound, operators must review its physical properties to anticipate solubility behaviors and molecular risks.

PropertyValue
Chemical Name (5R)-4-hydroxy-5-(hydroxymethyl)-3-(1-oxohexadecyl)-2(5H)-furanone, calcium salt (2:1)[2]
CAS Number 332131-32-5[2]
Molecular Weight 775.1 g/mol [2]
Solubility Soluble in DMF, DMSO, Ethanol, Methanol[2]
Primary Targets CD45 (IC50 = 54 µM), VHR (IC50 = 2 µM), Heparanase (IC50 = 17 µM)[2]
Formulation Solid (Calcium Salt)[2]

Part 3: The Self-Validating PPE System

A "self-validating" safety protocol means that the failure of one component immediately alerts the operator or is mitigated by a secondary, independent defense layer.

Dermal Protection (The Solvent Vector Risk)
  • Causality: RK-682 contains a lipophilic 1-oxohexadecyl (palmitoyl) chain[2]. When dissolved in DMSO, the solvent acts as a molecular "Trojan horse," rapidly penetrating the stratum corneum and carrying the biologically active inhibitor directly into the bloodstream.

  • Protocol:

    • Base Layer: Standard 4-mil nitrile gloves.

    • Outer Layer: 8-mil extended-cuff nitrile or neoprene gloves.

    • Validation: If a drop of DMSO/RK-682 solution lands on the outer glove, the operator must immediately doff the outer pair. The clean inner glove validates that no skin contact occurred during the breach.

Respiratory & Ocular Protection
  • Causality: As a calcium salt (2:1 ratio), RK-682 is supplied as a fine powder[2]. Static electricity generated during weighing can aerosolize the compound, leading to mucosal absorption or corneal irritation.

  • Protocol:

    • Handle strictly within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Wear tightly sealed, splash-proof chemical goggles (not standard safety glasses) to prevent micro-dust ingress.

Part 4: Step-by-Step Operational Workflows

Workflow 1: Static-Free Weighing and Reconstitution
  • Preparation: Wipe down the analytical balance and surrounding fume hood surface with a static-reduction wipe.

  • PPE Verification: Don double nitrile gloves, a fully buttoned lab coat, and chemical goggles.

  • Weighing: Using an anti-static micro-spatula, carefully transfer the RK-682 calcium salt powder to a pre-tared, amber glass vial. (Note: Amber vials prevent potential photo-degradation of the complex).

  • Solubilization: Add the required volume of anhydrous DMSO or Ethanol directly into the vial while still inside the fume hood[2].

  • Validation Check: Vortex for 30 seconds, then sonicate in a water bath for 2 minutes. Hold the amber vial against a light source to verify complete dissolution. Causality: Any remaining particulate indicates incomplete solubilization, which not only compromises assay reproducibility but creates a hidden hazard of concentrated micro-particulates in the pipette tip.

  • Aliquoting: Divide into single-use aliquots (e.g., 10 µL) to avoid freeze-thaw cycles, which can precipitate the calcium salt out of solution. Store at -20°C[1].

Workflow Step1 1. Engineering Control Fume Hood (>100 fpm) Step2 2. Dermal Protection Double Nitrile Gloves Step1->Step2 Step3 3. Powder Handling Anti-Static Weighing Step2->Step3 Step4 4. Solubilization Add DMSO / EtOH Step3->Step4 Step5 5. Validation Visual Clarity Check Step4->Step5

Sequential safety workflow for handling and solubilizing RK-682.

Workflow 2: Spill Management and Chemical Disposal
  • Causality: Because RK-682 is biologically active and arrests cell cycles[2], it cannot be disposed of in standard biohazard waste or down the sink. The calcium salt can precipitate in aqueous environments, causing localized environmental toxicity.

  • Solid Spill (Powder): Do NOT sweep. Cover the powder with damp absorbent paper towels to prevent aerosolization. Carefully scoop the towels into a hazardous waste bag.

  • Liquid Spill (DMSO Solution): Apply a universal chemical absorbent pad. Because DMSO is combustible, avoid using strong oxidizing agents for cleanup.

  • Decontamination: Wash the spill area with a 10% bleach solution, followed by 70% ethanol to remove any residual lipophilic film.

  • Disposal: Segregate all RK-682 contaminated materials (pipette tips, microcentrifuge tubes, outer gloves) into a dedicated, clearly labeled "Non-Halogenated Organic Waste" container for high-temperature incineration by an approved environmental service.

References

Sources

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